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  • Product: (2-Methyl-1-phenylpropyl) acetate
  • CAS: 5706-87-6

Core Science & Biosynthesis

Foundational

(2-Methyl-1-phenylpropyl) Acetate: A Comprehensive Technical Guide

Introduction (2-Methyl-1-phenylpropyl) acetate is an organic ester with the chemical formula C₁₂H₁₆O₂. This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Methyl-1-phenylpropyl) acetate is an organic ester with the chemical formula C₁₂H₁₆O₂. This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical methodologies. While this compound is structurally related to other commercially significant phenylpropyl acetates, this guide will focus on the specific attributes of the (2-methyl-1-phenylpropyl) isomer, drawing distinctions and comparisons where necessary to provide a complete scientific picture.

Chemical and Physical Properties

The fundamental physicochemical properties of (2-Methyl-1-phenylpropyl) acetate are crucial for its handling, application, and analysis. The data presented here is a combination of computed values from reputable chemical databases and experimental data where available.

Identifiers and Molecular Structure
PropertyValueSource
IUPAC Name (2-Methyl-1-phenylpropyl) acetate[1]
CAS Number 5706-87-6[1]
(R)-isomer CAS 84194-66-1[2][3]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1]
Canonical SMILES CC(C)C(C1=CC=CC=C1)OC(=O)C[1]
InChI InChI=1S/C12H16O2/c1-9(2)12(14-10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3[1]
InChIKey UMFZMZGXBJNXDZ-UHFFFAOYSA-N[1]
Physical Properties

A comprehensive table of physical properties is provided below. It is important to note that many of the experimental values for boiling point, density, and refractive index are more readily available for the isomeric (2-methyl-2-phenylpropyl) acetate and should be used with caution as an estimation for the title compound.

PropertyValueSource
XLogP3 3.0[1]
Topological Polar Surface Area 26.3 Ų[1][2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[2]
Appearance Colorless to pale yellow liquid (presumed)
Odor Sweet, floral, and fruity (reported for isomer)[4]

Synthesis and Manufacturing

The synthesis of (2-Methyl-1-phenylpropyl) acetate is primarily achieved through the esterification of its corresponding alcohol, 2-methyl-1-phenyl-1-propanol. This precursor alcohol can be synthesized via a Grignard reaction.

Synthesis of 2-Methyl-1-phenyl-1-propanol

A common method for the preparation of the precursor alcohol involves the Grignard reaction between phenylmagnesium bromide and isobutyraldehyde.

Reaction: Phenylmagnesium bromide + Isobutyraldehyde → 2-Methyl-1-phenyl-1-propanol

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.

  • Reaction with Aldehyde: A solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (typically 0-5 °C).

  • Quenching: The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude alcohol is then purified by vacuum distillation.

Esterification to (2-Methyl-1-phenylpropyl) Acetate

The final product is obtained by the esterification of 2-methyl-1-phenyl-1-propanol with acetic anhydride or acetyl chloride.

Reaction: 2-Methyl-1-phenyl-1-propanol + Acetic Anhydride → (2-Methyl-1-phenylpropyl) acetate + Acetic acid

Protocol:

  • Reaction Setup: 2-Methyl-1-phenyl-1-propanol is dissolved in a suitable solvent such as dichloromethane or pyridine.

  • Acylating Agent Addition: Acetic anhydride, along with a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., 4-dimethylaminopyridine, DMAP), is added to the solution. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up: The reaction mixture is washed with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude ester can be purified by vacuum distillation to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Esterification A Phenylmagnesium bromide C 2-Methyl-1-phenyl-1-propanol A->C B Isobutyraldehyde B->C E (2-Methyl-1-phenylpropyl) acetate C->E D Acetic Anhydride D->E

Synthesis of (2-Methyl-1-phenylpropyl) acetate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the ester and phenyl groups, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the methyl protons of the acetate group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the phenyl ring, the methine carbon attached to the oxygen, the methine and methyl carbons of the isopropyl group, and the methyl carbon of the acetate group.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would include the loss of the acetate group and fragmentation of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. Other significant absorptions will include C-O stretching vibrations and the characteristic bands of the phenyl group.

Reactivity and Stability

(2-Methyl-1-phenylpropyl) acetate is expected to exhibit reactivity typical of an ester.

  • Hydrolysis: It can be hydrolyzed to 2-methyl-1-phenyl-1-propanol and acetic acid under either acidic or basic conditions. The rate of hydrolysis is expected to be influenced by pH and temperature.

  • Transesterification: In the presence of an alcohol and a suitable catalyst, it can undergo transesterification to form a different ester.

  • Stability: The compound is expected to be stable under normal storage conditions, in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Toxicological Profile and Safety

Specific toxicological data for (2-Methyl-1-phenylpropyl) acetate is limited. A safety data sheet for the (R)-isomer is available but lacks specific hazard classifications.[2] General safety precautions for handling similar organic esters should be followed.

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse with pure water for at least 15 minutes.

    • Ingestion: Rinse mouth with water and seek medical attention.[2]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[2]

It is important to note that a toxicological review of the related compound, 2-phenylpropyl acetate, is available and provides some context, but direct extrapolation of this data is not recommended.[5]

Analytical Methods

The analysis of (2-Methyl-1-phenylpropyl) acetate is crucial for quality control and research purposes. The most common and effective analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the qualitative and quantitative analysis of this volatile ester.

Protocol Outline:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, with an appropriate split ratio.

    • Oven Program: A temperature gradient program to ensure good separation from any impurities.

    • Carrier Gas: Helium or hydrogen.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: A suitable mass range to detect the molecular ion and key fragments (e.g., m/z 40-300).

  • Data Analysis: Identification is confirmed by comparing the retention time and mass spectrum with a reference standard. Quantification is typically performed using an internal or external standard method.

Analytical_Workflow A Sample Preparation (Dissolution in Solvent) B GC-MS Analysis A->B C Data Acquisition (Retention Time & Mass Spectrum) B->C D Data Analysis (Comparison to Standard) C->D E Quantification D->E

General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of (2-Methyl-1-phenylpropyl) acetate, particularly for non-volatile impurities or when derivatization is not desirable.

Protocol Outline:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a gradient elution.

    • Detector: UV detector set to a wavelength where the phenyl group absorbs (around 254 nm).

  • Data Analysis: Identification and quantification are performed by comparing the retention time and peak area with those of a reference standard.

Applications and Biological Activity

While the isomeric (2-methyl-2-phenylpropyl) acetate has applications in the fragrance and pharmaceutical industries, specific applications and documented biological activities for (2-Methyl-1-phenylpropyl) acetate are not well-established in publicly available literature.[4] Research into the biological effects of structurally related phenylpropionic acid derivatives has shown some antimicrobial and antifungal properties, but this cannot be directly attributed to the title compound. Further research is required to explore the potential applications and bioactivity of (2-Methyl-1-phenylpropyl) acetate.

Conclusion

(2-Methyl-1-phenylpropyl) acetate is a molecule with defined chemical and physical properties that can be synthesized through established organic chemistry routes. While there is a significant amount of information available for its structural isomers, specific experimental data for this compound, particularly in the areas of toxicology and biological activity, remains limited. This guide provides a comprehensive overview of the current knowledge and outlines the necessary analytical methodologies for its study. It is imperative for researchers to rely on experimentally determined data for this specific compound and to exercise caution when extrapolating from related structures.

References

  • (R)-2-methyl-1-phenylpropyl diphenylacetate | 1345412-53-4-Molbase. (n.d.). Retrieved from [Link]

  • CAS 84194-66-1 GHS 11 (Rev.11) SDS/MSDS | 免费查看与Word下载| XiXisys. (n.d.). Retrieved from [Link]

  • (2-Methyl-1-phenylpropyl) acetate | C12H16O2 | CID 303091 - PubChem. (n.d.). Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenylpropyl acetate. Food and Chemical Toxicology, 50 Suppl 2, S507–S511. [Link]

  • SunCare Solutions | 2-Methyl-2-Phenyl Propyl Acetate - 18755-52-7 - Ketul Chem Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Narayana, K. J., Prabhakar, P., Vijayalakshmi, M., Venkateswarlu, Y., & Krishna, P. S. (2007). Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes. Polish journal of microbiology, 56(3), 191–197.
  • analysis of organic acetates in e-vapor products by gc-ms/ms - CORESTA. (n.d.). Retrieved from [Link]

  • GC-MSによる定性・定量分析 | 株式会社DJK. (n.d.). Retrieved from [Link]

  • New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester. (n.d.).
  • GC/MSによる空気中の悪臭化合物 (アルデヒド類 - 及び有機溶剤類)の測定 - 新潟県. (n.d.). Retrieved from [Link]

  • 1-METHOXY-2-PROPANOL ACETATE CAS N°: 108-65-6. (n.d.). Retrieved from [Link]

  • HS/GC/MSを用いた硬化エポキシ系接着剤中の揮発成分分析 - JEOL. (n.d.). Retrieved from [Link]

  • Recommendation from Scientific Expert Group on Occupational Exposure Limits for 1-Methoxypropyl-2-acetate. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2022). Phytochemical Properties and In Vitro Biological Activities of Phenolic Compounds from Flower of Clitoria ternatea L. Molecules, 27(19), 6449. [Link]

  • Bi, H.-M., et al. (2014). QSAR Studies of Biological Activity with Phenylpropyl Aldehyde Thiosemicarbazone Compounds. Asian Journal of Chemistry, 26(18), 6039-6041. [Link]

  • Al-Humaidi, J. Y., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports, 14(1), 3737. [Link]

  • Development of HPLC-based methods for the systematic quantification of multiple quality attributes of AAV9 preparations - AviadoBio. (2024, October 25). Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Structural Profiling and Synthesis of (2-Methyl-1-phenylpropyl) Acetate

Executive Summary (2-Methyl-1-phenylpropyl) acetate (CAS: 5706-87-6) is a sterically hindered, chiral ester with significant applications in fragrance chemistry and as a benchmark substrate in asymmetric catalysis. Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyl-1-phenylpropyl) acetate (CAS: 5706-87-6) is a sterically hindered, chiral ester with significant applications in fragrance chemistry and as a benchmark substrate in asymmetric catalysis. Structurally characterized by an isopropyl group adjacent to a benzylic stereocenter, this molecule presents unique challenges and opportunities in stereoselective synthesis. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and mechanistic pathways, designed for researchers in chemical synthesis and drug development.

Structural & Physicochemical Profiling

The core structure of (2-methyl-1-phenylpropyl) acetate consists of a phenyl ring attached to a propyl chain at the C1 position, with a methyl group at C2 and an acetate group at C1. The presence of the bulky isopropyl group adjacent to the benzylic carbon creates significant steric hindrance. This steric bulk heavily influences the molecule's reactivity, making it a highly selective substrate in nucleophilic substitutions and enzymatic resolutions[1].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the racemic compound and its enantiomers, validated by computational and experimental databases[2],[3].

ParameterValue
IUPAC Name (2-Methyl-1-phenylpropyl) acetate
CAS Registry Numbers 5706-87-6 (Racemic), 84194-66-1 (1R), 84194-67-2 (1S)
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Exact Mass 192.1150 Da
Topological Polar Surface Area (TPSA) 26.3 Ų
XLogP3-AA 2.95
Rotatable Bonds 4

Industrial and Biological Relevance

Beyond its role as a synthetic intermediate, (2-methyl-1-phenylpropyl) acetate is utilized in the flavor and fragrance industry due to its distinct aromatic profile[4]. However, regulatory bodies, including the European Commission's Scientific Committee on Consumer Safety (SCCS), closely monitor benzylic acetates for potential skin sensitization properties, necessitating strict purity and concentration controls in cosmetic formulations[5].

Synthetic Methodologies & Experimental Protocols

The synthesis of (2-methyl-1-phenylpropyl) acetate can be achieved through classical esterification or advanced C-H functionalization. Below are two field-proven protocols designed as self-validating systems.

Protocol A: Nucleophilic Acyl Substitution (Standard Acetylation)

This protocol relies on the acetylation of 2-methyl-1-phenylpropan-1-ol. The use of 4-Dimethylaminopyridine (DMAP) is critical here; it acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, overcoming the steric hindrance of the adjacent isopropyl group.

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried round-bottom flask with 2-methyl-1-phenylpropan-1-ol (1.0 equiv) and anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base and Catalyst Addition: Add triethylamine (1.5 equiv) to act as an acid scavenger, followed by DMAP (0.1 equiv).

    • Causality: Triethylamine neutralizes the acetic acid byproduct, shifting the equilibrium forward and preventing acid-catalyzed side reactions. DMAP accelerates the reaction rate significantly compared to uncatalyzed esterification by providing a lower-energy transition state.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add acetic anhydride (1.2 equiv).

    • Causality: The dropwise addition controls the exothermic nature of the reaction, preventing thermal degradation of the substrate.

  • Monitoring: Warm the mixture to room temperature and stir for 2-4 hours. Monitor the consumption of the alcohol via Thin Layer Chromatography (TLC) to validate reaction completion.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to safely hydrolyze any unreacted acetic anhydride. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (eluting with hexanes/ethyl acetate) to yield the pure ester.

Protocol B: Direct Benzylic C-H Monooxygenation

A more advanced, atom-economical approach involves the direct C-H functionalization of isobutylbenzene using iodine oxides[6].

Step-by-Step Workflow:

  • Reagent Mixing: In a reaction vial, combine isobutylbenzene (1.0 equiv), sodium iodate (1.0 equiv), and N-hydroxyphthalimide (NHPI) catalyst.

  • Solvent Addition: Suspend the mixture in acetic acid, which serves dual roles as both the solvent and the acyl source.

  • Oxidation: Heat the mixture.

    • Causality: The NHPI catalyst generates a radical species that selectively abstracts the weaker benzylic hydrogen. The resulting benzylic radical is subsequently trapped by the acetate source.

  • Isolation: Cool the mixture to room temperature, extract with chloroform, wash with water to remove inorganic salts, and purify via GC-MS guided chromatography to isolate (2-methyl-1-phenylpropyl) acetate[6].

Mechanistic Pathway: Dynamic Kinetic Resolution (DKR)

Because the enantiomers of (2-methyl-1-phenylpropyl) acetate are highly valuable chiral building blocks, Dynamic Kinetic Resolution (DKR) is frequently employed[1]. In this system, a ruthenium-based catalyst continuously racemizes the unreacted enantiomer of the starting alcohol, while a chiral catalyst (or an enzyme like Lipase) selectively acylates only one enantiomer (e.g., the R-enantiomer). This self-validating thermodynamic system ensures a theoretical 100% yield of the enantiopure ester, overcoming the strict 50% yield limitation of classical kinetic resolution.

DKR_Pathway cluster_0 Dynamic Kinetic Resolution (DKR) Workflow R_alc (R)-2-Methyl-1-phenylpropan-1-ol Ru_cat Ru-Catalyst (In-situ Racemization) R_alc->Ru_cat Fast Equilibrium Enzyme Chiral Acylation Catalyst + Acyl Donor R_alc->Enzyme Fast Acylation S_alc (S)-2-Methyl-1-phenylpropan-1-ol S_alc->Ru_cat Fast Equilibrium S_alc->Enzyme Slow/No Reaction Product (R)-(2-Methyl-1-phenylpropyl) acetate (Enantiopure Target) Enzyme->Product >99% ee

Figure 1: Dynamic Kinetic Resolution pathway for enantioselective acylation of the chiral alcohol.

References

  • Title: PubChem Compound Summary for CID 303091, (2-Methyl-1-phenylpropyl) acetate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: OPINION on Fragrance allergens in cosmetic products Source: European Commission - Scientific Committee on Consumer Safety (SCCS) URL: [Link]

  • Title: Selective benzylic C–H monooxygenation mediated by iodine oxides Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Dynamic Kinetic Resolution of Secondary Alcohols Source: Massachusetts Institute of Technology (DSpace) URL: [Link]

  • Title: 2-METHYL-1-PHENYL-1-PROPANOL Applications Source: LookChem URL: [Link]

Sources

Foundational

Synthesis and Characterization of (2-Methyl-1-phenylpropyl) Acetate: A Technical Whitepaper

Executive Summary (2-Methyl-1-phenylpropyl) acetate—also known as 1-phenyl-2-methylpropyl acetate or α -isopropylbenzyl acetate—is a sterically hindered benzylic ester. It serves as a high-value intermediate in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyl-1-phenylpropyl) acetate—also known as 1-phenyl-2-methylpropyl acetate or α -isopropylbenzyl acetate—is a sterically hindered benzylic ester. It serves as a high-value intermediate in the synthesis of complex pharmaceutical compounds and acts as a specialized chiral building block in the flavor and fragrance industries[1]. Due to the steric bulk of the adjacent isopropyl and phenyl groups, the synthesis of this molecule requires carefully optimized catalytic conditions to drive esterification to completion. This whitepaper outlines the chemical logic, self-validating experimental protocols, and analytical metrics required to synthesize this compound with high fidelity.

Retrosynthetic Strategy & Pathway Design

The construction of (2-Methyl-1-phenylpropyl) acetate relies on two primary disconnections.

  • Esterification Disconnection : Cleaving the C–O ester bond reveals the parent alcohol, 2-methyl-1-phenylpropan-1-ol, and an acetylating agent (such as acetic anhydride)[1].

  • Grignard Disconnection : Cleaving the benzylic C–C bond of the carbinol traces back to commercially available benzaldehyde and isopropylmagnesium bromide.

Alternative modern methodologies bypass the alcohol intermediate entirely. For instance, direct benzylic C–H monooxygenation of isobutylbenzene using iodine oxides and N-hydroxyphthalimide can directly yield the target acetate[2]. Furthermore, for applications demanding strict stereofidelity, the dynamic kinetic resolution of racemic secondary alcohols via enantioselective acylation (using a planar-chiral DMAP derivative and a ruthenium catalyst) has been successfully employed to isolate (S)-2-methyl-1-phenylpropyl acetate in up to 95% yield[3].

Retrosynthesis Target (2-Methyl-1-phenylpropyl) acetate Target Molecule Intermediate 2-Methyl-1-phenylpropan-1-ol Intermediate Target->Intermediate Esterification Disconnection Reagents1 Acetic Anhydride + DMAP/Pyridine Target->Reagents1 Precursor1 Benzaldehyde Intermediate->Precursor1 Grignard Disconnection Precursor2 Isopropylmagnesium Bromide Intermediate->Precursor2

Retrosynthetic analysis of (2-Methyl-1-phenylpropyl) acetate.

Precursor Generation: 2-Methyl-1-phenylpropan-1-ol

Causality & Route Selection

The choice of precursor synthesis dictates the stereochemical outcome of the final acetate. While racemic mixtures are easily accessed via Grignard additions, modern green chemistry has introduced highly efficient enantioselective routes. The asymmetric bioreduction of 2-methyl-1-phenylpropan-1-one using whole-cell Lactobacillus paracasei BD101 yields (R)-2-methyl-1-phenylpropan-1-ol with >99% enantiomeric excess[4]. This biocatalytic route prevents the heavy metal waste associated with traditional organometallic chemistry[4]. However, for standard preparative scale-up where stereochemistry is not the primary constraint, the Grignard addition remains the most robust method.

Protocol A: Grignard Addition (Standard Preparative Route)
  • Preparation : Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

    • Causality: Grignard reagents are highly basic carbanion equivalents; trace moisture will prematurely protonate the isopropylmagnesium bromide into propane gas, irreversibly destroying the reagent.

  • Initiation : Add 1.2 equivalents of isopropylmagnesium bromide (2.0 M in THF) to the flask. Cool to 0°C using an ice-water bath.

  • Addition : Dissolve 1.0 equivalent of benzaldehyde in anhydrous THF. Add dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic nucleophilic attack, preventing thermal degradation and the formation of pinacol coupling side-products.

  • Self-Validation Checkpoint : Stir for 2 hours at room temperature. Validate reaction completion via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate system. The reaction is valid to proceed only when the UV-active aldehyde spot is entirely consumed.

  • Quench & Workup : Quench slowly with saturated aqueous NH₄Cl at 0°C.

    • Causality: NH₄Cl provides mild protons to neutralize the magnesium alkoxide intermediate without causing the acid-catalyzed dehydration of the resulting alcohol to an alkene. Extract with diethyl ether, dry over anhydrous MgSO₄, and concentrate in vacuo.

Core Protocol: Acetylation via Nucleophilic Catalysis

Mechanistic Insights

The conversion of the sterically hindered secondary alcohol to its corresponding acetate requires catalytic acceleration. 4-Dimethylaminopyridine (DMAP) is employed as a hyper-nucleophilic catalyst. DMAP attacks acetic anhydride to form an N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, easily overcoming the steric hindrance posed by the adjacent isopropyl and phenyl groups of the carbinol to drive the esterification forward[3].

Protocol B: DMAP-Catalyzed Acetylation

Workflow Step1 Step 1: Preparation Dissolve 2-methyl-1-phenylpropan-1-ol in anhydrous DCM Step2 Step 2: Base Addition Add Pyridine/DMAP at 0°C (Acid Scavenger/Catalyst) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Reaction Stir at RT for 2-4 hours Monitor via TLC/GC-MS Step3->Step4 Step5 Step 5: Quench & Workup Wash with 1M HCl, then sat. NaHCO3 Step4->Step5 Step6 Step 6: Purification Silica Gel Column Chromatography Step5->Step6

Experimental workflow for DMAP-catalyzed acetylation.

  • Substrate Dissolution : Dissolve 1.0 equivalent of 2-methyl-1-phenylpropan-1-ol in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base & Catalyst Addition : Add 1.5 equivalents of Pyridine (acting as the stoichiometric acid scavenger) and 0.1 equivalents of DMAP. Cool the mixture to 0°C.

  • Acylation : Add 1.2 equivalents of Acetic Anhydride dropwise.

    • Causality: Maintaining 0°C during addition prevents thermal degradation of the catalyst and minimizes unwanted side reactions.

  • Self-Validation Checkpoint : Warm to room temperature and stir for 3 hours. Analyze an aliquot via GC-MS. The reaction is self-validated when the substrate peak (m/z 150) is consumed and the product peak (m/z 192) plateaus. The characteristic fragmentation loss of acetic acid (M-60) confirms the acetate structural motif.

  • Workup : Wash the organic layer sequentially with 1M HCl (to remove pyridine and DMAP), saturated NaHCO₃ (to neutralize residual acetic acid), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification : Purify via silica gel flash chromatography (9:1 Hexanes:Ethyl Acetate) to yield the pure (2-Methyl-1-phenylpropyl) acetate as a clear, colorless oil[3].

Quantitative Data & Analytics

Table 1: Comparative Synthetic Routes for Precursor Generation

Route Methodology Reagents / Catalyst Stereoselectivity Yield Environmental Impact
Grignard Addition Benzaldehyde, iPrMgBr Racemic >85% High (Solvents, Metals)
Biocatalytic Reduction [4] Ketone, L. paracasei BD101 (R)-enantiomer (>99% ee) High Low (Green Chemistry)

| Benzylic C-H Oxidation [2] | Isobutylbenzene, Iodine Oxides | Racemic | Moderate | Moderate |

Table 2: Physicochemical Properties of Target & Precursor

Property Value
Target Compound (2-Methyl-1-phenylpropyl) acetate
Target Molecular Formula C₁₂H₁₆O₂
Target Molecular Weight 192.26 g/mol
Precursor Compound 2-Methyl-1-phenylpropan-1-ol
Precursor CAS No. 611-69-8[1]
(S)-Acetate CAS No. 84194-67-2[3]

| Appearance | Colorless to pale yellow liquid |

Comprehensive References

  • First green synthesis of (R)-2-methyl-1-phenylpropan-1-ol using whole-cell Lactobacillus paracasei BD101 biotransformation Source: tandfonline.com URL:[4]

  • Cas 611-69-8, 2-METHYL-1-PHENYL-1-PROPANOL Source: lookchem.com URL:[1]

  • Selective benzylic C–H monooxygenation mediated by iodine oxides Source: beilstein-journals.org URL:[2]

  • Signature redacted - DSpace@MIT (Dynamic kinetic resolution of secondary alcohols) Source: mit.edu URL:[3]

Sources

Exploratory

Comprehensive Technical Guide on (2-Methyl-1-phenylpropyl) Acetate: Nomenclature, Synthesis, and Characterization

Executive Summary (2-Methyl-1-phenylpropyl) acetate is a sterically hindered benzylic ester with significant utility as a synthetic intermediate and a fragrance compound. As a Senior Application Scientist, I have structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyl-1-phenylpropyl) acetate is a sterically hindered benzylic ester with significant utility as a synthetic intermediate and a fragrance compound. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven framework for understanding its structural identity, executing its synthesis, and validating its purity. This guide moves beyond basic descriptive chemistry, focusing on the mechanistic causality behind experimental choices to ensure reproducible, high-yield workflows.

Nomenclature and Structural Identity

The systematic identification of organic molecules requires strict adherence to IUPAC conventions to avoid ambiguities in drug development and analytical chemistry.

Nomenclature Logic: The parent alkane chain is a propyl group. At the C1 position, it is substituted with a phenyl ring and an acetate ester linkage. At the C2 position, a methyl group creates an isopropyl moiety. This specific connectivity establishes a chiral center at C1. Consequently, the molecule exists as two enantiomers: the (1R) and (1S) configurations[1].

Common Synonyms: In industrial and fragrance applications, non-systematic names are frequently encountered[2]:

  • Acetic acid 2-methyl-1-phenylpropyl ester[3]

  • 1-Phenyl-2-methylpropyl acetate

  • α -Isopropylbenzyl acetate[1]

  • NSC 190973[3]

Physicochemical Properties

Understanding the physicochemical baseline of (2-Methyl-1-phenylpropyl) acetate is critical for designing downstream liquid-liquid extractions and chromatographic purifications. The high XLogP3 value indicates strong lipophilicity, dictating the use of non-polar solvent systems for isolation[3].

PropertyValueSource
Molecular Formula C12H16O2[3]
Molecular Weight 192.25 g/mol [3]
CAS Registry Number (Racemic) 5706-87-6[4]
CAS Registry Number (1R-isomer) 84194-66-1[1]
Topological Polar Surface Area (TPSA) 26.3 Ų[3]
XLogP3 (Lipophilicity) ~3.0[1]

Synthetic Methodologies

The synthesis of (2-Methyl-1-phenylpropyl) acetate can be approached via classical esterification or advanced C-H functionalization. Every reagent choice in these protocols is dictated by the steric hindrance surrounding the benzylic carbon.

The direct esterification of 2-methyl-1-phenylpropan-1-ol with acetic anhydride is notoriously sluggish due to the bulky adjacent isopropyl and phenyl groups. To overcome this activation energy barrier, a hyper-nucleophilic catalyst is deployed.

Esterification Substrate 2-Methyl-1-phenylpropan-1-ol (Sterically Hindered) Intermediate N-Acylpyridinium Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Acyl Donor) Reagent->Intermediate Activation Catalyst DMAP / Pyridine (Nucleophilic Catalyst) Catalyst->Intermediate Catalysis Product (2-Methyl-1-phenylpropyl) acetate (Target Ester) Intermediate->Product Acetate Elimination

Mechanistic pathway for the DMAP-catalyzed esterification of 2-methyl-1-phenylpropan-1-ol.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve 1.0 eq of 2-methyl-1-phenylpropan-1-ol in anhydrous dichloromethane (DCM). Causality: DCM provides excellent solvency while its anhydrous nature prevents the competitive hydrolysis of the acylating agent.

  • Base and Catalyst Addition: Add 1.5 eq of pyridine and 0.1 eq of 4-dimethylaminopyridine (DMAP). Causality: Pyridine acts as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward. DMAP forms a highly reactive N-acylpyridinium intermediate, bypassing the steric hindrance of the secondary benzylic alcohol.

  • Acylation: Cool the mixture to 0 °C and add 1.2 eq of acetic anhydride dropwise. Causality: The exothermic nature of the acylation requires low temperatures to prevent degradation and unwanted elimination side-reactions.

  • Reaction Progression: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

Recent advancements allow for the direct oxidative esterification of isobutylbenzene, bypassing the alcohol intermediate entirely[5].

Step-by-Step Protocol:

  • Reaction Setup: In a conical vial, combine isobutylbenzene (2 mmol) with sodium iodate (2 mmol) and N-hydroxyphthalimide in a suitable solvent[5].

  • Oxidation: Apply controlled heating. Causality: The N-hydroxyphthalimide acts as a radical mediator, selectively abstracting the benzylic hydrogen because the resulting benzylic radical is thermodynamically stabilized by resonance with the phenyl ring.

  • Ester Trapping: The oxidized intermediate is trapped by an acetate source to yield (2-methyl-1-phenylpropyl) acetate[5].

Analytical Characterization & Validation

A protocol is only as robust as its validation. To ensure the integrity of the synthesized (2-Methyl-1-phenylpropyl) acetate, a self-validating analytical workflow is employed.

Validation Crude Crude Reaction Mixture Ext Liquid-Liquid Extraction (H2O / EtOAc) Crude->Ext Quench & Separate Pur Silica Gel Chromatography (Hexane:EtOAc) Ext->Pur Organic Layer NMR 1H & 13C NMR (Structural Elucidation) Pur->NMR Pure Isolate GCMS GC-MS (Mass Confirmation) Pur->GCMS Pure Isolate

Downstream purification and analytical validation workflow.

Nuclear Magnetic Resonance (1H NMR) Signatures: The structural elucidation of this compound relies on highly specific chemical shifts (CDCl3, 400-500 MHz)[5]:

  • δ 7.37–7.21 (m, 5H): Aromatic protons of the phenyl ring.

  • δ 5.45 (d, J = 7.6 Hz, 1H): The diagnostic benzylic methine proton. Causality: The strong downfield shift is caused by the electron-withdrawing acetate group, while the doublet splitting (J = 7.6 Hz) confirms coupling to the adjacent isopropyl methine proton.

  • δ 2.14–2.07 (m, 1H): The isopropyl methine proton.

  • δ 2.06 (s, 3H): The acetate methyl group. The sharp singlet confirms successful acylation.

  • δ 0.96 (d, J = 6.7 Hz, 3H) & δ 0.79 (d, J = 6.8 Hz, 3H): The diastereotopic methyl groups of the isopropyl moiety.

Mass Spectrometry (EI-MS): Expected m/z for C12H16O2 is 192.25. However, electron ionization often results in the immediate loss of the acetate radical or acetic acid, yielding a dominant base peak corresponding to the stable benzylic cation[5].

Applications in Industry

Because of its unique structural motif, (2-Methyl-1-phenylpropyl) acetate serves dual roles:

  • Fragrance & Flavor Chemistry: Like many benzylic esters, it imparts specific olfactory notes and is evaluated alongside other fragrance allergens and cosmetic ingredients[2].

  • Pharmaceutical Intermediates: The chiral benzylic center makes its enantiomerically pure forms (1R or 1S) highly valuable as building blocks for active pharmaceutical ingredients (APIs) targeting central nervous system receptors.

References

  • PubChem. "(2-Methyl-1-phenylpropyl) acetate - Compound Summary". National Center for Biotechnology Information.[Link]

  • Beilstein Journal of Organic Chemistry. "Selective benzylic C–H monooxygenation mediated by iodine oxides". Beilstein-Institut. [Link]

  • European Commission. "OPINION on Fragrance allergens in cosmetic products". Scientific Committee on Consumer Safety (SCCS).[Link]

Sources

Foundational

Comprehensive Technical Guide on the Physical Characteristics and Synthesis of (2-Methyl-1-phenylpropyl) Acetate

Executive Summary (2-Methyl-1-phenylpropyl) acetate (CAS: 84194-66-1 for the (1R)-isomer, 5706-87-6 for the racemic mixture) is a sterically hindered benzylic ester of high interest in synthetic organic chemistry, fragra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyl-1-phenylpropyl) acetate (CAS: 84194-66-1 for the (1R)-isomer, 5706-87-6 for the racemic mixture) is a sterically hindered benzylic ester of high interest in synthetic organic chemistry, fragrance development, and pharmaceutical intermediate manufacturing[1][2]. This whitepaper details its physical properties, structural causality, and self-validating synthetic protocols, providing a comprehensive resource for drug development professionals and synthetic chemists.

Chemical Identity and Structural Causality

The molecule consists of an acetate group attached to a benzylic stereocenter, which is flanked by a bulky isopropyl group[2].

  • IUPAC Name: (2-methyl-1-phenylpropyl) acetate[2]

  • Synonyms: α-Isopropylbenzyl acetate; 1-phenyl-2-methylpropyl acetate[1][2]

  • Molecular Formula: C₁₂H₁₆O₂[2]

  • Structural Causality: The steric bulk of the isopropyl group adjacent to the benzylic position significantly impedes standard Sₙ2 reactions and nucleophilic attacks at the ester carbonyl. This steric shielding increases the molecule's stability against spontaneous hydrolysis, making it an excellent candidate for long-lasting fragrance formulations and a robust chiral building block in pharmaceutical synthesis[3]. However, this same steric hindrance necessitates specialized catalytic methods (e.g., DMAP-catalyzed acetylation or radical-mediated C–H oxidation) for its synthesis[4].

Physical and Spectroscopic Characteristics

Accurate analytical characterization is paramount for Quality Assurance (QA) and Quality Control (QC) in drug development. The following table summarizes the quantitative physical and spectroscopic data for (2-Methyl-1-phenylpropyl) acetate[2][4].

PropertyValue
Appearance Clear, colorless to pale yellow oil[4]
Molecular Weight 192.25 g/mol [2]
Topological Polar Surface Area 26.3 Ų[2]
XLogP3-AA 3.0[2]
Boiling Point (Precursor Alcohol) 124-125 °C at 15 mmHg[3]
¹H NMR (CDCl₃, 300 MHz) δ 7.31–7.24 (m, 5H), 5.43 (d, J=7.6 Hz, 1H), 2.16–1.94 (m, 1H), 2.06 (s, 3H), 0.94 (d, J=6.7 Hz, 3H), 0.77 (d, J=6.8 Hz, 3H)[4]
¹³C NMR (CDCl₃, 75 MHz) δ 170.36, 139.87, 128.16, 127.68, 127.04, 80.96, 33.51, 21.20, 18.71, 18.52[4]
IR (ATIR) ν 3032, 2963, 2931, 1733 (C=O), 1232, 1020 cm⁻¹[4]
Mass Spectrometry (EI-MS) m/z 192.3 [M]⁺[4]

Synthetic Methodologies and Mechanistic Insights

To overcome the activation energy barriers imposed by the isopropyl group, two primary synthetic pathways are utilized:

Nucleophilic Catalysis: DMAP-Mediated Acetylation

The direct acetylation of 2-methyl-1-phenyl-1-propanol requires 4-dimethylaminopyridine (DMAP) to overcome the steric hindrance. DMAP acts as a nucleophilic catalyst, attacking acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate rapidly transfers the acetyl group to the sterically hindered secondary alcohol, significantly accelerating the reaction rate compared to uncatalyzed esterification[5].

Radical-Mediated C–H Monooxygenation

A modern, atom-economical approach involves the direct benzylic C–H monooxygenation of isobutylbenzene. Utilizing sodium iodate (NaIO₃) and N-hydroxyphthalimide (NHPI) in acetic acid, NHPI acts as a radical mediator (forming the PINO radical). This radical selectively abstracts the weak benzylic hydrogen. The resulting benzylic radical is oxidized and subsequently trapped by the acetic acid solvent to yield the target acetate directly[4].

Mechanistic Pathways

ReactionPathways N1 2-Methyl-1-phenyl-1-propanol (CAS: 611-69-8) N3 N-Acylpyridinium Intermediate N1->N3 Ac2O, DMAP (Nucleophilic Attack) N2 Isobutylbenzene (CAS: 538-93-2) N4 Benzylic Radical Intermediate N2->N4 NaIO3, NHPI, AcOH (H-Abstraction) N5 (2-Methyl-1-phenylpropyl) acetate Target Ester N3->N5 Esterification N4->N5 Oxidation & Trapping

Synthetic pathways for (2-Methyl-1-phenylpropyl) acetate via nucleophilic and radical mechanisms.

Step-by-Step Experimental Protocols (Self-Validating)

Protocol A: Direct C-H Monooxygenation of Isobutylbenzene[4]
  • Reagent Preparation: In a 4 mL conical vial, combine isobutylbenzene (0.315 mL, 2.0 mmol), sodium iodate (409.4 mg, 2.0 mmol), and N-hydroxyphthalimide (32 mg, 0.2 mmol).

  • Solvent Addition: Add 4 mL of glacial acetic acid. Seal the vial with a crimp cap. (Causality: Acetic acid serves as both the solvent to dissolve the oxidants and the acetylating agent to trap the oxidized benzylic intermediate).

  • Reaction Execution: Stir vigorously (1150 RPM) at 150 °C for 1 hour. The solution will develop a deep purple color, indicating the formation of active iodine species.

  • Quenching & Extraction: Cool to room temperature. Dilute with 10 mL CHCl₃. Wash sequentially with saturated sodium metabisulfite (10 mL) to reduce residual iodine, saturated NaHCO₃ (10 mL) to neutralize the acid, and brine (2 × 10 mL).

  • Self-Validating QC Step 1 (TLC): Monitor the organic layer via Thin-Layer Chromatography (Hexanes:EtOAc). The disappearance of the non-polar isobutylbenzene spot and the appearance of a UV-active spot at a lower Rf confirms successful conversion.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Self-Validating QC Step 2 (GC-MS/NMR): Confirm the product mass (m/z 192) via GC-MS. Validate the final structure via ¹H NMR, ensuring the presence of the characteristic doublet at δ 5.43 ppm (benzylic proton) and the acetate singlet at δ 2.06 ppm.

Applications in Drug Development & Fragrance Chemistry

Due to its unique steric profile, (2-Methyl-1-phenylpropyl) acetate serves as a highly robust chiral building block. In pharmaceutical chemistry, the (R)- and (S)-enantiomers are utilized to synthesize sterically hindered chiral centers in Active Pharmaceutical Ingredient (API) development[3]. In the fragrance industry, its alpha-isopropylbenzyl moiety provides a distinctive aromatic profile, while the ester linkage ensures slow hydrolysis, contributing to long-lasting scent notes[3].

Analytical Characterization Workflow

AnalyticalWorkflow S1 Crude Mixture S2 TLC Monitoring S1->S2 S3 Flash Chromatography S2->S3 S4 GC-MS (m/z 192) S3->S4 S5 NMR (1H & 13C) S4->S5 S6 Validated Product S5->S6

Self-validating QA/QC analytical workflow for product verification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 303091, (2-Methyl-1-phenylpropyl) acetate". PubChem. URL:[Link]

  • LaMartina, K. B., et al. "Selective benzylic C–H monooxygenation mediated by iodine oxides". Beilstein Journal of Organic Chemistry, 2019, 15, 602–609. URL:[Link]

  • LookChem. "2-METHYL-1-PHENYL-1-PROPANOL CAS 611-69-8". LookChem Chemical Database. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on (2-Methyl-1-phenylpropyl) Acetate: Molecular Characteristics, Synthesis, and Applications

Executive Summary As a versatile ester, (2-Methyl-1-phenylpropyl) acetate (also known as α -isopropylbenzyl acetate) serves as a critical intermediate in both advanced organic synthesis and industrial applications. Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a versatile ester, (2-Methyl-1-phenylpropyl) acetate (also known as α -isopropylbenzyl acetate) serves as a critical intermediate in both advanced organic synthesis and industrial applications. Structurally characterized by an acetate group bonded to a sterically hindered benzylic carbon, this compound is highly valued in enantioselective synthesis, pharmaceutical development, and the formulation of complex fragrance profiles. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and field-proven experimental protocols, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the precise molecular metrics of (2-Methyl-1-phenylpropyl) acetate is fundamental for predicting its pharmacokinetic behavior and reactivity. The compound exhibits a highly lipophilic profile, making it an excellent candidate for prodrug modeling and non-polar solvent extractions.

The quantitative data below summarizes the core structural and physical parameters of the molecule , .

PropertyValueReference / Source
IUPAC Name (2-methyl-1-phenylpropyl) acetatePubChem CID 303091
Molecular Formula C₁₂H₁₆O₂PubChem CID 303091
Molecular Weight 192.258 g/mol PubChem / GuideChem
Exact Mass 192.11503 DaPubChem CID 303091
Topological Polar Surface Area (TPSA) 26.3 ŲPubChem CID 303091
XLogP3 (Lipophilicity) 3.0PubChem CID 303091
Rotatable Bond Count 4PubChem CID 303091
Hydrogen Bond Acceptors 2PubChem CID 303091
Hydrogen Bond Donors 0PubChem CID 303091
CAS Registry Numbers 5706-87-6 (Racemate)84194-66-1 (R-isomer)84194-67-2 (S-isomer)GuideChem / LookChem

Causality Insight: The TPSA of 26.3 Ų combined with an XLogP3 of 3.0 indicates excellent passive membrane permeability. In drug development, these metrics suggest that the acetate moiety can effectively act as a lipophilic protecting group to enhance cellular uptake before intracellular esterases cleave it to release the active chiral alcohol.

Mechanistic Pathways & Chemical Synthesis

The synthesis of (2-Methyl-1-phenylpropyl) acetate typically proceeds via two primary pathways: classical esterification (Method A) and advanced benzylic C-H monooxygenation (Method B).

Method B represents a step-economic breakthrough in direct C-H functionalization. By utilizing isobutylbenzene as the starting material, researchers can bypass the intermediate alcohol stage. This reaction is mediated by iodine oxides and N-hydroxyphthalimide (NHPI) .

Synthetic_Workflow cluster_0 Method A: Classical Esterification cluster_1 Method B: Direct C-H Monooxygenation N1 2-Methyl-1-phenyl-1-propanol N2 Acetylation (Ac2O, DMAP, Pyridine) N1->N2 N5 (2-Methyl-1-phenylpropyl) acetate Target Molecule N2->N5 High Yield, Chiral Preservation N3 Isobutylbenzene N4 Oxidation (NaIO3, NHPI, AcOH, 150°C) N3->N4 N4->N5 Step-Economic Functionalization

Figure 1: Synthetic pathways for (2-Methyl-1-phenylpropyl) acetate via acetylation and C-H oxidation.

Experimental Protocol: Benzylic C-H Monooxygenation

To ensure scientific integrity and reproducibility, the following protocol details the direct C-H monooxygenation of isobutylbenzene. This workflow is designed as a self-validating system , incorporating internal standardization directly into the extraction phase to guarantee accurate yield quantification.

Step-by-Step Methodology

Step 1: Reagent Assembly & Radical Initiation Setup

  • Action: In a 4 mL conical vial, combine isobutylbenzene (0.315 mL, 2.0 mmol), sodium iodate (409.4 mg, 2.0 mmol), and a catalytic amount of N-hydroxyphthalimide (NHPI).

  • Causality: NHPI is strictly required as a radical mediator. Under thermal conditions, it undergoes hydrogen atom transfer (HAT) to form the highly reactive phthalimide-N-oxyl (PINO) radical. This radical selectively abstracts the weaker benzylic hydrogen from isobutylbenzene, while sodium iodate acts as the terminal oxidant to continuously regenerate the PINO radical.

Step 2: Solvent & Acyl Source Addition

  • Action: Add 4.0 mL of glacial acetic acid to the vial and seal tightly with a crimp cap.

  • Causality: Glacial acetic acid serves a dual mechanistic purpose: it acts as a polar protic solvent capable of dissolving the iodine species, and it functions as the nucleophilic acyl source that traps the transient benzylic intermediate, directly forming the acetate ester linkage. The crimp cap prevents volatile solvent loss under high thermal stress.

Step 3: Thermal Activation

  • Action: Stir the reaction mixture aggressively at 150 °C for exactly 1 hour.

  • Causality: High thermal input is necessary to overcome the activation energy barrier for the homolytic cleavage of the oxidant. A visual shift to a deep purple color confirms the generation of active hypervalent iodine species.

Step 4: Self-Validating Quench & Internal Standardization

  • Action: Cool the vial to room temperature. Critical Step: Before any extraction, add 1-octyl trifluoroacetate (1.0 mmol) directly to the crude mixture as an internal standard. Dilute the mixture with 10 mL of chloroform (CHCl₃).

  • Causality: Introducing the internal standard prior to biphasic workup ensures that any mechanical product loss during washing is mathematically normalized during GC-MS analysis. This establishes a self-validating loop for absolute yield determination.

Step 5: Biphasic Extraction & Purification

  • Action: Wash the organic layer sequentially with saturated sodium metabisulfite (10 mL), saturated sodium bicarbonate (10 mL), and brine (2 × 10 mL). Dry the organic phase over anhydrous MgSO₄.

  • Causality: Sodium metabisulfite is uniquely selected to chemically reduce and quench unreacted hypervalent iodine and free iodine radicals, preventing downstream oxidative degradation of the ester. Bicarbonate neutralizes residual acetic acid.

Step 6: Analytical Validation

  • Action: Concentrate the organic layer under reduced pressure and analyze via GC-MS and ¹H/¹³C NMR.

  • Validation: A successful synthesis is confirmed by an EI-MS fragment matching the exact mass of 192.11 Da, and an integration ratio against the 1-octyl trifluoroacetate standard to calculate the precise percentage yield.

Applications in Drug Development & Fragrance

Chiral Building Blocks in Pharmaceuticals

The precursor to this acetate, 2-methyl-1-phenyl-1-propanol, is frequently synthesized via baker's yeast-mediated asymmetric reduction of cinnamaldehyde derivatives . The acetate form—(2-Methyl-1-phenylpropyl) acetate—is utilized to protect the hydroxyl group during complex multi-step syntheses. It is highly valued in the large-scale preparation of chiral building blocks, such as (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol, which are essential scaffolds for next-generation therapeutics.

Olfactory Engineering in the Fragrance Industry

Beyond pharmaceuticals, esters of α -alkylated benzyl alcohols are foundational to the flavor and fragrance industry. The steric hindrance provided by the isopropyl group stabilizes the ester bond against rapid hydrolysis, while the acetate moiety imparts a distinct, volatile fruity/floral top note. This makes the compound a highly stable, long-lasting aromatic ingredient in high-end cosmetic formulations.

References

  • (2-Methyl-1-phenylpropyl) acetate (CID 303091) . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Selective benzylic C–H monooxygenation mediated by iodine oxides . Beilstein Journal of Organic Chemistry. Available at:[Link]

  • 2-METHYL-1-PHENYL-1-PROPANOL (CAS 611-69-8) . LookChem. Available at:[Link]

Foundational

Spectroscopic Elucidation of (2-Methyl-1-phenylpropyl) acetate: A Technical Guide for Structural Validation

Executive Summary For researchers, synthetic chemists, and drug development professionals, the rigorous structural validation of organic intermediates is a non-negotiable phase of chemical development. (PubChem CID 30309...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, synthetic chemists, and drug development professionals, the rigorous structural validation of organic intermediates is a non-negotiable phase of chemical development. (PubChem CID 303091)[1] is a highly versatile ester utilized as a chiral building block and a specialized component in the flavor and fragrance industry.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of (2-Methyl-1-phenylpropyl) acetate. Rather than merely listing data, this guide deconstructs the causality behind Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) protocols, ensuring that every analytical choice is grounded in fundamental physical chemistry[2].

Structural Dynamics & The Diastereotopic Effect

Before executing any analytical protocol, one must understand the structural nuances of the target molecule. (2-Methyl-1-phenylpropyl) acetate contains a chiral center at the benzylic position (C1). This stereocenter breaks the local symmetry of the adjacent isopropyl group.

The Causality of Magnetic Inequivalence: Because of the C1 chiral center, the two methyl groups of the isopropyl moiety are diastereotopic. They exist in distinct magnetic environments regardless of free rotation around the C-C bond. This fundamental property dictates that the 1 H and 13 C NMR spectra will display two distinct sets of signals for these methyls. Observing this split is a critical diagnostic feature for verifying the intact stereochemical environment of the molecule[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, all analytical workflows must be designed as self-validating systems. The following step-by-step methodologies incorporate internal checks to eliminate false positives and instrumental artifacts.

Protocol 2.1: High-Resolution NMR Acquisition ( 1 H and 13 C)
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality & Validation: CDCl 3​ lacks protons, preventing solvent interference in the 1 H spectrum, and provides a deuterium lock signal to stabilize the spectrometer's magnetic field. TMS acts as an absolute internal reference (0.00 ppm), ensuring chemical shift accuracy.

  • Instrument Calibration: Tune and match the probe to the specific solvent impedance. Perform a 3D shimming process to optimize magnetic field homogeneity.

    • Validation Check: The residual CHCl 3​ peak must appear as a sharp, symmetrical singlet at exactly 7.26 ppm ( 1 H) and a triplet at 77.16 ppm ( 13 C). A broad or asymmetric peak indicates poor shimming, necessitating recalibration.

  • Acquisition: Acquire 1 H NMR at 300 MHz (or higher) with a minimum of 16 scans. Acquire 13 C NMR at 75 MHz with a minimum of 512 scans to ensure a high signal-to-noise ratio for quaternary carbons[3].

Protocol 2.2: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Background Subtraction: Collect a background spectrum of the clean, empty diamond ATR crystal (32 scans, 4 cm −1 resolution).

    • Causality & Validation: Atmospheric CO 2​ and water vapor strongly absorb in the IR region. Background subtraction isolates the analyte's vibrational modes. ATR is chosen over KBr pellet pressing to prevent hygroscopic moisture absorption, which would obscure the critical 3000 cm −1 region.

  • Sample Application: Apply 1-2 drops of the neat liquid directly onto the ATR crystal. Ensure full coverage of the sensor area.

  • Acquisition: Collect the sample spectrum. Verify that the baseline is flat and transmittance does not drop below 10% to prevent detector saturation.

Protocol 2.3: Electron Ionization Mass Spectrometry (EI-MS)
  • System Tuning: Calibrate the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure accurate mass assignment across the m/z 50–600 range.

  • Sample Introduction: Dilute the sample to 10 ppm in GC-grade hexanes. Inject 1 µL into the GC-MS system.

  • Ionization: Subject the eluent to 70 eV electron ionization.

    • Causality: 70 eV is the universally accepted standard for EI-MS. It transfers enough energy to induce reproducible fragmentation pathways—such as the loss of the acetate group to form a stable benzylic cation—allowing for cross-referencing with established spectral libraries[2].

Quantitative Data Synthesis & Structural Assignment

The following tables synthesize the quantitative spectroscopic data for (2-Methyl-1-phenylpropyl) acetate, mapped directly to the structural causality of the molecule based on authoritative peer-reviewed literature[3].

Table 1: 1 H NMR Spectroscopic Data (300 MHz, CDCl 3​ )

Expert Note on Literature Discrepancies: While some automated spectral picking in literature supporting information[3] reports the isopropyl methyl doublets (at 0.94 and 0.77 ppm) with an integration of 1H, fundamental NMR principles dictate these must integrate to 3H each. A self-validating protocol must always cross-reference integration values with the molecular formula (C 12​ H 16​ O 2​ ) to ensure the total proton count equals 16.

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentCausality / Rationale
7.31 – 7.24 Multiplet (m)-5HAromatic C-HResonances of the ortho, meta, and para protons of the mono-substituted phenyl ring.
5.43 Doublet (d)7.61HCH-O (C1)Highly deshielded by the electronegative ester oxygen and the anisotropic effect of the phenyl ring; coupled to the adjacent isopropyl methine.
2.16 – 1.94 Multiplet (m)-4HIsopropyl CH + Acetate CH 3​ Overlapping signals of the acetate methyl (singlet, ~2.0 ppm) and the isopropyl methine (multiplet).
0.94 Doublet (d)6.73HIsopropyl CH 3​ Diastereotopic methyl group split by the adjacent methine proton.
0.77 Doublet (d)6.83HIsopropyl CH 3​ Second diastereotopic methyl group, magnetically distinct due to the adjacent chiral center at C1.
Table 2: 13 C NMR Spectroscopic Data (75 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)AssignmentCausality / Rationale
170.36 C=O (Ester carbonyl)Highly deshielded due to the double bond to oxygen and single bond to the ester oxygen.
128.16, 127.68, 127.04 Aromatic CarbonsResonances of the mono-substituted phenyl ring.
80.96 C1 (CH-O)Deshielded benzylic carbon directly attached to the electronegative oxygen atom of the acetate group.
33.51 Isopropyl CHAliphatic methine carbon, slightly deshielded by proximity to C1.
21.20 Acetate CH 3​ Typical chemical shift for an acetyl methyl carbon.
18.71, 18.52 Isopropyl CH 3​ (x2)Diastereotopic methyl carbons appear as two distinct signals, confirming the C1 stereocenter.
Table 3: FT-IR and EI-MS Key Identifiers
TechniqueSignal / m/zAssignmentCausality / Rationale
FT-IR (ATR) 1733 cm −1 C=O stretchingStrong, sharp peak characteristic of an ester carbonyl group.
FT-IR (ATR) 1232 cm −1 C-O stretchingAsymmetric stretching of the ester C-O-C linkage.
FT-IR (ATR) 3032 cm −1 sp 2 C-H stretchingAromatic C-H stretching from the phenyl ring.
EI-MS 193 m/z[M+H] + / Mol. IonExpected mass for C 12​ H 16​ O 2​ . Confirms the intact molecular weight of the ester.

Analytical Workflow

To visualize the interconnected nature of these self-validating protocols, the following diagram maps the logical workflow from initial sample preparation to final structural elucidation.

Workflow cluster_0 Spectroscopic Acquisition Sample Sample Preparation (2-Methyl-1-phenylpropyl) acetate NMR NMR Spectroscopy 1H & 13C in CDCl3 Sample->NMR Dissolve in CDCl3 (0.05% TMS) IR FT-IR Spectroscopy ATR Method Sample->IR Direct application (Neat) MS Mass Spectrometry EI-MS (70 eV) Sample->MS Dilute in Hexanes Validation Structural Elucidation & Data Integration NMR->Validation Chemical Shifts & Coupling IR->Validation Vibrational Frequencies MS->Validation Fragmentation Pattern Report Final Characterization Report Validation->Report Cross-Verification

Workflow for the self-validating spectroscopic elucidation of (2-Methyl-1-phenylpropyl) acetate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 303091, (2-Methyl-1-phenylpropyl) acetate". PubChem. URL:[Link]

  • LaMartina, K. B., Kuck, H. K., Oglesbee, L. S., Al-Odaini, A., & Boaz, N. C. "Selective benzylic C–H monooxygenation mediated by iodine oxides". Beilstein Journal of Organic Chemistry, 2019, 15, 602–609. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on (2-Methyl-1-phenylpropyl) Acetate (CAS 5706-87-6): Synthesis, Properties, and Applications in Chemical Biology

Executive Summary As a Senior Application Scientist in chemical biology and drug development, I frequently encounter the need for sterically hindered, chiral-center-adjacent esters. (2-Methyl-1-phenylpropyl) acetate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in chemical biology and drug development, I frequently encounter the need for sterically hindered, chiral-center-adjacent esters. (2-Methyl-1-phenylpropyl) acetate (CAS 5706-87-6) is a prime example. Derived from the esterification of 2-methyl-1-phenyl-1-propanol, this compound serves as a critical intermediate in the synthesis of enantiomerically pure pharmaceutical building blocks and acts as a specialized component in fragrance chemistry [1][1]. This whitepaper provides an in-depth, self-validating framework for its physicochemical profiling, mechanistic synthesis, and application in dynamic kinetic resolution (DKR).

Molecular Identity and Physicochemical Profiling

Understanding the physicochemical properties of (2-Methyl-1-phenylpropyl) acetate is fundamental for predicting its behavior in biphasic extractions and chromatographic separations. The compound features a bulky isopropyl group adjacent to a benzylic stereocenter, which imparts unique steric hindrance that is highly valuable in stereoselective catalysis.

Table 1: Quantitative Physicochemical Data

Property Value Causality / Implication for Workflow
Chemical Name (2-Methyl-1-phenylpropyl) acetate Standard IUPAC nomenclature.
CAS Registry Number 5706-87-6 (Racemic) Identifies the racemic mixture [2][2].
Molecular Formula C₁₂H₁₆O₂ Determines mass balance in synthesis.
Molecular Weight 192.25 g/mol Used for stoichiometric calculations [3][3].
Topological Polar Surface Area 26.3 Ų Low TPSA indicates high lipophilicity, requiring non-polar solvents for elution [3][3].
XLogP3 3.0 Confirms strong partitioning into organic layers during aqueous workup.

| Hydrogen Bond Acceptors | 2 | Dictates interaction with silica gel stationary phases during chromatography. |

Mechanistic Synthesis and Reaction Pathways

The synthesis of (2-Methyl-1-phenylpropyl) acetate is achieved via the nucleophilic acyl substitution of 2-methyl-1-phenyl-1-propanol with acetic anhydride.

Mechanistic Causality

Due to the steric bulk of the isopropyl and phenyl groups flanking the hydroxyl-bearing carbon, uncatalyzed esterification is kinetically sluggish. To overcome this activation barrier, we utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The highly nucleophilic pyridine nitrogen of DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than acetic anhydride, driving the sterically hindered alcohol to attack and form the ester efficiently. Triethylamine (TEA) is added as a stoichiometric base to neutralize the acetic acid byproduct, preventing the reverse reaction and maintaining the catalytic cycle.

Synthesis A 2-Methyl-1-phenyl-1-propanol (CAS 611-69-8) C DMAP / TEA (Catalyst & Base) A->C B Acetic Anhydride (Ac2O) B->C D (2-Methyl-1-phenylpropyl) acetate (CAS 5706-87-6) C->D Nucleophilic Acyl Substitution

Figure 1: Mechanistic synthesis pathway of (2-Methyl-1-phenylpropyl) acetate.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where in-process checks ensure success before proceeding to the next step.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of 2-methyl-1-phenyl-1-propanol in 20 mL of anhydrous Dichloromethane (DCM). Causality: DCM is an aprotic solvent that prevents the unwanted hydrolysis of the acylating agent.

  • Reagent Addition: Add 12.0 mmol of Triethylamine (TEA) and 1.0 mmol (10 mol%) of DMAP. Cool the mixture to 0°C using an ice bath to control the exothermic nature of the subsequent addition.

  • Acylation: Dropwise, add 11.0 mmol of acetic anhydride. Remove the ice bath and allow the reaction to warm to room temperature.

  • In-Process Self-Validation (TLC): After 2 hours, extract a 10 µL aliquot, quench in 1 mL water, extract with 1 mL ethyl acetate, and spot on a silica TLC plate (Eluent: 9:1 Hexane:Ethyl Acetate). The reaction is validated as complete only when the lower Rf​ spot (alcohol, held back by hydrogen bonding) completely vanishes, leaving only the higher Rf​ spot (the target acetate).

  • Workup: Quench the reaction with 15 mL of saturated aqueous NaHCO3​ to destroy excess acetic anhydride. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes 20% Et2​O in hexanes) to yield a clear, colorless oil [4][4].

Applications in Drug Development: Dynamic Kinetic Resolution (DKR)

A premier application of (2-Methyl-1-phenylpropyl) acetate is serving as the target product in the Dynamic Kinetic Resolution (DKR) of secondary alcohols. In advanced pharmaceutical synthesis, obtaining enantiomerically pure (R)- or (S)-isomers is non-negotiable due to differing biological activities.

Using a planar-chiral DMAP derivative as an acylation catalyst in tandem with a ruthenium-based alcohol-racemization catalyst, researchers can convert a racemic mixture of 2-methyl-1-phenyl-1-propanol entirely into the enantioenriched (S)- or (R)-acetate (e.g., CAS 84194-67-2 for the S-enantiomer) [4][4].

Causality: The planar-chiral catalyst features a sterically demanding pocket that only accommodates one enantiomer of the alcohol during the transition state. The ruthenium catalyst continuously racemizes the unreacted, "mismatched" alcohol enantiomer, ensuring a theoretical 100% yield of the desired chiral acetate rather than the 50% cap seen in traditional kinetic resolution.

DKR Racemic Racemic Secondary Alcohol (CAS 611-69-8) Catalyst Planar-Chiral DMAP Derivative + Ruthenium Catalyst Racemic->Catalyst R_Acetate (R)-(2-Methyl-1-phenylpropyl) acetate (Enantioenriched) Catalyst->R_Acetate Fast Acylation S_Alcohol (S)-Alcohol (Unreacted) Catalyst->S_Alcohol Slow Acylation S_Alcohol->Racemic Ru-Catalyzed Racemization

Figure 2: Dynamic kinetic resolution workflow for enantioselective acylation.

Analytical Validation and Quality Control

To ensure absolute trustworthiness of the synthesized compound, post-process analytical validation is mandatory. The structural integrity of (2-Methyl-1-phenylpropyl) acetate is confirmed by the specific downfield shift of the carbinol proton in 1H NMR, which moves from ~4.3 ppm in the free alcohol to ~5.45 ppm upon acetylation due to the electron-withdrawing nature of the ester group.

Validated Analytical Data:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.37 – 7.21 (m, 5H, Aromatic protons), 5.45 (d, J=7.6 Hz, 1H, CH-O), 2.14 – 2.07 (m, 1H, CH of isopropyl), 2.06 (s, 3H, acetate CH3​ ), 0.96 (d, J=6.7 Hz, 3H, isopropyl CH3​ ), 0.79 (d, J=6.8 Hz, 3H, isopropyl CH3​ ) [5][5].

  • 13 C NMR (100 MHz, CDCl3​ ): Expected peaks around δ 170.5 (C=O), 141.0 (Ar-C), 128.5-126.6 (Ar-CH), 76.3 (CH-O), 36.1 (CH of isopropyl), 21.4 (acetate CH3​ ), 19.5, 18.2 (isopropyl CH3​ ).

  • GC-MS (Electron Ionization): The expected molecular ion peak [M]+ is observed at m/z 192.25, with a base peak typically resulting from the loss of the acetate radical or McLafferty rearrangement fragments [3][3].

Safety, Hazards, and Handling

As with many benzylic esters, (2-Methyl-1-phenylpropyl) acetate must be handled as a potential skin and eye irritant.

  • PPE: Nitrile gloves, safety goggles, and a standard laboratory coat.

  • Engineering Controls: All acylation reactions involving acetic anhydride and DMAP must be performed inside a certified chemical fume hood to prevent inhalation of volatile organic compounds and acetic acid vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases to prevent unwanted hydrolysis.

References

  • (2-Methyl-1-phenylpropyl) acetate | C12H16O2 | CID 303091 - PubChem Source: National Institutes of Health (nih.gov) URL:3

  • Acetic acid 2-methyl-1-phenyl-propyl ester (CAS 5706-87-6) Source: Sigma-Aldrich (sigmaaldrich.com) URL:2

  • 2-METHYL-1-PHENYL-1-PROPANOL (CAS 611-69-8) Properties and Applications Source: LookChem (lookchem.com) URL:1

  • Dynamic Kinetic Resolution via Enantioselective Acylation (Signature redacted) Source: MIT DSpace (mit.edu) URL:4

  • Supporting Information: NMR and GC-MS Data for Benzylic Esters Source: Royal Society of Chemistry (rsc.org) URL:5

Sources

Foundational

Unlocking the Therapeutic Potential of (2-Methyl-1-phenylpropyl) acetate: A Strategic Research and Development Guide

Abstract (2-Methyl-1-phenylpropyl) acetate, a chiral ester with a paucity of published research, stands as a molecule of significant untapped potential. Its structural similarity to compounds with known pharmacological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Methyl-1-phenylpropyl) acetate, a chiral ester with a paucity of published research, stands as a molecule of significant untapped potential. Its structural similarity to compounds with known pharmacological activities suggests a wealth of opportunities for novel therapeutic applications. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the multifaceted research avenues for this compound. By synthesizing data from structurally related molecules, this document outlines a strategic, multi-pronged approach to unlock its therapeutic promise, encompassing stereoselective synthesis, hypothesis-driven biological screening, and a roadmap for preclinical development.

Introduction: The Case for Investigating (2-Methyl-1-phenylpropyl) acetate

(2-Methyl-1-phenylpropyl) acetate (PubChem CID: 303091) is a largely uncharacterized organic compound.[1] While direct biological data is absent from the current scientific literature, a thorough analysis of its structural components—a phenyl group, a propyl chain with a methyl branch, and an acetate ester—provides a compelling rationale for its investigation as a potential therapeutic agent. The phenylpropanoid scaffold is a common motif in a variety of biologically active natural products and synthetic compounds, known to exhibit a wide range of effects including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[2][3] Furthermore, the acetate ester moiety can influence the compound's pharmacokinetic properties, potentially acting as a prodrug that is hydrolyzed in vivo to release the active alcohol.

This guide is predicated on the hypothesis that the unique stereochemistry and physicochemical properties of (2-Methyl-1-phenylpropyl) acetate may confer novel biological activities. We will explore potential research areas by drawing logical parallels with structurally analogous compounds and outline a comprehensive research and development plan.

Foundational Knowledge: Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Methyl-1-phenylpropyl) acetate is fundamental to its study. The following table summarizes key computed and, where available, experimental data for the racemic compound and its R-enantiomer.

PropertyValueSource
Molecular Formula C12H16O2[1][4]
Molecular Weight 192.25 g/mol [1][4]
IUPAC Name (2-methyl-1-phenylpropyl) acetate[1]
CAS Number 5706-87-6 (racemate)[1]
CAS Number 84194-66-1 ((R)-isomer)[4]
XLogP3-AA 3[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 4[4]
Topological Polar Surface Area 26.3 Ų[4]

Proposed Research Areas and Methodologies

The core of this guide focuses on actionable research directions. Based on the activities of structurally related compounds, we propose the following areas of investigation.

Medicinal Chemistry: Synthesis and Analog Development

The chirality of (2-Methyl-1-phenylpropyl) acetate necessitates a stereocontrolled synthetic approach to enable the evaluation of individual enantiomers, as biological activity is often enantiomer-specific.

A plausible and efficient route to optically pure (2-Methyl-1-phenylpropyl) acetate begins with the synthesis of its chiral alcohol precursor, 2-methyl-1-phenyl-1-propanol.

Step 1: Synthesis of racemic 2-methyl-1-phenyl-1-propanol

This can be achieved via a Grignard reaction between phenylmagnesium bromide and isobutyraldehyde.[4]

Step 2: Enzymatic Kinetic Resolution of (±)-2-methyl-1-phenyl-1-propanol

Enzymatic kinetic resolution (EKR) offers a green and highly selective method to separate the enantiomers. Lipases are particularly effective for resolving racemic alcohols. For instance, Candida antarctica lipase B (Novozym 435) can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiopure alcohol.[5]

Step 3: Esterification to (R)- or (S)-(2-Methyl-1-phenylpropyl) acetate

The resolved (R)- or (S)-2-methyl-1-phenyl-1-propanol can then be esterified with acetic anhydride or acetyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired enantiomerically pure acetate ester.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Esterification Phenylmagnesium bromide Phenylmagnesium bromide Racemic alcohol (±)-2-methyl-1-phenyl-1-propanol Phenylmagnesium bromide->Racemic alcohol Et2O Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Racemic alcohol Resolved alcohol (S)-2-methyl-1-phenyl-1-propanol Racemic alcohol->Resolved alcohol Lipase (e.g., Novozym 435) Acyl donor (e.g., vinyl acetate) Acylated alcohol (R)-ester Racemic alcohol->Acylated alcohol Target ester (S)-(2-Methyl-1-phenylpropyl) acetate Resolved alcohol->Target ester Acetic anhydride, Pyridine, DMAP

Caption: Proposed stereoselective synthesis workflow for (S)-(2-Methyl-1-phenylpropyl) acetate.

A systematic exploration of the structure-activity relationship is crucial for optimizing the therapeutic potential. The following modifications are proposed:

  • Aryl Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring to probe electronic and steric effects on activity.[6][7]

  • Alkyl Chain Modification: Varying the length and branching of the alkyl chain to assess its impact on potency and selectivity.

  • Ester Moiety Variation: Replacing the acetate with other ester groups (e.g., propionate, butyrate) to modulate lipophilicity and hydrolysis rates.

Pharmacology: Hypothesis-Driven Screening

Based on the known activities of structurally related compounds, we propose investigating the following therapeutic areas:

Rationale: Aryl-acetic and aryl-propionic acid derivatives are well-known classes of non-steroidal anti-inflammatory drugs (NSAIDs).[8] Additionally, some aryl ureas and other phenyl-containing compounds have demonstrated anti-inflammatory and analgesic properties.

Proposed In Vitro Screening Cascade:

  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: To determine if the compound acts via the primary mechanism of NSAIDs.[9]

  • 5-Lipoxygenase (5-LOX) Inhibition Assay: To explore its potential to inhibit the leukotriene pathway.[8]

  • Cytokine Release Assays: Using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) to measure the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10]

  • Nitric Oxide (NO) Production Assay: In LPS-stimulated macrophages to assess the inhibition of inducible nitric oxide synthase (iNOS).

G Compound Compound COX-1/COX-2 Assay COX-1/COX-2 Assay Compound->COX-1/COX-2 Assay 5-LOX Assay 5-LOX Assay Compound->5-LOX Assay LPS-stimulated Macrophages LPS-stimulated Macrophages Compound->LPS-stimulated Macrophages Cytokine Measurement (TNF-α, IL-6) Cytokine Measurement (TNF-α, IL-6) LPS-stimulated Macrophages->Cytokine Measurement (TNF-α, IL-6) NO Measurement NO Measurement LPS-stimulated Macrophages->NO Measurement

Caption: In vitro screening workflow for anti-inflammatory activity.

Proposed In Vivo Models:

  • Carrageenan-induced Paw Edema in Rats: A standard model to assess acute anti-inflammatory activity.[8]

  • Acetic Acid-induced Writhing Test in Mice: A common model for evaluating peripheral analgesic effects.

  • Hot Plate Test in Mice: To assess central analgesic activity.[9]

Rationale: Phenolic acids and their alkyl esters have demonstrated significant antimicrobial properties against a range of bacteria and fungi.[11][12][13][14] The activity often increases with the length of the alkyl ester chain, suggesting that (2-Methyl-1-phenylpropyl) acetate could possess antimicrobial effects.

Proposed Screening:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: Against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans).[12]

  • Synergy Studies: Investigating the potential for the compound to act synergistically with existing antibiotics to combat drug resistance.[15]

Pharmacokinetics and Toxicology

A comprehensive understanding of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for any potential drug candidate.

  • Metabolic Stability: Incubation with liver microsomes (human, rat, mouse) to determine the intrinsic clearance and identify major metabolites. Ester hydrolysis is a probable metabolic pathway.[16]

  • Plasma Stability: To assess the stability of the ester bond in plasma.

  • CYP450 Inhibition: To evaluate the potential for drug-drug interactions.

  • Plasma Protein Binding: To determine the fraction of the compound bound to plasma proteins.

  • Permeability: Using Caco-2 or PAMPA assays to predict intestinal absorption.

Following promising in vitro data, pharmacokinetic studies in rodents (e.g., rats) after intravenous and oral administration will be necessary to determine key parameters such as bioavailability, half-life, volume of distribution, and clearance.

  • Cytotoxicity Assays: Against a panel of human cell lines (e.g., HepG2, HEK293) to determine the concentration at which the compound becomes toxic to cells.

  • Acute Toxicity Study: In rodents to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Conclusion and Future Directions

(2-Methyl-1-phenylpropyl) acetate represents a promising, yet unexplored, chemical entity. This guide provides a structured and scientifically grounded framework for initiating a comprehensive research program. The proposed investigations into its stereoselective synthesis, anti-inflammatory, analgesic, and antimicrobial properties, coupled with early ADME-Tox profiling, will be instrumental in elucidating its therapeutic potential. The modular nature of its structure also presents a fertile ground for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The journey from an uncharacterized molecule to a potential therapeutic agent is arduous, but for (2-Methyl-1-phenylpropyl) acetate, the scientific rationale for embarking on this journey is compelling.

References

  • NOVEL ARYL/ALKYL AZOLE DERIVATIVES AS AN ANTI-NOCICEPTIVE AND ANTI-INFLAMMATORY DRUG CANDIDATES. (n.d.). Retrieved from [Link]

  • Synthesis, Antioxidant and Anti-inflammatory Activity of Novel Aryl-acetic and Aryl-hydroxamic Acids. (n.d.). Retrieved from [Link]

  • Roth, G. J., & Siok, C. J. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of medicinal chemistry, 39(3), 749–756.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 303091, (2-Methyl-1-phenylpropyl) acetate. Retrieved from [Link].

  • Zieniuk, B., Rusiecka, I., & Sadowska, B. (2020).
  • Kabelková, I., Sova, P., & Kokoska, L. (2009). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 27(Special Issue 1), S219–S222.
  • Kabelková, I., Sova, P., & Kokoska, L. (2013). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences, 31(6), 575–581.
  • Li, G., Peng, X., Guo, Y., Gong, S., Cao, S., & Qiu, F. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry, 9, 761609.
  • Cabrera-Benitez, N. E., Pérez-Roth, E., Casula, M., Ramos-Nuez, A., Ríos-Luci, C., Rodríguez-Gallego, C., Sologuren, I., Jakubkiene, V., Slutsky, A. S., Padrón, J. M., & Villar, J. (2012). Anti-inflammatory activity of a novel family of aryl ureas compounds in an endotoxin-induced airway epithelial cell injury model. PloS one, 7(11), e48468.
  • Kabelková, I., Sova, P., & Kokoska, L. (2022). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences, 40(6), 438–444.
  • Cighir, R. G., Dobre, A. A., Mihai, C. T., Popa, M., & Drăgănescu, D. (2024). Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains. Pharmaceutical Biology, 62(1), 101–110.
  • Wang, Y., An, N., Zhang, Y., Zhang, Y., Wang, Y., Wang, Y., Wang, Y., & Wang, Y. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5991.
  • Zhang, Y., Wang, Y., & Chen, Y. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3464.
  • Coles, C. J., Le, T. N., & Lattanzio, F. A. (2020). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. The Journal of Immunology, 205(6), 1668–1679.
  • OECD. (2004). SIDS INITIAL ASSESSMENT PROFILE for 1-METHOXY-2-PROPANOL ACETATE. Retrieved from [Link]

  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 60(16), 2655–2675.
  • Enzene Biosciences. (n.d.). Target identification and validation. Retrieved from [Link]

  • Ryder, T. R., Hu, L. Y., Rafferty, M. F., Millerman, E., Szoke, B. G., Tjoeng, F. S., Esmaeil, N., & Taylor, C. P. (1999). Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists. Bioorganic & medicinal chemistry letters, 9(16), 2453–2458.
  • LookChem. (n.d.). (2-Methyl-2-phenylpropyl) acetate. Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenylpropyl acetate. Food and chemical toxicology, 50 Suppl 2, S507–S511.
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.

Sources

Protocols & Analytical Methods

Method

Advanced Laboratory Synthesis of (2-Methyl-1-phenylpropyl) Acetate: A DMAP-Catalyzed Protocol

Introduction & Mechanistic Rationale The synthesis of sterically hindered esters, such as (2-Methyl-1-phenylpropyl) acetate, requires robust catalytic systems to overcome steric barriers and drive the reaction to complet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of sterically hindered esters, such as (2-Methyl-1-phenylpropyl) acetate, requires robust catalytic systems to overcome steric barriers and drive the reaction to completion. Standard Fischer esterification often fails or requires harsh conditions that can lead to side reactions. Instead, the highly efficient 4-(Dimethylamino)pyridine (DMAP)-catalyzed acylation using acetic anhydride is the gold standard for this transformation[1].

DMAP functions via a nucleophilic catalysis pathway. The reaction initiates with DMAP attacking acetic anhydride to form a highly reactive N-acylpyridinium intermediate[2]. This intermediate is a significantly more potent acylating agent than the parent anhydride. The sterically hindered secondary alcohol, 2-methyl-1-phenylpropan-1-ol, then attacks this intermediate, leading to the formation of the desired ester and the regeneration of the DMAP catalyst[1]. An auxiliary base, typically triethylamine (TEA) or pyridine, is employed to neutralize the acetic acid byproduct, preventing the protonation and subsequent deactivation of the DMAP catalyst[3].

Experimental Design & Reagent Specifications

A self-validating experimental design requires precise stoichiometric control and real-time monitoring. The following table outlines the optimized reagent quantities for a 10 mmol scale synthesis.

Table 1: Quantitative Reagent Matrix
ReagentRoleMW ( g/mol )EquivalentsAmount
2-Methyl-1-phenylpropan-1-olSubstrate150.221.01.50 g (10 mmol)
Acetic AnhydrideAcyl Donor102.091.51.53 g (15 mmol)
DMAPNucleophilic Catalyst122.170.10.12 g (1 mmol)
Triethylamine (TEA)Auxiliary Base101.191.51.52 g (15 mmol)
Dichloromethane (DCM)Solvent84.93N/A20 mL

Note: Acetic anhydride is moisture-sensitive and corrosive; handle under anhydrous conditions[1].

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen or argon to maintain an anhydrous environment.

  • Substrate Addition: Dissolve 1.50 g of 2-methyl-1-phenylpropan-1-ol in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst & Base Introduction: Add 0.12 g of DMAP and 1.52 g of triethylamine (TEA) to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Acylation: Cool the reaction flask in an ice bath (0 °C). Dropwise, add 1.53 g of acetic anhydride over 10 minutes. The reaction is exothermic; controlled addition prevents thermal degradation[1].

Phase 2: Reaction Monitoring & Quenching
  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) solvent system. The disappearance of the alcohol spot (lower Rf​ ) and the appearance of the ester spot (higher Rf​ ) indicates completion.

  • Quenching: Once complete, quench the unreacted acetic anhydride by adding 2 mL of methanol and stirring for 15 minutes, followed by the addition of 10 mL of distilled water[1].

Phase 3: Work-up & Purification
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with:

    • 20 mL of 1N HCl (to remove DMAP and TEA)[1].

    • 20 mL of saturated aqueous NaHCO3​ (to neutralize residual acid).

    • 20 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ or MgSO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude oil via silica gel flash column chromatography (eluting with Hexane:Ethyl Acetate 95:5) to yield pure (2-Methyl-1-phenylpropyl) acetate.

Mechanistic Workflow Visualization

Workflow A 2-Methyl-1-phenylpropan-1-ol + Acetic Anhydride B DMAP Catalyst Nucleophilic Attack A->B C N-Acylpyridinium Intermediate B->C D Alcohol Attack & Ester Formation C->D E (2-Methyl-1-phenylpropyl) acetate (Target Product) D->E F TEA Base Acid Neutralization D->F Proton Transfer

Caption: DMAP-catalyzed esterification mechanism and workflow for acetate synthesis.

References

  • BenchChem. Application Notes and Protocols for DMAP-Catalyzed Synthesis of Esters from Acid Anhydrides. 1

  • Wikipedia. 4-Dimethylaminopyridine. 2

  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. 3

Sources

Application

Application Note: Synthesis of (2-Methyl-2-phenylpropyl) Acetate via Acid-Catalyzed Fischer Esterification

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Intermediate synthesis for Active Pharmaceutical Ingredients (APIs), including the antihistamine Fexofenadine[1],[2].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Intermediate synthesis for Active Pharmaceutical Ingredients (APIs), including the antihistamine Fexofenadine[1],[2].

Introduction & Chemical Rationale

(2-Methyl-2-phenylpropyl) acetate, widely referred to as neophyl acetate, is a highly valued building block in organic synthesis and pharmaceutical manufacturing[1]. The synthesis of this compound via Fischer esterification presents a unique kinetic challenge due to the steric topology of the neophyl group.

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical hurdles of this substrate. By carefully selecting the catalytic system and thermodynamic parameters, this methodology ensures high yield, prevents carbocation-mediated rearrangements, and establishes a self-validating workflow for process chemistry applications.

Physicochemical Properties

The following table summarizes the critical quantitative data required for stoichiometric calculations and downstream analytical characterization[3]:

PropertyValue
IUPAC Name (2-methyl-2-phenylpropyl) acetate
Common Synonyms Neophyl acetate; 2-Phenylisobutyl acetate
CAS Number 18755-52-7
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Density ~0.998 – 1.02 g/cm³
Boiling Point 256.8 °C – 267.0 °C (at 760 mmHg)
Appearance Colorless to pale yellow liquid

Mechanistic Insights: Causality Behind Experimental Choices

To achieve a high-yielding esterification, the experimental design must account for the specific reactivity of neophyl alcohol. Do not simply mix reagents; understand the molecular dynamics at play:

  • Overcoming Steric Hindrance at the β -Carbon: Neophyl alcohol possesses a primary hydroxyl group ( α -carbon), but the adjacent β -carbon is highly substituted, bearing one phenyl and two methyl groups. This bulky neophyl group creates a sterically demanding environment that decelerates the nucleophilic attack on the protonated carbonyl of acetic acid. To counteract this kinetic bottleneck, we utilize a large molar excess of acetic acid. This serves a dual purpose as both the acylating agent and the solvent, forcefully driving the equilibrium forward via Le Châtelier's principle[4],[5].

  • Preservation of Regiochemical Fidelity (Avoiding Rearrangement): A notorious risk in neophyl chemistry is the "neophyl rearrangement"—the migration of the phenyl group to an adjacent carbon if a primary carbocation is formed. However, the Fischer esterification mechanism proceeds via a nucleophilic addition-elimination pathway[5]. Isotopic labeling studies confirm that the C–O bond of the alcohol remains strictly intact throughout the catalytic cycle[5]. By maintaining standard Fischer conditions, we completely circumvent carbocation formation, ensuring absolute structural fidelity of the carbon skeleton.

  • Catalyst Selection: While sulfuric acid (H₂SO₄) is a traditional choice, we mandate the use of 1–5 mol% p-toluenesulfonic acid (p-TsOH)[1]. p-TsOH provides the necessary Brønsted acidity for carbonyl activation without the harsh, highly dehydrating, and oxidizing properties of H₂SO₄, which could otherwise promote side reactions on the electron-rich phenyl ring.

Experimental Workflow Visualization

G N1 1. Reaction Setup Neophyl Alcohol + Excess AcOH Catalyst: p-TsOH (1-5 mol%) N2 2. Reflux (110–120°C) Shift Equilibrium via Le Châtelier N1->N2 N3 3. In-Process Control TLC/GC-MS Validation N2->N3 N4 4. Quench & Neutralize Sat. NaHCO3 (pH 7.0-7.5) N3->N4 Conversion >95% N5 5. Liquid-Liquid Extraction Organic Phase Recovery N4->N5 N6 6. Vacuum Distillation Fractional Purification N5->N6 N7 Pure Neophyl Acetate Target API Intermediate N6->N7

Workflow for the synthesis and purification of neophyl acetate via Fischer esterification.

Self-Validating Experimental Protocol

This protocol is engineered as a closed-loop, self-validating system. Do not proceed to subsequent phases without confirming the validation checks.

Phase 1: Reaction Assembly
  • Equip a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser[1].

  • Charge the flask with 1.0 equivalent of neophyl alcohol (2-methyl-2-phenylpropan-1-ol).

  • Add 5.0 to 10.0 equivalents of glacial acetic acid. Causality: The massive excess acts as the solvent and thermodynamically forces the esterification to completion.

  • Add 3 mol% of p-toluenesulfonic acid (p-TsOH) as the Brønsted acid catalyst[1].

Phase 2: Thermodynamic Driving & Monitoring
  • Heat the reaction mixture to a gentle reflux (internal temperature approximately 110–120 °C)[1],[3] under a nitrogen atmosphere.

  • Maintain reflux for 4 to 6 hours.

  • Validation Check (In-Process Control): Withdraw a 50 µL aliquot, dilute in diethyl ether, and analyze via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) mobile phase. The reaction is validated to proceed to the next step only when the lower Rf​ spot (neophyl alcohol) disappears, and a distinct, less polar higher Rf​ spot (neophyl acetate) dominates.

Phase 3: Quenching & Phase Separation
  • Remove the heat source and allow the reaction mixture to cool to ambient room temperature.

  • Transfer the mixture to an Erlenmeyer flask and place it in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to quench the catalyst and neutralize the excess acetic acid[1]. Caution: Vigorous CO₂ evolution will occur.

  • Validation Check: Test the aqueous phase with pH indicator paper. A stable pH of 7.0–7.5 validates that all acidic species have been neutralized. Causality: Failing to neutralize the acid will trigger reverse hydrolysis of the ester back into the alcohol during downstream concentration.

  • Transfer the neutralized mixture to a separatory funnel and extract three times with an organic solvent (e.g., diethyl ether or ethyl acetate)[3].

  • Combine the organic layers and wash once with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄).

Phase 4: Isolation & Analytical Verification
  • Filter the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude liquid via vacuum fractional distillation[1].

  • Validation Check (Final QA): Perform Gas Chromatography-Flame Ionization Detection (GC-FID) and Proton NMR ( 1 H-NMR) on the distilled fraction.

    • GC-FID: A single peak with >98% area validates the removal of unreacted starting materials.

    • NMR: The emergence of a sharp singlet at ~2.0 ppm (acetate methyl group) and the downfield shift of the α -CH₂ protons validate the successful formation of the ester bond.

References

  • Cas 18755-52-7, (2-methyl-2-phenyl-propyl) acetate, LookChem,[Link]

  • Fischer–Speier esterification, Wikipedia,[Link]

  • Fischer Esterification, Chemistry Steps,[Link]

Sources

Method

Application Note: Regioselective Synthesis of (2-methyl-2-phenylpropyl) Acetate via Friedel-Crafts Alkylation

Introduction & Strategic Rationale (2-methyl-2-phenylpropyl) acetate (CAS: 18755-52-7), commonly referred to as neophyl acetate, is a highly versatile organic ester. In industrial drug development, it is a critical Stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

(2-methyl-2-phenylpropyl) acetate (CAS: 18755-52-7), commonly referred to as neophyl acetate, is a highly versatile organic ester. In industrial drug development, it is a critical Stage 5 intermediate in the "Fexo Chloro" synthetic pathway, providing the essential side-chain scaffold for the production of Fexofenadine HCl, a blockbuster non-sedating antihistamine[1][2]. Beyond pharmaceuticals, its floral and fruity aromatic profile makes it a valuable asset in fragrance and cosmetic formulations[1].

Historically, the synthesis of this ester relied heavily on the Fischer-Speier esterification of 2-methyl-2-phenylpropanol. However, that route is often bottlenecked by the need for expensive, multi-step precursors, such as the reduction of ethyl 2-methyl-2-phenylpropionate using lithium aluminum hydride (LiAlH₄)[3].

To bypass these inefficiencies, the Friedel-Crafts alkylation of benzene with methallyl acetate presents a highly efficient, convergent alternative[1][3]. This application note details a validated, regioselective Friedel-Crafts protocol that utilizes a mixed-catalyst system to overcome the traditional limitations of electrophilic aromatic substitution (EAS), ensuring pharmaceutical-grade purity and scalable yields.

Mechanistic Insights: The Catalyst Dilemma

In a standard Friedel-Crafts alkylation, a strong Lewis acid is required to activate the alkylating agent, generating an electrophile that can be attacked by the nucleophilic aromatic ring[4][5]. When methallyl acetate is introduced to a Lewis acid, its double bond is activated, forming a reactive tertiary carbocation intermediate[5].

However, the choice of catalyst dictates the success or failure of this specific reaction:

  • The Pure AlCl₃ Pitfall: Traditional protocols utilizing pure anhydrous aluminum trichloride (AlCl₃) suffer from hyper-reactivity. The strong catalytic activity of AlCl₃ triggers a violent, highly exothermic reaction. Consequently, the tertiary carbocation undergoes rapid rearrangement, generating a complex matrix of side products. This lack of control limits the practical yield to ~55% and caps product purity at 85%, which is unacceptable for active pharmaceutical ingredient (API) synthesis[3].

  • The Mixed Catalyst Solution: To suppress carbocation rearrangement and prevent the premature polymerization of methallyl acetate, a synergistic mixed-catalyst system of anhydrous ferric chloride (FeCl₃) and AlCl₃ is employed[2][3]. This combination moderates the overall Lewis acidity, stabilizing the carbocation intermediate and facilitating a controlled, regioselective electrophilic attack by the benzene ring. This strategic moderation boosts yields to >85% and achieves a GC-MS purity exceeding 97.8%[3].

Mechanism MA Methallyl Acetate + Benzene CC Tertiary Carbocation Intermediate MA->CC Lewis Acid Activation PROD Target Product: (2-methyl-2-phenylpropyl) acetate CC->PROD Mild Mixed Catalyst (FeCl3 + AlCl3) Controlled EAS SIDE Rearrangement / Complex Side Products CC->SIDE Strong Catalyst (Pure AlCl3) Violent Reaction

Figure 1: Divergent mechanistic pathways based on Lewis acid catalyst selection.

Quantitative Data & Methodological Comparison

To justify the protocol selection and provide clear benchmarks for quality control, the physicochemical properties of the target molecule and the comparative efficacy of the catalyst systems are summarized below.

Table 1: Physicochemical Properties of Target Molecule
PropertyValue
Chemical Name (2-methyl-2-phenylpropyl) acetate
CAS Number 18755-52-7
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Density 0.998 g/cm³
Boiling Point 256.8 °C at 760 mmHg
Appearance Colorless, transparent liquid
Table 2: Comparative Catalyst Performance in Friedel-Crafts Synthesis
ParameterPure AlCl₃ SystemMixed FeCl₃/AlCl₃ System
Molar Ratio (Catalyst : Reactant) 3:1 (AlCl₃)1.5:1 (FeCl₃) + 1:1 (AlCl₃)
Reaction Control Violent, highly exothermicMild, controlled
Carbocation Rearrangement HighSuppressed
Reported Yield ~55%[3]~86%[3]
Product Purity ~85%[3]>97.8%[3]

Validated Experimental Protocol

Scale: 0.5 mol Methallyl Acetate Caution: Lewis acids are highly moisture-sensitive and react exothermically with water. Perform all steps under an inert atmosphere (N₂ or Ar) in a well-ventilated fume hood.

Phase 1: Catalyst Activation
  • Preparation: In a dry, 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a tail-gas absorption scrubber (to capture evolved HCl gas), add 300 mL of anhydrous benzene.

  • Suspension: Carefully add anhydrous FeCl₃ (120.5 g, 0.75 mol) and anhydrous AlCl₃ (66.7 g, 0.5 mol) to the benzene solvent[3].

  • Activation: Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Causality: This ensures uniform dispersion and partial complexation of the mixed Lewis acids, priming them for controlled electrophile generation.

Phase 2: Controlled Alkylation
  • Cooling: Chill the reaction vessel to strictly 0–5 °C using an ice-salt bath. Causality: Low temperature is critical to prevent the premature, exothermic polymerization of the incoming methallyl acetate.

  • Addition: Dissolve methallyl acetate (57.0 g, 0.5 mol) in 100 mL of anhydrous benzene. Add this solution dropwise via the dropping funnel over approximately 1 hour, strictly maintaining the internal temperature at 0–5 °C[2][3].

  • Primary Reaction: Continue vigorous stirring at 0–5 °C for 5 hours to allow the initial alkylation to proceed without thermal runaway[3].

  • Secondary Maturation: Slowly remove the ice bath and allow the reaction temperature to naturally rise to 6–15 °C. Stir for an additional 6 hours to drive the reaction to completion[3].

Phase 3: Quenching & Workup (Self-Validating System)
  • Quenching: Slowly pour the dark reaction mixture into 800 mL of vigorously stirred ice water. Causality: Ice water safely hydrolyzes the Lewis acid complex while absorbing the massive exothermic heat of decomposition, preventing solvent boil-off. Stir for 4 hours to ensure complete breakdown of the metal complexes[3].

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Extract the aqueous layer with fresh benzene (3 × 50 mL) to maximize recovery.

  • Neutralization: Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ (3 × 100 mL). Validation Check: Continue washing until the aqueous phase tests slightly basic (pH ~8), confirming the complete neutralization of residual acidic byproducts. Follow with a final wash of distilled water (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the benzene solvent via rotary evaporation under reduced pressure.

  • Purification: Subject the crude residue to vacuum distillation. Collect the main fraction to yield (2-methyl-2-phenylpropyl) acetate as a colorless, transparent liquid[1][3].

Workflow S1 Step 1: Catalyst Suspension FeCl3 + AlCl3 in Benzene (30 min, 20-25 °C) S2 Step 2: Reactant Addition Methallyl Acetate in Benzene (Dropwise, 1 hr, 0-5 °C) S1->S2 S3 Step 3: Alkylation Maturation (5 hr at 0-5 °C, then 6 hr at 6-15 °C) S2->S3 S4 Step 4: Quench & Extraction Ice Water Quench (4 hr) Benzene Extraction S3->S4 S5 Step 5: Wash & Dry NaHCO3 / Water Wash Dry over MgSO4 S4->S5 S6 Step 6: Purification Vacuum Distillation Yield: ~86%, Purity: >97.8% S5->S6

Figure 2: Step-by-step experimental workflow for the Friedel-Crafts synthesis of neophyl acetate.

References

  • Benchchem. (2-methyl-2-phenylpropyl)
  • Benchchem. (2-methyl-2-phenylpropyl)
  • Google Patents. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
  • Mettler Toledo.
  • Chemistry Steps.

Sources

Application

Topic: Analytical Methods for the Characterization of (2-Methyl-1-phenylpropyl) acetate

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Foreword: A Multifaceted Approach to Analytical Characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: A Multifaceted Approach to Analytical Characterization

The rigorous characterization of chemical entities is the bedrock of modern pharmaceutical development and chemical synthesis. (2-Methyl-1-phenylpropyl) acetate, a chiral ester with a distinct aromatic moiety, presents a valuable case study for applying a multi-technique analytical workflow. Its structure, possessing both a stereocenter and various functional groups, necessitates a comprehensive approach to confirm its identity, purity, and enantiomeric composition.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical progression of an analytical investigation, from initial purity assessment to detailed structural confirmation and stereochemical determination. As your Senior Application Scientist, my goal is not just to provide protocols, but to illuminate the causality behind each analytical choice, ensuring that the methods are not merely followed, but understood. This guide is designed to be a self-validating system, where the results from each technique corroborate and build upon the others, leading to an unambiguous characterization of the target molecule.

Compound Identity and Physicochemical Properties

(2-Methyl-1-phenylpropyl) acetate is an organic ester with the molecular formula C₁₂H₁₆O₂.[1] Its structure contains a chiral center at the benzylic carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). The accurate determination of its properties is the first step in any analytical workflow.

PropertyValueSource
IUPAC Name (2-methyl-1-phenylpropyl) acetate[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
CAS Number 5706-87-6[1]
Canonical SMILES CC(C)C(C1=CC=CC=C1)OC(=O)C[1]
Topological Polar Surface Area 26.3 Ų[2]
Rotatable Bond Count 4[2]

Chromatographic Methods: Purity and Enantiomeric Excess

Chromatographic techniques are indispensable for separating the target compound from impurities and for resolving its enantiomers. Gas Chromatography is ideal for assessing the purity of this relatively volatile ester, while Chiral High-Performance Liquid Chromatography is the gold standard for determining enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Expertise & Rationale: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. Separation occurs in the gas phase based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification. This is crucial for identifying not only the main compound but also any process-related impurities, such as unreacted starting materials or by-products from side reactions.[3][4] For instance, in a Friedel-Crafts synthesis, rearrangement by-products can be a significant issue, which GC-MS can readily detect.[5][6]

Experimental Protocol: GC-MS Analysis

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentStandard, robust platform for routine analysis.
MS System Agilent 5977B MSD or equivalentProvides high-quality mass spectra for library matching.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering excellent separation for aromatic compounds.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte.[3]
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks for a high-concentration sample.[7]
Carrier Gas Helium, 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.[3]
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)Starts at a low temperature to separate volatile impurities and ramps up to elute the target compound and any higher-boiling impurities.[3]
MS Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, high-energy ionization that produces reproducible fragmentation patterns for library searching.[8]
Mass Scan Range m/z 40-350Covers the molecular ion and key fragments of the target compound and expected impurities.

Data Interpretation:

  • Purity: Calculated based on the peak area percentage of the main compound relative to all other peaks in the chromatogram.

  • Identity Confirmation: The obtained mass spectrum should be compared to a reference library (e.g., NIST). Expected fragments include the molecular ion (M⁺) at m/z 192, loss of the acetate group (m/z 133), a benzyl fragment (m/z 91), and the acetyl cation (m/z 43).[3]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Expertise & Rationale: The biological activity of chiral molecules often resides in a single enantiomer. Therefore, accurately quantifying the enantiomeric excess (e.e.) is critical in pharmaceutical development.[9] Chiral HPLC achieves this by using a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, causing them to have different retention times.[10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and effective for separating a wide range of chiral compounds, including esters.[11][12]

Experimental Protocol: Chiral HPLC Analysis

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system capable of precise isocratic elution.
Detector UV Detector (VWD or DAD)The phenyl group provides strong UV absorbance for sensitive detection.
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSPProven to be effective for the resolution of aromatic chiral compounds.[12]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)A common normal-phase mobile phase for polysaccharide CSPs, offering good selectivity. The ratio may require optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between resolution and analysis time.[9]
Column Temp. 25 °CMaintaining a constant temperature ensures reproducible retention times.
Detection λ 230 nmWavelength for good absorbance by the phenyl group.[9]
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.
Sample Prep. Dissolve sample in mobile phase to a concentration of ~1 mg/mL.Ensures compatibility with the chromatographic system and prevents peak distortion.[9]

Data Interpretation:

  • Resolution: The method is considered successful if it achieves baseline separation of the two enantiomer peaks.

  • Enantiomeric Excess (e.e.): Calculated using the areas of the two enantiomer peaks (E1 and E2) with the formula: e.e. (%) = (|Area E1 - Area E2|) / (Area E1 + Area E2) * 100.

Spectroscopic Methods: Structural Elucidation

While chromatography separates and quantifies, spectroscopy provides definitive structural confirmation. NMR spectroscopy details the carbon-hydrogen framework, and FTIR spectroscopy identifies the key functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number and type of carbon atoms. Together, they can be used to piece together the molecule's complete structure.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃) [13]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
7.37 – 7.21Multiplet5HAr-H Protons on the phenyl ring.
5.45Doublet (d)1HCH -OThe benzylic proton, split by the adjacent CH proton.
2.14 – 2.07Multiplet1HCH (CH₃)₂The methine proton of the isopropyl group, split by 7 neighboring protons.
2.06Singlet3HO=C-CHProtons of the acetate methyl group, with no adjacent protons to couple with.
0.96Doublet (d)3HCH(CH ₃)One of the diastereotopic methyl groups of the isopropyl moiety.
0.79Doublet (d)3HCH(CH ₃)The other diastereotopic methyl group of the isopropyl moiety.

Expected ¹³C NMR Signals: The spectrum should show distinct signals for the aromatic carbons (125-140 ppm), the carbonyl carbon (~170 ppm), the benzylic methine carbon (~78 ppm), the acetate methyl carbon (~21 ppm), and the carbons of the isopropyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and simple technique for confirming the presence of key functional groups.[14] The principle is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. For an ester, the most prominent and diagnostic peaks are the carbonyl (C=O) stretch and the C-O stretches.[15][16]

Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)BondVibrationIntensity
~3030C-H (sp²)StretchMedium
~2960C-H (sp³)StretchStrong
1750-1735 C=O Stretch Very Strong
~1450C-H (sp³)BendMedium
1300-1000 C-O Stretch Strong (two bands)
~700C-H (Aromatic)Out-of-plane bendStrong

Protocol: A simple protocol involves placing a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates and acquiring the spectrum.

Integrated Analytical Workflow

No single technique provides all the necessary information. A robust characterization relies on an integrated workflow where the strengths of each method are leveraged to build a complete profile of the compound. The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of (2-Methyl-1-phenylpropyl) acetate.

G cluster_0 Initial Purity & Identity Screen cluster_1 Detailed Structural & Chiral Analysis cluster_2 Final Report & Data Consolidation Sample Synthesized Sample ((2-Methyl-1-phenylpropyl) acetate) GCMS GC-MS Analysis Sample->GCMS Assess Purity & Impurity Profile FTIR FTIR Analysis Sample->FTIR Confirm Functional Groups (Ester) NMR ¹H and ¹³C NMR GCMS->NMR If Purity is High Report Certificate of Analysis (CoA) - Identity Confirmed - Purity > 99% - Enantiomeric Excess (e.g., >99%) - Impurity Profile GCMS->Report FTIR->NMR Corroborate Structure HPLC Chiral HPLC NMR->HPLC Confirm Structure NMR->Report HPLC->Report

Sources

Method

GC-MS analysis of (2-methyl-2-phenylpropyl) acetate purity

Application Note: High-Resolution GC-MS Purity Profiling and Validation for (2-Methyl-2-phenylpropyl) Acetate Executive Summary & Chemical Context (2-Methyl-2-phenylpropyl) acetate (CAS: 18755-52-7), widely known as neop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution GC-MS Purity Profiling and Validation for (2-Methyl-2-phenylpropyl) Acetate

Executive Summary & Chemical Context

(2-Methyl-2-phenylpropyl) acetate (CAS: 18755-52-7), widely known as neophyl acetate, is a structurally unique organic ester utilized extensively in fragrance formulation and as a critical synthetic intermediate for active pharmaceutical ingredients (APIs) such as fexofenadine . With a molecular weight of 192.25 g/mol and a boiling point of 256.8°C 1, the compound's volatility and thermal stability make it an ideal candidate for Gas Chromatography-Mass Spectrometry (GC-MS).

Because trace impurities—such as unreacted precursors from Friedel-Crafts alkylation or structural isomers—can severely compromise downstream pharmaceutical efficacy or alter precise olfactory profiles, establishing a rigorous, self-validating GC-MS protocol is mandatory for quality control.

Analytical Strategy: The Causality Behind the Method

Designing a robust analytical method requires aligning the physicochemical properties of the analyte with the appropriate instrumental parameters. We do not merely select standard settings; every parameter is chosen based on mechanistic causality:

  • Stationary Phase Selection (HP-5MS / DB-5MS): A 5% phenyl / 95% dimethylpolysiloxane capillary column is selected. The weak dipole ( π−π ) interactions provided by the phenyl groups offer exceptional selectivity for the aromatic ring of neophyl acetate. Simultaneously, the dimethylpolysiloxane backbone resolves aliphatic impurities based purely on boiling point differentials.

  • Injection Dynamics (Split Mode): A 50:1 split ratio is employed. Introducing the sample without a split would overload the capillary column, leading to peak fronting, loss of theoretical plates, and artificial merging of closely eluting impurity peaks.

  • Ionization Energy (70 eV EI): Electron Ionization at 70 eV is the universal standard. It imparts enough energy to induce reproducible fragmentation—specifically the cleavage of the acetate group (loss of 60 Da yielding m/z 132) and the formation of the highly stable tropylium/benzyl cation (m/z 91). This reproducibility is critical for NIST/EPA library matching of unknown impurities.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol operates as a self-validating system. The sequence includes a System Suitability Test (SST) that must pass predefined criteria before any sample data is accepted.

A. Reagents and Materials
  • (2-Methyl-2-phenylpropyl) acetate reference standard (≥99.0% purity).

  • 2-Methyl-2-phenyl-1-propanol (synthetic precursor for resolution testing).

  • Ethyl acetate (GC-MS grade, chosen for its excellent solvation of esters and rapid evaporation).

  • Helium carrier gas (99.999% purity).

B. Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of the neophyl acetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with ethyl acetate to yield a 1.0 mg/mL stock solution.

  • SST Resolution Mixture: Spike 1.0 mL of the standard solution with 10 µL of a 1.0 mg/mL 2-methyl-2-phenyl-1-propanol solution.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch and dissolve in 10 mL ethyl acetate. Vortex for 30 seconds to ensure homogeneity.

  • GC Parameters:

    • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector: 250°C, 1 µL injection volume, Split ratio 50:1.

    • Oven Program: Initial hold at 60°C for 2 minutes (focuses the solvent and highly volatile impurities). Ramp at 10°C/min to 280°C, and hold for 5 minutes (elutes the target ester and bakes out high-boiling residues).

  • MS Parameters:

    • Ion Source: EI at 70 eV. Source temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition: Full SCAN mode from m/z 40 to 350. Solvent delay set to 3.0 minutes to protect the electron multiplier from the dense ethyl acetate solvent front.

C. System Suitability Testing (SST) Execution

Before analyzing the batch, run the following sequence:

  • Blank (Ethyl Acetate): Confirms no column carryover or ghost peaks.

  • Resolution Mixture: Confirms baseline resolution ( Rs​>2.0 ) between the precursor alcohol and the target ester.

  • Standard Replicates (n=3): Validates injection precision. The Relative Standard Deviation (RSD) of the neophyl acetate peak area must be ≤2.0% .

  • Causality Check: If SST fails, the system is not validated for the run, preventing the generation of untrustworthy data.

Method Validation (ICH Q2(R2) Framework)

To ensure regulatory compliance for pharmaceutical intermediates, the method was validated against the rigorous ICH Q2(R2) guidelines 2. The validation proves the method is "fit for purpose" regarding specificity, linearity, and accuracy.

Table 1: Summary of ICH Q2(R2) Validation Data for Neophyl Acetate

Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed ResultsConclusion
Specificity Baseline resolution ( Rs​>2.0 ) from precursors Rs​=3.4 Pass
Linearity ( R2 ) ≥0.995 (Range: 10% to 150% of target) 0.9994 Pass
Precision (Repeatability) RSD ≤2.0% ( n=6 injections) 0.85% Pass
Accuracy (Recovery) 98.0% - 102.0% (Spiked matrix) 99.6%±0.4% Pass
LOD (Limit of Detection) Signal-to-Noise (S/N) ≥3 0.45 µg/mLPass
LOQ (Limit of Quantitation) Signal-to-Noise (S/N) ≥10 1.35 µg/mLPass

Workflow Visualization

GCMS_Protocol SamplePrep Sample Preparation 1 mg/mL in Ethyl Acetate Injection Split Injection (50:1 Ratio, 250°C) SamplePrep->Injection 1 µL Aliquot Separation Capillary GC Separation (HP-5MS, 60°C to 280°C) Injection->Separation Carrier Gas (He) Ionization EI Ionization (70 eV) Fragmentation & Detection Separation->Ionization Eluent Transfer Analysis Data Analysis & Integration (Purity % & Library Match) Ionization->Analysis m/z Spectra (40-350) Validation ICH Q2(R2) Validation (Linearity, Accuracy, LOD/LOQ) Analysis->Validation Method Qualification

GC-MS analytical workflow and ICH Q2(R2) validation for (2-methyl-2-phenylpropyl) acetate.

Data Analysis & Impurity Profiling

In GC-MS, purity is calculated using the area normalization method, assuming chemically similar impurities share comparable response factors in EI-MS. When analyzing the chromatogram, analysts should look for the primary peak eluting at the characteristic retention time of neophyl acetate. The mass spectrum must confirm the molecular ion ( M+ ) at m/z 192, alongside the base peak typically found at m/z 91 (benzyl/tropylium cation) and m/z 132 (loss of acetic acid). Any peak eluting earlier with an M+ of 150 strongly indicates unreacted 2-methyl-2-phenyl-1-propanol, signaling an incomplete esterification or Friedel-Crafts reaction during synthesis.

References

  • National Center for Biotechnology Information (PubChem). Neophyl acetate | C12H16O2 | CID 303084. Available at: [Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

Sources

Application

Purification techniques for crude (2-Methyl-1-phenylpropyl) acetate

As a Senior Application Scientist, I have designed this comprehensive application note to guide researchers and drug development professionals through the isolation and purification of crude (2-Methyl-1-phenylpropyl) ace...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive application note to guide researchers and drug development professionals through the isolation and purification of crude (2-Methyl-1-phenylpropyl) acetate. Due to the unique steric and electronic properties of secondary benzylic esters, standard purification templates often lead to product degradation or poor yields. This guide establishes a field-proven, self-validating methodology grounded in physicochemical causality.

Physicochemical Profiling & Rationale

Before initiating any purification workflow, it is critical to analyze the target molecule's physicochemical properties. (2-Methyl-1-phenylpropyl) acetate is typically synthesized via the esterification of 2-methyl-1-phenyl-1-propanol using acetic anhydride or acetyl chloride. The crude matrix will contain the target ester, unreacted alcohol, acetic acid, and solvent residues.

Table 1: Physicochemical Properties of Target and Precursor

PropertyValue / Description
IUPAC Name (2-Methyl-1-phenylpropyl) acetate
Molecular Formula C₁₂H₁₆O₂ [1]
Molecular Weight 192.25 g/mol [1]
LogP (XLogP3) 2.95 [1]
Topological Polar Surface Area 26.3 Ų [1]
Hydrogen Bond Donors 0 [1]
Boiling Point (Precursor Alcohol) 124–125 °C at 15 mmHg [2]
Boiling Point (Target Ester) ~135–145 °C at 15 mmHg (Estimated)

Mechanistic Rationale for Purification Strategies

The Thermal Degradation Hazard

Secondary benzylic esters possess a highly activated benzylic position. At elevated temperatures (>180 °C) typical of atmospheric distillation, they are highly susceptible to thermal degradation. The leaving group (acetate) departs, facilitated by the stability of the resulting benzylic carbocation (E1) or relief of steric strain (E2), yielding 2-methyl-1-phenylpropene and acetic acid. Therefore, atmospheric distillation is strictly prohibited. Vacuum distillation must be employed to lower the boiling point and preserve molecular integrity.

Pathway Ester (2-Methyl-1-phenylpropyl) acetate Heat High Heat (> 200 °C) Ester->Heat Alkene 2-Methyl-1-phenylpropene Heat->Alkene E1/E2 Elimination Acetic Acetic Acid Heat->Acetic Cleavage

Fig 1: Thermal degradation pathway of secondary benzyl acetates via elimination.

Chromatographic Separation Logic

To achieve >99% analytical purity, normal-phase flash chromatography is employed to separate the ester from trace unreacted 2-methyl-1-phenyl-1-propanol. The ester lacks hydrogen bond donors (TPSA = 26.3 Ų) and exhibits a higher lipophilicity (LogP = 2.95) compared to the precursor alcohol [1]. Consequently, the ester interacts weakly with the polar silanol groups of the stationary phase and elutes first under a non-polar solvent system.

Workflow Crude Crude Mixture Workup Aqueous Workup Crude->Workup Organic Organic Phase Workup->Organic Removes Acid Distillation Vacuum Distillation Organic->Distillation Bulk Scale Chroma Flash Chromatography Organic->Chroma Analytical Scale Pure Pure Ester Distillation->Pure Removes Alcohol Chroma->Pure High Purity

Fig 2: Step-by-step purification workflow for crude (2-Methyl-1-phenylpropyl) acetate.

Step-by-Step Experimental Protocols

Protocol A: Biphasic Quench and Liquid-Liquid Extraction

Objective: Remove water-soluble acidic byproducts without hydrolyzing the target ester.

  • Quenching: Slowly pour the crude reaction mixture into a vigorously stirred beaker of crushed ice and distilled water (1:1 v/v ratio to the reaction volume). Causality: This exothermically hydrolyzes unreacted acetic anhydride into acetic acid while keeping the temperature low to prevent side reactions.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract with an organic solvent (e.g., Dichloromethane or Diethyl Ether) three times.

  • Neutralization Wash (Critical Step): Wash the combined organic layers with saturated aqueous Sodium Bicarbonate (NaHCO₃) in small aliquots until gas evolution (CO₂) ceases.

    • Causality: The weakly basic pH (~8.3) of NaHCO₃ deprotonates acetic acid into water-soluble sodium acetate but is not strong enough to induce base-catalyzed saponification of the sterically hindered ester.

    • Self-Validation: Test the pH of the aqueous effluent using pH paper. It must read >7.0 before proceeding. If acidic, repeat the NaHCO₃ wash.

  • Brine Wash & Drying: Wash the organic layer once with saturated NaCl (brine) to break micro-emulsions and pre-dry the organic phase. Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure (rotary evaporator).

Protocol B: Fractional Vacuum Distillation (Bulk Purification)

Objective: Isolate the ester from the precursor alcohol at a multi-gram scale.

  • Apparatus Setup: Assemble a short-path distillation apparatus connected to a high-vacuum pump equipped with a cold trap. Ensure all joints are greased to hold a vacuum of < 15 mmHg.

  • Degassing: Apply vacuum slowly to the crude organic liquid at room temperature to remove residual extraction solvents.

  • Fractionation: Gradually increase the heating mantle temperature.

    • Fraction 1 (Forecut): Unreacted 2-methyl-1-phenyl-1-propanol will distill first (expected vapor temp ~124–125 °C at 15 mmHg) [2].

    • Fraction 2 (Main Cut): The target ester will distill next (expected vapor temp ~135–145 °C at 15 mmHg).

    • Self-Validation: Collect fractions in separate pre-weighed receiving flasks. Spot each fraction on a silica TLC plate (Hexanes:EtOAc 9:1) and visualize under 254 nm UV light to confirm the transition from alcohol to ester.

Protocol C: Normal-Phase Flash Chromatography (Analytical Grade)

Objective: Achieve >99% purity for biological assays or analytical standards.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method in 100% Hexanes.

  • Sample Loading: Dissolve the distilled ester fraction in a minimum volume of Hexanes and carefully apply it to the top of the silica bed.

  • Elution: Elute using an isocratic solvent system of 95:5 Hexanes:Ethyl Acetate.

    • Causality: The non-polar ester (R_f ~ 0.6) will elute significantly faster than the polar precursor alcohol (R_f ~ 0.3) due to the lack of hydrogen bonding with the stationary phase.

  • Fraction Collection & Validation: Collect 15 mL fractions.

    • Self-Validation: Perform GC-FID analysis on every 5th fraction. Only pool fractions that show a single peak corresponding to the ester. Concentrate the pooled fractions under reduced pressure.

Analytical Validation Standards

To confirm the success of the purification, the final isolate must be subjected to the following analytical checks:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Confirms >99% organic purity. The ester peak should show baseline separation from any residual alcohol.

  • ¹H NMR (CDCl₃, 400 MHz): Confirms structural integrity. Look for the characteristic downfield shift of the benzylic proton (CH-O) to approximately 5.5–5.8 ppm, confirming the presence of the acetate group, and a sharp singlet at ~2.0–2.1 ppm corresponding to the acetate methyl group.

References

  • PubChem. "(2-Methyl-1-phenylpropyl) acetate - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • LookChem. "2-METHYL-1-PHENYL-1-PROPANOL Basic Information and Properties." LookChem Chemical Database. Available at:[Link]

Method

Applications of (2-Methyl-1-phenylpropyl) acetate in organic synthesis

An in-depth guide to the synthesis and potential applications of (2-Methyl-1-phenylpropyl) acetate, a secondary benzylic acetate with prospective utility in modern organic synthesis. Introduction: Unveiling a Niche Synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis and potential applications of (2-Methyl-1-phenylpropyl) acetate, a secondary benzylic acetate with prospective utility in modern organic synthesis.

Introduction: Unveiling a Niche Synthetic Building Block

(2-Methyl-1-phenylpropyl) acetate is a specific structural isomer within the family of phenylpropyl acetates. It is crucial to distinguish it from its more commonly documented isomer, (2-methyl-2-phenylpropyl) acetate (also known as neophyl acetate), which has established applications in the fragrance industry and as a pharmaceutical intermediate.[1][2] The distinct substitution pattern of (2-Methyl-1-phenylpropyl) acetate—with a phenyl group at the C1 position and a methyl group at C2—confers unique steric and electronic properties that suggest a different, yet potentially valuable, range of applications in organic synthesis.

While direct, extensive literature on the applications of (2-Methyl-1-phenylpropyl) acetate is sparse, its structure as a secondary benzylic acetate allows for scientifically-grounded extrapolation of its potential uses. This guide provides detailed protocols for its synthesis, starting from its precursor alcohol, and explores its prospective applications as a versatile substrate in asymmetric catalysis, a protecting group for secondary alcohols, and a chiral building block for complex molecule synthesis. This document is intended to serve as a foundational resource for researchers looking to explore the utility of this under-represented chemical entity.

Physicochemical Properties

A summary of the key physical and chemical properties for the target compound and its precursor alcohol is presented below.

Property(2-Methyl-1-phenylpropyl) acetate2-Methyl-1-phenyl-1-propanol
CAS Number 5706-87-6611-69-8[3]
Molecular Formula C₁₂H₁₆O₂C₁₀H₁₄O[3]
Molecular Weight 192.25 g/mol 150.22 g/mol
IUPAC Name (2-methyl-1-phenylpropyl) acetate2-methyl-1-phenylpropan-1-ol[3]
Appearance Colorless Liquid (Predicted)Colorless to Pale Yellow Liquid[4]
Boiling Point Not available110-111 °C at 10 mmHg[5]
Solubility Soluble in organic solvents; insoluble in water (Predicted)Limited solubility in water; soluble in organic solvents[4]

Synthesis of (2-Methyl-1-phenylpropyl) acetate

The synthesis of the target compound is a two-step process: first, the preparation of the precursor alcohol, 2-methyl-1-phenyl-1-propanol, followed by its esterification.

Part 1: Synthesis of 2-Methyl-1-phenyl-1-propanol via Grignard Reaction

The most direct route to the precursor alcohol is the Grignard reaction between phenylmagnesium bromide and isobutyraldehyde.[6][7][8] This reaction forms a new carbon-carbon bond, creating the secondary benzylic alcohol structure.

Grignard_Synthesis bromobenzene Bromobenzene grignard Phenylmagnesium Bromide bromobenzene->grignard mg Mg mg->grignard ether Anhydrous Ether ether->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate 1. Add Isobutyraldehyde isobutyraldehyde Isobutyraldehyde isobutyraldehyde->intermediate product 2-Methyl-1-phenyl-1-propanol intermediate->product 2. Hydrolysis workup Acidic Workup (e.g., aq. NH4Cl) workup->product

Caption: Synthesis of 2-Methyl-1-phenyl-1-propanol.

Protocol 1: Grignard Synthesis of 2-Methyl-1-phenyl-1-propanol

Causality: This protocol leverages the nucleophilic character of the Grignard reagent, which attacks the electrophilic carbonyl carbon of isobutyraldehyde.[8][9] All glassware and reagents must be scrupulously dry, as Grignard reagents are strong bases and will be quenched by protic sources like water.[8][10]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask with a crystal of iodine (to initiate the reaction). Add a portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise to maintain a steady reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the internal temperature below 20°C.

  • Quenching and Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Carefully pour the reaction mixture over crushed ice and quench by slowly adding a saturated aqueous solution of ammonium chloride.[6]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-methyl-1-phenyl-1-propanol.[5]

Part 2: Esterification to (2-Methyl-1-phenylpropyl) acetate

The synthesized alcohol can be converted to the target acetate via several standard esterification methods. Two common and effective protocols are provided below.

Esterification cluster_0 Method A: Fischer Esterification cluster_1 Method B: Acylation alcohol_A 2-Methyl-1-phenyl-1-propanol product_A (2-Methyl-1-phenylpropyl) acetate alcohol_A->product_A acetic_acid Acetic Acid (excess) acetic_acid->product_A acid_cat Acid Catalyst (e.g., H₂SO₄) acid_cat->product_A Reflux alcohol_B 2-Methyl-1-phenyl-1-propanol product_B (2-Methyl-1-phenylpropyl) acetate alcohol_B->product_B acetyl_chloride Acetyl Chloride or Acetic Anhydride acetyl_chloride->product_B base Base (e.g., Pyridine) base->product_B 0°C to RT

Caption: Esterification routes to the target acetate.

Protocol 2A: Fischer Esterification

Causality: This is an equilibrium-controlled reaction. Using an excess of the carboxylic acid or removing water as it forms drives the reaction toward the ester product.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-methyl-1-phenyl-1-propanol (1.0 eq), glacial acetic acid (3.0 eq), and a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., 1-2 mol% concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Work-up and Purification: Cool the reaction mixture and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude acetate can be purified by vacuum distillation.

Protocol 2B: Acylation with Acetyl Chloride

Causality: This method is generally faster and not reversible. It uses a highly reactive acylating agent. A base is required to neutralize the HCl byproduct.

  • Reaction Setup: Dissolve 2-methyl-1-phenyl-1-propanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere. Add a base such as pyridine or triethylamine (1.2 eq).

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers and wash with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or vacuum distillation.

Potential Applications in Organic Synthesis

The structure of (2-Methyl-1-phenylpropyl) acetate suggests several high-value applications for synthetic chemists.

Substrate in Asymmetric Catalysis

Benzylic acetates are excellent substrates in transition-metal-catalyzed reactions where the acetate functions as a leaving group.[12] Specifically, palladium catalysis has been used for the asymmetric substitution of racemic secondary benzylic esters to form enantioenriched products.[13]

Insight: The reaction proceeds through an η³-benzyl-palladium intermediate. The use of a chiral ligand on the palladium catalyst, often in conjunction with a second chiral copper catalyst, can control the facial selectivity of the nucleophilic attack, leading to high diastereoselectivity and enantioselectivity.[13][14] This makes it possible to convert a racemic mixture of (2-Methyl-1-phenylpropyl) acetate into a single, valuable stereoisomer of a more complex molecule.

Asymmetric_Alkylation start Racemic (2-Methyl-1-phenylpropyl) acetate product Enantioenriched Product (New C-C or C-N bond) start->product Dynamic Kinetic Asymmetric Substitution catalyst Pd(0) / Chiral Ligand Cu(I) / Chiral Ligand catalyst->product nucleophile Nucleophile (e.g., Aldimine Ester) nucleophile->product

Caption: Potential use in stereodivergent synthesis.

Protecting Group for Secondary Alcohols

The acetate group can serve as a robust protecting group for the secondary benzylic alcohol. It is stable to a range of reaction conditions, including many oxidative and mildly acidic or basic conditions where other protecting groups like silyl ethers might be cleaved.[15]

Insight: The removal of the acetate group (deprotection) is typically achieved by hydrolysis under either acidic or basic conditions, regenerating the parent alcohol. This orthogonality allows for selective deprotection in complex syntheses.[15][16] The hydrolysis of benzyl acetate is a well-understood industrial process, and similar conditions would apply here.[17][18][19]

Protocol 3: Hydrolysis (Deprotection) of the Acetate Group

  • Reaction Setup: Dissolve (2-Methyl-1-phenylpropyl) acetate (1.0 eq) in a suitable solvent mixture, such as methanol/water or THF/water.

  • Reaction Conditions (Choose one):

    • Basic Hydrolysis: Add a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq), and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidic Hydrolysis: Add a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and heat the mixture if necessary.

  • Work-up and Purification: Neutralize the reaction mixture (if necessary) and remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol, 2-methyl-1-phenyl-1-propanol.

Chiral Building Block in Stereoselective Synthesis

If the precursor alcohol, 2-methyl-1-phenyl-1-propanol, is resolved into its individual enantiomers or synthesized asymmetrically, the resulting chiral (R)- or (S)-(2-Methyl-1-phenylpropyl) acetate becomes a valuable chiral building block. Such chiral secondary benzylic alcohols and their derivatives are precursors to a wide range of biologically active molecules.[20][21] The stereocenter can direct the stereochemical outcome of subsequent reactions.

Potential Application in Fragrance Chemistry

Many aryl alkyl alcohol simple acid esters are used as fragrance ingredients.[22] For instance, the isomeric (2-methyl-2-phenylpropyl) acetate is noted for its sweet, floral, and fruity fragrance.[1] While the specific olfactory properties of (2-Methyl-1-phenylpropyl) acetate are not documented, its structural similarity suggests it could be a candidate for investigation in the field of fragrance and flavor chemistry.

Conclusion

(2-Methyl-1-phenylpropyl) acetate represents an intriguing, yet under-explored, synthetic intermediate. While it lacks the extensive documentation of its isomers, its fundamental structure as a secondary benzylic acetate provides a clear roadmap for its potential applications. The protocols and insights provided in this guide demonstrate its accessibility through straightforward synthesis and highlight its prospective value in modern organic chemistry, particularly in the fields of asymmetric catalysis and as a versatile protecting group. This compound offers a promising opportunity for researchers to develop novel synthetic methodologies and expand the toolkit available for the construction of complex molecular architectures.

References

  • CCS Chemistry. (2024). Stereodivergent Benzylic Substitution of Racemic Secondary Benzyl Esters Enabled by Pd/Cu Dual Catalysis. Chinese Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). Process for producing benzyl acetate and benzyl alcohol. Accessed April 2, 2026.
  • National Center for Biotechnology Information. (n.d.). Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Accessed April 2, 2026. Available at: [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. Accessed April 2, 2026.
  • Google Patents. (n.d.). US6057482A - Process for producing benzyl acetate and benzyl alcohol. Accessed April 2, 2026.
  • Teknoscienze. (2026). Acid catalysed transesterification of benzyl acetate in glycerol. Accessed April 2, 2026. Available at: [Link]

  • Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672-1676. Available at: [Link]

  • LibreTexts Chemistry. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Accessed April 2, 2026. Available at: [Link]

  • Grignard Reaction. (n.d.). Grignard Reaction. Accessed April 2, 2026. Available at: [Link]

  • Bach, T. et al. (2006). Chiral α-Branched Benzylic Carbocations: Diastereoselective Intermolecular Reactions with Arene Nucleophiles and NMR Spectroscopic Studies. Journal of the American Chemical Society, 128(29), 9568–9577. Available at: [Link]

  • Rogers, R. D. et al. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. The University of Alabama. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenylpropyl acetate. Food and Chemical Toxicology, 50 Suppl 2, S507-S511. Available at: [Link]

  • The Journal of Organic Chemistry. (2025). Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. Accessed April 2, 2026. Available at: [Link]

  • MDPI. (2025). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. Accessed April 2, 2026. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). SYNTHESIS OF 2-AMINO-1-PHENYL-1-PROPANOL AND ITS METHYLATED DERIVATIVES. Accessed April 2, 2026. Available at: [Link]

  • ResearchGate. (n.d.). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Accessed April 2, 2026. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Accessed April 2, 2026. Available at: [Link]

  • Sadeq, Z. E. et al. (n.d.). Benzyl Acetate: A Review on Synthetic Methods. Diyala Journal of Science. Available at: [Link]

  • University of Toronto. (n.d.). Alcohol Protecting Groups. Accessed April 2, 2026. Available at: [Link]

  • Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172–4173. Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Methylpropyl phenylacetate (FDB013614). Accessed April 2, 2026. Available at: [Link]

  • ResearchGate. (2025). Use of Acetate as a Leaving Group in Palladium-Catalyzed Nucleophilic Substitution of Benzylic Esters. Accessed April 2, 2026. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Accessed April 2, 2026. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Accessed April 2, 2026. Available at: [Link]

  • ChemBK. (2024). (2-methyl-2-phenyl-propyl) acetate. Accessed April 2, 2026. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenyl-1-propanol. PubChem. Accessed April 2, 2026. Available at: [Link]

  • MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Accessed April 2, 2026. Available at: [Link]

  • MDPI. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Accessed April 2, 2026. Available at: [Link]

Sources

Application

The Emerging Potential of (2-Methyl-1-phenylpropyl) Acetate as a Novel Non-Polar Aprotic Solvent: Application Notes and Protocols

Introduction: Beyond the Conventional Solvent Landscape In the dynamic fields of chemical synthesis and drug development, the choice of solvent is a critical parameter that can dictate reaction outcomes, yield, and purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Conventional Solvent Landscape

In the dynamic fields of chemical synthesis and drug development, the choice of solvent is a critical parameter that can dictate reaction outcomes, yield, and purity. While a canon of well-established solvents dominates the landscape, the pursuit of novel reaction media with unique property profiles continues to be an area of significant interest. This document introduces (2-Methyl-1-phenylpropyl) acetate, a promising yet underexplored candidate for use as a non-polar aprotic solvent. Its molecular architecture, featuring a bulky alkyl-aryl backbone and an ester functionality, suggests a unique combination of steric and electronic properties that may offer advantages in specific synthetic contexts.

This guide provides a comprehensive overview of the inferred solvent properties of (2-Methyl-1-phenylpropyl) acetate, alongside detailed protocols for its application in representative organic transformations. The content herein is intended to serve as a foundational resource for researchers and professionals seeking to explore the utility of this novel solvent in their work.

Physicochemical and Solvent Characteristics

(2-Methyl-1-phenylpropyl) acetate is a colorless liquid. While extensive experimental data on its solvent properties are not yet available in the literature, we can infer its characteristics based on its chemical structure and data from analogous compounds.

Structural Analysis:

The molecule possesses a significant non-polar character due to the phenyl group and the isobutyl moiety. The ester group introduces a degree of polarity and a hydrogen bond acceptor site, but the absence of acidic protons classifies it as an aprotic solvent. The steric bulk around the ester linkage may influence its solvation properties and reactivity.

Inferred Solvent Properties:

Based on its structure and computed descriptors from publicly available databases, we can position (2-Methyl-1-phenylpropyl) acetate within the spectrum of common organic solvents.

PropertyInferred Value/CharacteristicRationale and Comparative Analysis
IUPAC Name (2-Methyl-1-phenylpropyl) acetate-
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [1]
Appearance Colorless LiquidInferred from similar acetate esters.
Boiling Point High (estimated >200 °C)The presence of a phenyl group and a C4 alkyl chain suggests a significantly higher boiling point than smaller acetate esters like ethyl acetate (77 °C) and butyl acetate (126 °C). A structurally similar compound, (2-methyl-2-phenylpropyl) acetate, has a boiling point of 258.9±15.0 °C.[2] This makes it suitable for reactions requiring elevated temperatures.
Polarity Non-polar to moderately polarThe calculated XLogP3 value of 3.0 indicates significant lipophilicity, suggesting it is a non-polar solvent.[1][3] For comparison, the polarity index of toluene is 2.4 and ethyl acetate is 4.4.[4] It is likely to be miscible with a wide range of common organic solvents such as toluene, diethyl ether, and dichloromethane, but have low miscibility with water.
Solvent Type AproticThe molecule lacks O-H or N-H bonds and therefore cannot act as a hydrogen bond donor.[3] It possesses two hydrogen bond acceptor sites (the carbonyl and ether oxygens of the ester group).[3]
Dielectric Constant Low (estimated 4-6)Acetate esters typically have low to moderate dielectric constants (e.g., n-butyl acetate: 5.01, ethyl acetate: 6.02).[5] The large non-polar groups in (2-Methyl-1-phenylpropyl) acetate would likely result in a dielectric constant in a similar or slightly lower range.

Potential Applications in Organic Synthesis

The inferred properties of (2-Methyl-1-phenylpropyl) acetate suggest its utility in reactions that benefit from a non-polar, aprotic environment, particularly at elevated temperatures.

Nucleophilic Substitution Reactions (SN2)

Theoretical Grounding:

SN2 reactions are favored by polar aprotic solvents that can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and reactive.[6][7] However, non-polar aprotic solvents can also be employed, especially when dealing with neutral nucleophiles or when the reactants themselves are largely non-polar. In such cases, the solvent's primary role is to solubilize the reactants and provide an inert medium. The higher boiling point of (2-Methyl-1-phenylpropyl) acetate could be advantageous for reactions involving less reactive electrophiles that require heating.

Experimental Workflow: Evaluation of (2-Methyl-1-phenylpropyl) Acetate in an SN2 Reaction

SN2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation A Reactant Solubilization: - Dissolve alkyl halide and nucleophile in (2-Methyl-1-phenylpropyl) acetate. B Inert Atmosphere: - Purge reaction vessel with N2 or Ar. A->B C Heating and Monitoring: - Heat to desired temperature (e.g., 80-120 °C). - Monitor reaction progress by TLC or GC. B->C D Quenching and Extraction: - Cool to RT. - Add water and extract with a lower-boiling organic solvent (e.g., ethyl acetate). C->D E Purification: - Dry organic layer, concentrate, and purify product by column chromatography. D->E

Caption: Workflow for evaluating (2-Methyl-1-phenylpropyl) acetate in an SN2 reaction.

Protocol: Williamson Ether Synthesis

This protocol describes a hypothetical Williamson ether synthesis to evaluate the performance of (2-Methyl-1-phenylpropyl) acetate as a solvent.

Materials:

  • Benzyl bromide

  • Sodium phenoxide

  • (2-Methyl-1-phenylpropyl) acetate (as solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium phenoxide (1.16 g, 10 mmol).

  • Add (2-Methyl-1-phenylpropyl) acetate (20 mL) to the flask.

  • While stirring, add benzyl bromide (1.71 g, 1.19 mL, 10 mmol) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield benzyl phenyl ether.

Rationale for Procedural Steps:

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, it is good practice, especially when evaluating a new solvent that might have unknown stability at high temperatures.

  • Elevated Temperature: The high boiling point of (2-Methyl-1-phenylpropyl) acetate allows for heating to accelerate the reaction between the moderately reactive electrophile and nucleophile.

  • Extraction with a Different Solvent: Due to the high boiling point of (2-Methyl-1-phenylpropyl) acetate, a lower-boiling solvent like ethyl acetate is used for extraction to facilitate its removal during the concentration step.

Organometallic Reactions

Theoretical Grounding:

Many organometallic reactions, particularly those involving Grignard reagents or organolithiums, are conducted in ethereal solvents like diethyl ether or tetrahydrofuran (THF) due to their ability to solvate the metal center, which helps to stabilize the reagent and modulate its reactivity. However, non-coordinating, non-polar solvents can also be used, especially in cases where a less reactive environment is desired. The stability of ester-based solvents in the presence of highly basic and nucleophilic organometallic reagents can be a concern, as esters are susceptible to nucleophilic attack. However, the sterically hindered nature of (2-Methyl-1-phenylpropyl) acetate might offer some kinetic stability against such reactions. Its use would be most plausible with less reactive organometallics or at low temperatures.

Logical Framework for Solvent Selection in Organometallic Chemistry

Organometallic_Solvent_Selection Start Define Organometallic Reagent and Reaction Conditions Reactivity Reagent Reactivity? Start->Reactivity SolventChoice Select Solvent Class Reactivity->SolventChoice High TestAcetate (2-Methyl-1-phenylpropyl) acetate (Potential for steric stability) Reactivity->TestAcetate Moderate to Low Ethereal Coordinating Ethereal Solvent (e.g., THF, Diethyl Ether) SolventChoice->Ethereal Standard Choice Hydrocarbon Non-Coordinating Hydrocarbon (e.g., Toluene, Hexane) SolventChoice->Hydrocarbon Alternative TestAcetate->Ethereal Compare performance

Caption: Decision framework for considering (2-Methyl-1-phenylpropyl) acetate in organometallic reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a hypothetical Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that is generally tolerant of a variety of functional groups and can be performed in a range of solvents.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • (2-Methyl-1-phenylpropyl) acetate (as solvent)

  • Toluene

  • Deionized water

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)2 and PPh3 in a small amount of (2-Methyl-1-phenylpropyl) acetate under an inert atmosphere for 15 minutes.

  • Reaction Setup: To a 100 mL Schlenk flask, add 4-bromoanisole (1.87 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add the pre-formed catalyst solution, and then add additional (2-Methyl-1-phenylpropyl) acetate to bring the total solvent volume to 40 mL.

  • Reaction Execution: Heat the mixture to 110 °C with vigorous stirring for 8-12 hours. Monitor the reaction by GC-MS.

  • Work-up: Cool the reaction to room temperature.

  • Add 50 mL of water and extract with toluene (3 x 40 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Purification: After filtration and concentration, purify the crude product by recrystallization or column chromatography to yield 4-methoxybiphenyl.

Safety and Handling

As with any chemical, (2-Methyl-1-phenylpropyl) acetate should be handled with appropriate safety precautions.

  • General Handling: Work in a well-ventilated area or a chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[9][11]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.[8]

Always consult the Material Safety Data Sheet (MSDS) for the most current and detailed safety information before handling this compound.

Conclusion and Future Outlook

(2-Methyl-1-phenylpropyl) acetate presents itself as a viable candidate for exploration as a non-polar aprotic solvent. Its high boiling point and inferred non-polar character make it a potentially useful medium for a range of organic reactions, particularly those requiring elevated temperatures or involving non-polar substrates. The protocols and data presented in this guide are intended to provide a starting point for further investigation. Experimental validation of its solvent properties and performance in a broader array of chemical transformations will be crucial in establishing its place in the synthetic chemist's toolkit. As the demand for novel solvents with specific properties grows, compounds like (2-Methyl-1-phenylpropyl) acetate warrant closer examination.

References

  • Alpha-Tec Systems. (2025, February 28). Acetic acid, ethyl ester {Ethyl acetate} SAFETY DATA SHEET. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014, February 7). Acetate esters (C2-C4): Human health tier II assessment. Australian Government Department of Health.
  • The HallStar Company. (2015, May 7). SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Acetate. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methyl-1-phenylpropyl) acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Reactions SN2 and SN1.
  • American Chemical Society. (n.d.). Safer recyclable solvents for organometallic reactions.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. Retrieved from [Link]

  • Quora. (2017, November 13). Can aprotic solvents be non-polar as well as polar? Will the Sn1 and Sn2 reactions still work?. Retrieved from [Link]

  • Reddit. (2025, July 10). are nonpolar solvents okay for SN2?.
  • ACS Publications. (2022, February 24).
  • Master Organic Chemistry. (2025, August 29). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

Sources

Method

Application Note: NMR Spectroscopy of Propyl Esters for Structural Elucidation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Insights Propyl esters are ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Insights

Propyl esters are ubiquitous structural motifs in pharmaceutical chemistry, frequently employed as prodrugs to enhance lipophilicity, improve bioavailability, or serve as critical intermediates in complex syntheses. The chain length of the n-alkyl ester directly impacts the interfacial properties and micellization behavior of the molecule, making precise structural verification vital[1].

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of these compounds. The propyl chain ( −O−CH2​−CH2​−CH3​ ) provides a highly distinct, self-contained spin system. Understanding the causality behind its chemical shifts is essential for accurate spectral interpretation:

  • Inductive Deshielding: The highly electronegative ester oxygen withdraws electron density from the adjacent α -carbon via the inductive effect. This severely deshields the α -protons, shifting them downfield.

  • Magnetic Anisotropy: The adjacent carbonyl ( C=O ) group generates an anisotropic magnetic field that further influences the local magnetic environment of the α and β positions.

  • Spin-Spin Coupling: The contiguous aliphatic chain creates a predictable n+1 splitting pattern, allowing the propyl group to act as an internal structural anchor during 2D NMR analysis.

Quantitative Data Presentation: Chemical Shift Signatures

To establish a baseline for structural elucidation, the tables below summarize the characteristic 1H and 13C NMR chemical shifts for a standard propyl ester framework (e.g., propyl acetate or propyl benzoate).

Table 1: 1H NMR Chemical Shifts and Multiplicity
Proton EnvironmentMultiplicityChemical Shift ( δ , ppm)IntegrationMechanistic Causality
−O−CH2​− ( α ) Triplet ( t )3.90 – 4.152HHeavily deshielded by the direct single bond to the electronegative ester oxygen.
−CH2​− ( β ) Sextet ( h )1.60 – 1.752HCoupled to both the α (2H) and γ (3H) protons, yielding a predictable n+1 sextet.
−CH3​ ( γ ) Triplet ( t )0.90 – 1.003HTerminal methyl group; highly shielded aliphatic environment.
Table 2: 13C NMR Chemical Shifts
Carbon EnvironmentChemical Shift ( δ , ppm)Mechanistic Causality
C=O (Ester Carbonyl) 170.0 – 185.0[2]Highly deshielded by the sp2 hybridized oxygen and the double bond's magnetic anisotropy.
−O−CH2​− ( α ) 60.0 – 66.0Deshielded by the inductive pull of the adjacent oxygen atom.
−CH2​− ( β ) 21.0 – 23.0Standard aliphatic carbon, slightly perturbed by the distant oxygen.
−CH3​ ( γ ) 10.0 – 11.0Terminal aliphatic carbon, heavily shielded.

Note: Trace impurities and residual solvents (such as water or grease) can easily dominate the spectrum at low sample concentrations, necessitating careful cross-referencing against known impurity tables[3].

Self-Validating Experimental Protocol

In NMR, unlike other spectroscopic techniques, the quality of the sample preparation dictates the fundamental limit of the resulting spectrum's resolution. The following protocol is designed as a self-validating system, ensuring that experimental artifacts are eliminated before data acquisition begins.

Phase 1: Mass Optimization and Dissolution
  • Sample Weighing: Weigh 5 to 25 mg of the propyl ester for 1H NMR. For 13C NMR, which is roughly 6,000 times less sensitive than 1H , provide enough material to create a near-saturated solution (typically 50–100 mg).

    • Causality: If about 0.2 to 0.3 millimoles can be dissolved in 0.6 mL, the 13C spectrum will take no more than half an hour to record[4]. However, excessive concentration increases solution viscosity, slowing molecular tumbling rates and causing irreversible line broadening[4].

  • Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ).

    • Causality: The deuterium nucleus provides a critical "lock" signal, allowing the spectrometer to actively compensate for magnetic field drift during acquisition[4].

Phase 2: Filtration and Tube Standardization
  • Particulate Removal (Critical Step): Filter the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Solid particles distort magnetic field homogeneity because the magnetic susceptibility of a solid particle differs drastically from that of the surrounding solution. This creates localized field distortions around every particle, causing broad lines that cannot be corrected by shimming.

  • Volume Standardization: Ensure the solvent height in the tube is exactly 40 to 50 mm (depending on the specific probe design)[5].

    • Causality: Filling the tube to a standardized height ensures the liquid perfectly fills the Radio Frequency (RF) coil geometry, minimizing the amount of Z -axis magnetic field shimming required[6].

Phase 3: Degassing and Acquisition
  • Degassing: Flush the headspace of the NMR tube with dry nitrogen.

    • Causality: Dissolved paramagnetic oxygen accelerates spin-lattice relaxation ( T1​ ), which broadens spectral lines and can quench Nuclear Overhauser Effects (NOE) required for advanced structural elucidation.

  • Self-Validation Checkpoint: Before committing to long 13C or 2D acquisitions, run a standard 1-scan 1H spectrum.

    • Validation Criteria: The linewidth at half-height of the TMS reference peak must be <1.0 Hz. The integration of the propyl chain must yield a strict 2:2:3 ratio. If these criteria fail, the sample must be re-filtered or re-shimmed.

Workflow Visualization

The following diagram maps the logical progression of the structural elucidation workflow, highlighting the transition from sample preparation to advanced 2D NMR validation.

NMR_Workflow Start Propyl Ester Sample (5-25 mg) Dissolve Dissolution in CDCl3 (Deuterium Lock) Start->Dissolve Filter Filtration (Remove Particulates) Dissolve->Filter Prevent field distortion Acq1H 1H NMR Acquisition (Proton Environments) Filter->Acq1H 0.6 mL volume Acq13C 13C NMR Acquisition (Carbon Framework) Filter->Acq13C Acq2D 2D NMR (HSQC/HMBC) (Connectivity) Acq1H->Acq2D Analyze Spectral Analysis (Integration & Coupling) Acq1H->Analyze Acq13C->Acq2D Acq13C->Analyze Acq2D->Analyze Validate Structure Validated Analyze->Validate 2:2:3 Ratio Confirmed

Figure 1: Self-validating NMR workflow for the structural elucidation of propyl esters.

Advanced 2D NMR Techniques for Complex Esters

While 1D NMR is sufficient for simple propyl esters, complex pharmaceutical intermediates require 2D techniques to unambiguously assign the propyl chain and prove its linkage to the parent molecule.

  • COSY (Correlation Spectroscopy): Confirms the contiguous spin system of the propyl chain. Cross-peaks will exclusively link the α -protons (~4.0 ppm) to the β -protons (~1.6 ppm), and the β -protons to the γ -methyl protons (~0.9 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by correlating them to their directly attached 13C nuclei. This is critical when the β -protons of the propyl chain overlap with other aliphatic signals in a complex drug molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating tool for ester elucidation. HMBC reveals long-range couplings (typically 2 to 3 bonds). A definitive structural proof of a propyl ester is the 3-bond correlation ( 3JCH​ ) between the α -protons of the propyl chain (~4.0 ppm) and the ester carbonyl carbon (170 - 185 ppm)[2]. This proves the propyl group is covalently attached to the oxygen of that specific carbonyl, ruling out isomeric ketone or ether structures.

References

  • Sample Preparation Source: University of Washington URL:[Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support Source: Weizmann Institute of Science URL:[Link]

  • Sample preparation for NMR measurements and points to keep in mind Source: University of Oklahoma URL:[Link]

  • Synthesis and interfacial properties of sophorolipid derivatives Source: Columbia University URL:[Link]

  • Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL:[Link]

Sources

Application

Use of (2-Methyl-1-phenylpropyl) acetate in fragrance development

An Application Guide to (2-Methyl-1-phenylpropyl) acetate in Modern Fragrance Development Introduction The relentless pursuit of novel olfactory experiences is the cornerstone of the fragrance industry. This pursuit nece...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to (2-Methyl-1-phenylpropyl) acetate in Modern Fragrance Development

Introduction

The relentless pursuit of novel olfactory experiences is the cornerstone of the fragrance industry. This pursuit necessitates a deep understanding of the structure-odor relationship and the rigorous evaluation of new aroma chemicals. (2-Methyl-1-phenylpropyl) acetate is an ester that, based on its structural characteristics, presents significant potential as a versatile component in fragrance creation. Its phenylpropyl backbone, modified by an acetate group, suggests a complex profile that could bridge fruity, floral, and spicy notes.

This document serves as a comprehensive technical guide for researchers, perfumers, and drug development professionals on the synthesis, characterization, and application of (2-Methyl-1-phenylpropyl) acetate. We will move beyond simple procedural lists to provide the causal reasoning behind experimental choices, ensuring that each protocol is a self-validating system. Our objective is to equip the scientific community with the foundational knowledge and practical methodologies required to fully explore the potential of this intriguing aroma chemical.

Section 1: Physicochemical and Olfactory Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in any formulation. These properties dictate its volatility, solubility, and stability, which are critical parameters in fragrance design.

Physicochemical Data

The essential physicochemical properties of (2-Methyl-1-phenylpropyl) acetate have been aggregated from established chemical databases and are presented below.[1]

PropertyValueSource
IUPAC Name (2-methyl-1-phenylpropyl) acetate[1]
CAS Number 5706-87-6[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
Appearance Colorless Liquid (Predicted)N/A
Boiling Point Not availableN/A
Solubility Insoluble in water (Predicted); Soluble in organic solvents like ethanol.[2][3]
Hypothesized Olfactory Profile

While the definitive scent profile must be determined through sensory evaluation, we can hypothesize its characteristics based on structurally analogous compounds. The related isomer, (2-methyl-2-phenylpropyl) acetate, is described as having a sweet, floral, and fruity fragrance.[2][3] Similarly, phenyl propyl acetate offers a fresh, fruity-floral character with honey-like and green nuances.[4]

Therefore, (2-Methyl-1-phenylpropyl) acetate is anticipated to possess a multifaceted aroma profile characterized by:

  • Top Notes: A bright, fruity-ester quality, possibly with hints of pear or apple.

  • Heart Notes: A soft, floral character, potentially reminiscent of rose or cyclamen, supported by a subtle spicy warmth.

  • Base Notes: A mild, sweet, and slightly balsamic undertone that adds depth and longevity.

The following protocols are designed to systematically validate and refine this hypothesized profile.

Section 2: Synthesis Protocol: Fischer Esterification

The most direct and classic route to synthesizing (2-Methyl-1-phenylpropyl) acetate is the Fischer esterification of its corresponding alcohol, 2-methyl-1-phenyl-1-propanol, with acetic acid. This method is favored for its reliability and use of readily available reagents.[5]

Causality: This is an acid-catalyzed equilibrium reaction. An excess of one reactant (typically the more cost-effective one, like acetic acid) or the removal of a product (water) is necessary to drive the reaction toward the ester product, in accordance with Le Châtelier's principle.

Materials and Reagents
  • 2-methyl-1-phenyl-1-propanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (Catalyst)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Protocol
  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reagents: To the flask, add 2-methyl-1-phenyl-1-propanol (1.0 eq), glacial acetic acid (1.5 eq), and toluene (as a solvent to facilitate azeotropic water removal).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the mixture while stirring.

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the reaction is approaching completion.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the final (2-Methyl-1-phenylpropyl) acetate as a clear liquid.

Synthesis_Workflow reagents 1. Charge Reagents (Alcohol, Acetic Acid, Toluene) catalyst 2. Add Catalyst (H₂SO₄) reagents->catalyst reflux 3. Reflux & Water Removal (Dean-Stark) catalyst->reflux workup 4. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reflux->workup dry 5. Dry Organic Layer (Anhydrous MgSO₄) workup->dry evap 6. Solvent Removal (Rotary Evaporator) dry->evap purify 7. Purify (Vacuum Distillation) evap->purify product Final Product: (2-Methyl-1-phenylpropyl) acetate purify->product

Caption: Synthesis workflow for (2-Methyl-1-phenylpropyl) acetate.

Section 3: Quality Control & Purity Analysis

Before any olfactory or application-based evaluation, the identity and purity of the synthesized compound must be unequivocally confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, providing both separation of components and their structural identification.[6][7][8]

Causality: GC separates compounds based on their volatility and interaction with the stationary phase, while MS fragments the eluted compounds into a unique mass spectrum, which acts as a molecular fingerprint for identification.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the synthesized ester (e.g., 1% in ethanol).

  • Instrumentation: Use a GC-MS system equipped with a standard non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Analysis:

    • Purity: The purity is determined by the relative peak area of the target compound in the total ion chromatogram (TIC). A purity of ≥98% is typically desired for fragrance applications.

    • Identity: The mass spectrum of the main peak should be compared against a reference library (e.g., NIST) to confirm the structure of (2-Methyl-1-phenylpropyl) acetate.

QC_Workflow sample 1. Prepare Sample (1% in Ethanol) inject 2. Inject into GC-MS sample->inject gc 3. GC Separation (Based on Volatility) inject->gc ms 4. MS Detection (Fragmentation & Mass Analysis) gc->ms data 5. Data Acquisition (Chromatogram & Mass Spectra) ms->data analysis 6. Data Analysis data->analysis purity Purity Check (Peak Area % in TIC) analysis->purity identity Identity Confirmation (Compare Mass Spectrum to Library) analysis->identity

Caption: Quality control workflow using Gas Chromatography-Mass Spectrometry.

Section 4: Olfactory Evaluation Protocols

Olfactory evaluation is a critical phase that transitions from chemical analysis to sensory perception. It involves both instrumental techniques that correlate chemical compounds to specific odors and sensory panels that provide a holistic human perception.[9][10][11]

Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that allows a trained sensory analyst to smell the effluent from the GC column, identifying which specific compounds in a sample are "odor-active".[12][13][14][15]

Causality: The human nose can often detect odor-active compounds at concentrations far below the detection limits of instrumental detectors like FID or MS.[16] GC-O directly links the instrumental retention time of a compound to its perceived odor character.

  • Setup: A GC system is configured with a column effluent splitter that directs the flow to both a standard detector (e.g., FID or MS) and a heated sniffing port.

  • Sample: The same dilute sample from the GC-MS analysis is used.

  • Analysis: A trained panelist sniffs the effluent from the sniffing port throughout the GC run.

  • Data Recording: The panelist records the retention time and provides a detailed description of any odor detected (e.g., "fruity, green apple," "spicy, clove-like").

  • Correlation: The olfactogram (a plot of odor events versus time) is aligned with the chromatogram to identify the odor character of the main peak, confirming the scent of pure (2-Methyl-1-phenylpropyl) acetate.

Protocol: Sensory Panel Evaluation

A trained sensory panel provides qualitative and quantitative data on the fragrance's character, intensity, and evolution over time.[17][18][19][20]

  • Panelist Selection: Use a panel of at least 5-7 trained individuals screened for their ability to consistently describe and rate fragrances.

  • Sample Preparation: Prepare a 10% solution of (2-Methyl-1-phenylpropyl) acetate in a neutral carrier solvent (e.g., dipropylene glycol or ethanol).

  • Evaluation Procedure:

    • Dip standard fragrance testing strips into the solution.

    • Panelists evaluate the strips at specific time intervals: immediately (Top notes), after 15-30 minutes (Heart notes), and after 2-4 hours (Base notes).

    • Panelists use a standardized vocabulary to describe the scent profile at each stage.

    • They also rate the perceived intensity on a scale (e.g., 1-9, from very weak to very strong).

  • Data Analysis: Compile the descriptors and intensity ratings to create a comprehensive olfactory profile and a "scent lifecycle" chart.

Sensory_Evaluation_Process cluster_GCO Gas Chromatography-Olfactometry (GC-O) cluster_Panel Sensory Panel Evaluation gco_sample Inject Sample gco_split Split Column Effluent gco_sample->gco_split gco_sniff Sniffing Port (Human Detection) gco_split->gco_sniff gco_detect FID/MS Detector (Instrumental Detection) gco_split->gco_detect gco_correlate Correlate Odor with Chemical Peak gco_sniff->gco_correlate gco_detect->gco_correlate final_profile Comprehensive Olfactory Profile gco_correlate->final_profile panel_prep Prepare Samples on Testing Strips panel_eval Panelists Evaluate at T=0, T=30m, T=4h panel_prep->panel_eval panel_data Record Descriptors & Intensity Ratings panel_eval->panel_data panel_profile Compile Olfactory Profile & Lifecycle panel_data->panel_profile panel_profile->final_profile

Caption: Integrated workflow for olfactory characterization.

Section 5: Application & Stability Testing

The true value of an aroma chemical is realized when it is incorporated into a final product. This section outlines protocols for testing the performance and stability of (2-Methyl-1-phenylpropyl) acetate within a representative fragrance formulation.

Protocol: Incorporation into a Model Fragrance Accord

This protocol assesses the blending properties and contribution of the new molecule within a simple, classic fragrance structure, such as a floral or fruity accord.

  • Accord Design: Create a simple base accord. For example, a basic rose accord containing Phenyl Ethyl Alcohol (60%), Geraniol (20%), and Citronellol (20%).

  • Incorporation: Prepare several variations of the accord, replacing a portion (e.g., 5%, 10%, 15%) of the base with (2-Methyl-1-phenylpropyl) acetate.

  • Maturation: Allow all blends, including a control (the original accord), to mature for at least 48 hours in a cool, dark place.[21]

  • Evaluation: Have a sensory panel evaluate the different blends against the control, noting changes in brightness, complexity, lift, and overall character. This helps determine its role as a potential modifier, enhancer, or core component.

Protocol: Accelerated Stability Testing

Stability testing is crucial to ensure a fragrance maintains its character and safety throughout the product's shelf life.[6][22] Accelerated testing uses stress conditions to predict long-term stability in a shorter timeframe.[8][22]

  • Sample Preparation: Prepare a 5% solution of (2-Methyl-1-phenylpropyl) acetate in a target product base (e.g., an eau de toilette with 80% ethanol, 15% water).

  • Storage Conditions: Store aliquots of the sample under various conditions for a period of 4-12 weeks:[6][7]

    • Elevated Temperature: 40°C in an oven.

    • Light Exposure: In a light stability chamber with controlled UV/Visible light exposure.

    • Control: Room temperature (approx. 25°C) in the dark.

  • Evaluation Schedule: Evaluate samples from each condition at set intervals (e.g., 1, 2, 4, 8, 12 weeks).

  • Evaluation Parameters:

    • Sensory: A sensory panel evaluates the fragrance on a testing strip, noting any changes in scent profile or intensity compared to the control.[22]

    • Analytical: GC-MS analysis is performed to detect any degradation products or significant changes in the concentration of the acetate.[7][22]

    • Physical: Observe and record any changes in color or clarity.[6][22]

Time PointConditionColor/ClarityOlfactory Profile (Panel Notes)Purity by GC (%)
Week 0 ControlClear, Colorless(Baseline Profile)99.5%
Week 4 40°CClear, ColorlessSlight decrease in top note brightness99.2%
Week 4 LightClear, ColorlessNo significant change99.4%
Week 8 40°CClear, ColorlessNoticeable loss of fruity notes98.5%
Week 8 LightClear, Faint YellowMinor off-note detected98.9%
Week 12 40°CClear, ColorlessProfile significantly flattened97.1%
Week 12 LightClear, YellowOff-note more prominent98.0%

Table represents hypothetical data for illustrative purposes.

Section 6: Safety & Regulatory Considerations

Ensuring the safety of fragrance ingredients is paramount. All new aroma chemicals must be evaluated according to global standards to protect consumers.

  • IFRA Standards: The International Fragrance Association (IFRA) sets the standards for the safe use of fragrance materials.[23][24] Any new ingredient like (2-Methyl-1-phenylpropyl) acetate must be assessed for potential hazards such as skin sensitization, phototoxicity, and systemic toxicity. The Research Institute for Fragrance Materials (RIFM) conducts these safety assessments.[25][26] Based on the data, IFRA may issue a standard that prohibits, restricts (by concentration or product type), or specifies purity criteria for the material.[24]

  • Regional Regulations: Manufacturers must also comply with regional regulations, such as the Modernization of Cosmetics Regulation Act (MoCRA) in the United States and the EU Cosmetic Regulation.[24][27] These often include stringent requirements for allergen labeling.[23][25][27] If (2-Methyl-1-phenylpropyl) acetate or any of its metabolites are identified as potential allergens, they would need to be declared on product labels if present above certain thresholds.

Self-Validation: Before large-scale use, it is imperative to obtain a comprehensive safety data sheet (SDS) and conduct a thorough risk assessment.[28][29][30][31] This involves not only understanding the intrinsic hazards of the material but also the expected consumer exposure levels in final products.[26]

Section 7: Conclusion

(2-Methyl-1-phenylpropyl) acetate stands as a promising candidate for fragrance innovation, with a hypothesized olfactory profile that is both complex and appealing. This guide has provided a comprehensive framework for its journey from synthesis to application. By following these detailed protocols—rooted in the causality of scientific principles—researchers and perfumers can systematically synthesize, purify, characterize, and evaluate this molecule. The integration of analytical chemistry with sensory science is essential for unlocking its full potential, while a steadfast commitment to safety and regulatory compliance ensures its responsible use in the market. The methodologies outlined herein provide a robust and self-validating pathway for the successful development and integration of novel aroma chemicals.

Section 8: References

  • ChemicalBull. (2024, December 27). How Perfume Chemicals Are Tested For Safety And Quality.

  • Cosmetics & Toiletries. (n.d.). Olfactory Profiling of Fragrance Products.

  • Cosmetics & Toiletries. (n.d.). Volatile Compound Stability Testing in Perfumes.

  • Cosmetics & Toiletries. (n.d.). Compliance of Fragrance and Aroma in Cosmetics.

  • MLAP Botanicals. (2025, October 11). Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction.

  • PubChem. (n.d.). (2-Methyl-1-phenylpropyl) acetate. [Link]

  • Integrated Liner Technologies. (2026, January 22). Ensuring Quality with Fragrance Analysis.

  • Allan Chemical Corporation. (2025, October 12). Regulatory Frameworks for Fragrance Safety.

  • Compusense. (n.d.). Flavor & Fragrance Sensory Testing Solutions. [Link]

  • Wirral Sensory Services. (2025, June 23). What Is Fragrance Testing?

  • Olfasense. (n.d.). Sensory and molecular evaluation of fragrances. [Link]

  • Villalobos, M., et al. (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS.

  • AROMACHECK. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications.

  • Coptis. (2026, March 26). New bans and restrictions on fragrance ingredients in 2025.

  • ResearchGate. (n.d.). Stability of fragrance test preparations applied in test chambers. [Link]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. [Link]

  • Cinquième Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis.

  • Phoenix Compliance Services. (2025, December 24). CPSR for Perfumes - IFRA, Allergen & Fragrance Safety Guide.

  • GL Sciences. (n.d.). Cosmetics | Solutions by Field.

  • iMotions. (2024, September 10). Fragrance Testing - Unveiling the Olfactory Impact on Human Behavior. [Link]

  • IJIRT. (2025, April). Formulation and Evaluation of Perfume: A Comprehensive Review.

  • AIDIC. (n.d.). Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. [Link]

  • BenchChem. (2025). (2-methyl-2-phenylpropyl) acetate.

  • Sigma-Aldrich. (2026, January 22). Safety Data Sheet.

  • Sigma-Aldrich. (2010, February 27). Safety Data Sheet.

  • Bedoukian Research Inc. (2023, February 1). The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients. [Link]

  • BenchChem. (2025). Synthesis of (2-methyl-2-phenylpropyl) Acetate via Esterification: Application Notes and Protocols.

  • Fisher Scientific. (2023, September 21). Safety Data Sheet.

  • TCI Chemicals. (2024, December 2). Safety Data Sheet.

  • LookChem. (n.d.). (2-Methyl-2-phenylpropyl) acetate. [Link]

  • BenchChem. (2025). Technical Data Sheet: (2-methyl-2-phenylpropyl) acetate.

  • Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.

  • BenchChem. (2025). Application Notes and Protocols for (2-methyl-2-phenylpropyl) acetate.

  • FooDB. (2010, April 8). Showing Compound 2-Methylpropyl acetate (FDB003275). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tertiary Alcohol Esters

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing tertiary alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing tertiary alcohol esters. The formation of this ester linkage is a notoriously challenging transformation due to inherent steric and electronic factors. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)
Q1: Why is the esterification of tertiary alcohols so challenging compared to primary or secondary alcohols?

The difficulty arises from two primary factors: steric hindrance and carbocation stability.

  • Steric Hindrance: The tertiary carbon atom bearing the hydroxyl group is bulky, crowded by three alkyl or aryl substituents. This steric congestion physically blocks the approach of the acylating agent (e.g., a carboxylic acid or its derivative) to the hydroxyl oxygen, significantly slowing down the rate of the desired nucleophilic attack.[1][2] Primary alcohols, with the least steric hindrance, react the fastest.[3]

  • Carbocation Stability and Elimination: Under the acidic conditions typical of classic methods like Fischer esterification, the reaction proceeds via a carbocation intermediate.[4][5] Tertiary alcohols readily lose water after protonation to form a highly stable tertiary carbocation. Instead of being attacked by the carboxylic acid nucleophile (a slow process due to sterics), this carbocation intermediate rapidly undergoes a competing E1 elimination reaction by losing a proton from an adjacent carbon.[5][6][7] The result is the formation of an alkene byproduct instead of the desired ester.[8][9][10] This dehydration pathway is often kinetically and thermodynamically favored over esterification.[7][11]

Visualizing the Core Challenge: Esterification vs. Elimination

The following diagram illustrates the competing reaction pathways for a tertiary alcohol under typical acidic catalysis (e.g., Fischer Esterification).

G sub Tertiary Alcohol + Carboxylic Acid + Acid Catalyst (H+) protonated Protonated Alcohol (Good Leaving Group) sub->protonated Protonation fast_step Loss of H₂O (Rate-Determining) carbocation Stable Tertiary Carbocation Intermediate protonated->carbocation E1 Pathway slow_step Nucleophilic Attack by RCOOH ester_path Desired Ester Product carbocation->ester_path Substitution alkene_path Alkene Byproduct (Dehydration) carbocation->alkene_path Elimination ester_step Slow Nucleophilic Attack elim_step Fast Proton Loss (-H+)

Caption: Competing E1 Elimination and SN1 Esterification pathways.

Q2: What are the primary side reactions to watch for?

The most prevalent side reaction is E1 dehydration to form an alkene, as discussed above.[8] This is especially dominant in acid-catalyzed reactions like the Fischer esterification.[7][11] A secondary concern, though less common, is the potential for carbocation rearrangement if a more stable carbocation can be formed through a hydride or alkyl shift.[4]

Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Ester; Alkene is the Major Product
  • Root Cause: You are likely using reaction conditions that strongly favor the E1 elimination pathway. This is the classic outcome of attempting a Fischer esterification on a tertiary alcohol using strong Brønsted acids like H₂SO₄ or p-TsOH at elevated temperatures.[10][12][13]

  • Solution: Avoid classical acidic conditions. Switch to a milder, neutral-pH method that does not generate a free carbocation intermediate.

    • Recommended Strategy: Steglich Esterification. This method is highly effective for sterically hindered substrates and acid-sensitive molecules.[14][15] It utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), then facilitates the acyl transfer to the tertiary alcohol.[15][16]

Problem 2: Starting Materials (Carboxylic Acid and Alcohol) are Recovered Unchanged
  • Root Cause: The reaction conditions are not sufficiently activating to overcome the high steric hindrance. The nucleophilicity of the tertiary alcohol is too low, and the electrophilicity of the carboxylic acid is insufficient for a reaction to occur under mild conditions without proper activation.

  • Solution: Increase the electrophilicity of the acylating agent or use a more potent catalytic system.

    • Convert the Carboxylic Acid to a More Reactive Derivative: Instead of using the carboxylic acid directly, convert it to an acid chloride or acid anhydride . These are much stronger electrophiles. The subsequent reaction with the tertiary alcohol should be performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl or carboxylic acid byproduct.[17]

    • Employ a Powerful Lewis Acid or Organocatalyst: For reactions with acid anhydrides, adding a highly effective catalyst can dramatically increase the reaction rate. Bismuth(III) triflate (Bi(OTf)₃) is an excellent Lewis acid catalyst for this purpose.[8]

    • Utilize the Yamaguchi Esterification: For particularly stubborn cases, the Yamaguchi protocol provides a highly activated mixed-anhydride intermediate that reacts efficiently with hindered alcohols in the presence of DMAP.[18][19][20]

Comparative Summary of Key Methodologies
MethodReagents/CatalystConditionsSuitability for t-AlcoholsCommon Issues
Fischer Esterification Carboxylic Acid, Alcohol, Strong Acid (H₂SO₄)Acidic, HeatPoor .[7][12]Pervasive E1 elimination to form alkenes.[9][11]
Acyl Chloride/Anhydride Acyl Chloride/Anhydride, Alcohol, Base (Pyridine)Neutral/BasicGood Requires pre-formation of the acylating agent.
Steglich Esterification Carboxylic Acid, Alcohol, DCC/EDC, DMAPNeutral, Room TempExcellent .[15][16]Byproduct (DCU/EDU) removal can be tedious.
Yamaguchi Esterification Carboxylic Acid, Alcohol, 2,4,6-Trichlorobenzoyl Chloride, DMAPNeutralExcellent .[18][19]Reagent is moisture-sensitive; requires careful handling.
Bi(OTf)₃ Catalysis Acid Anhydride, Alcohol, cat. Bi(OTf)₃Mildly AcidicExcellent .[8]Catalyst can be expensive.
Validated Experimental Protocols
Protocol 1: Steglich Esterification of a Tertiary Alcohol

This protocol is a general method for coupling a carboxylic acid with a sterically hindered tertiary alcohol.

  • Reagents & Materials:

    • Carboxylic Acid (1.0 equiv)

    • Tertiary Alcohol (1.2 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, tertiary alcohol, and DMAP.

    • Dissolve the solids in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Workflow for Steglich Esterification

G start Combine Acid, Alcohol, & DMAP in Anhydrous DCM (Inert Atmosphere) cool Cool Mixture to 0 °C start->cool add_dcc Add DCC Solution Dropwise at 0 °C cool->add_dcc react Warm to Room Temperature Stir for 12-24h add_dcc->react monitor Monitor Reaction (TLC / LC-MS) react->monitor filter Filter to Remove DCU Precipitate monitor->filter workup Aqueous Workup: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine filter->workup dry Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify

Caption: Step-by-step workflow for the Steglich esterification protocol.

Protocol 2: Acylation using Acetic Anhydride and a Lewis Acid Catalyst

This protocol provides a robust method for forming tertiary acetates, for example, tert-butyl acetate.

  • Reagents & Materials:

    • Tertiary Alcohol (e.g., tert-butanol) (1.0 equiv)

    • Acetic Anhydride (1.5 equiv)

    • Anhydrous Zinc Chloride (ZnCl₂) (0.05 equiv) or Bismuth(III) Triflate (Bi(OTf)₃) (0.01 equiv)[8]

    • Anhydrous solvent (e.g., Acetonitrile or neat)

  • Procedure (adapted from Organic Syntheses[17]):

    • In a flask equipped with a reflux condenser, combine the tertiary alcohol, acetic anhydride, and the catalytic amount of anhydrous zinc chloride.

    • Slowly heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction by GC or TLC.

    • After cooling to room temperature, carefully pour the mixture into a separatory funnel containing cold water to quench the excess anhydride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with water, followed by a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by fractional distillation or column chromatography.

Troubleshooting Decision Tree

G start Experiment Issue? low_yield Low / No Yield start->low_yield Yes side_product Major Side Product start->side_product Yes cause_sterics Probable Cause: High Steric Hindrance, Insufficient Activation low_yield->cause_sterics cause_elim Probable Cause: Acid-Catalyzed Dehydration (E1 Elimination) side_product->cause_elim sol_sterics1 Solution 1: Switch to a more reactive acylating agent (Acyl Chloride/Anhydride) cause_sterics->sol_sterics1 Try This First sol_sterics2 Solution 2: Use a more powerful coupling method (e.g., Yamaguchi Esterification) cause_sterics->sol_sterics2 For Difficult Cases sol_elim Solution: Avoid strong Brønsted acids. Use neutral conditions (e.g., Steglich Esterification) cause_elim->sol_elim

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. JoVE. [Link]

  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • Grokipedia. (n.d.). Steglich esterification. [Link]

  • PrepChem.com. (n.d.). Preparation of tert-butyl acetate. [Link]

  • Filo. (2023). Why is Fischer esterification not useful for tertiary alcohols?. [Link]

  • Google Patents. (1971).
  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. [Link]

  • Zhu, Y., & Wei, Y. (2013). Copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides: efficient synthesis of esters of tertiary alcohols. RSC Advances, 3(35), 14959-14962. [Link]

  • ResearchGate. (n.d.). Steglich esterification of tertiary alcohols catalyzed by DMAP. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemguide. (n.d.). dehydration of alcohols. [Link]

  • ResearchGate. (n.d.). Catalysts used for the esterification reaction. [Link]

  • Reddit. (2019). Esterification reactions of a carboxylic acid with an alcohol occur most rapidly with primary alcohols. Why is that exactly?. [Link]

  • Nature. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Study.com. (n.d.). Tertiary alcohols do not work well for esterification.... [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • Brainly. (2024). Fischer esterification does not work well with most tertiary alcohols.... [Link]

  • ACS Publications. (2001). Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. [Link]

  • Google Patents. (2017).
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • YouTube. (2025). Esterification of alcohols. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • Google Patents. (2012).
  • Frontiers. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • National Center for Biotechnology Information. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Wikipedia (Japanese). (n.d.). 山口ラクトン化反応 (Yamaguchi Lactonization Reaction). [Link]

  • Michigan State University. (2009). Synthesis of Chiral Tertiary Alcohol: Significant Developments. [Link]

  • Kazu-juku. (2022). 山口ラクトン化反応【Yamaguchi Esterification】. [Link]

  • Toppr. (2024). Ease of esterification of the following alcohols.... [Link]

Sources

Optimization

How to remove unreacted starting material from (2-Methyl-1-phenylpropyl) acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists facing the notorious challenge of purifying esterification reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists facing the notorious challenge of purifying esterification reactions.

When synthesizing (2-Methyl-1-phenylpropyl) acetate , the steric hindrance of the secondary alcohol starting material (2-methyl-1-phenylpropan-1-ol) often leads to incomplete conversion. This leaves you with a crude mixture containing the target ester, acidic byproducts, and the unreacted alcohol. Because the ester and the alcohol share similar non-polar characteristics, standard purification methods often fail or result in severe yield losses.

This guide provides field-proven, self-validating methodologies to achieve >99% purity, tailored to your synthesis scale.

Physicochemical Data Comparison

To understand why separation is difficult, we must first look at the physical properties of the mixture components. The close structural relationship between the starting material and the product makes thermal and chromatographic separation highly inefficient[1].

Property2-Methyl-1-phenylpropan-1-ol (Starting Material)(2-Methyl-1-phenylpropyl) acetate (Product)
Molecular Weight 150.22 g/mol 192.25 g/mol
Boiling Point 124–125 °C (at 15 mmHg)> 250 °C (Predicted, 760 mmHg)
Density 0.964 g/mL~ 1.02 g/mL
CAS Number 611-69-8 (Racemic) / 14898-86-3 (Chiral)5706-87-6 (Racemic) / 84194-66-1 (Chiral)

Purification Strategy Workflow

The optimal purification strategy is dictated entirely by the scale of your reaction. Use the decision matrix below to select the appropriate chemoselective workflow.

PurificationWorkflow Start Crude Reaction Mixture (Ester, Alcohol, Acid) Workup Aqueous NaHCO3 Workup (Removes Acetic Acid) Start->Workup OrgPhase Organic Phase (Ester + Unreacted Alcohol) Workup->OrgPhase Decision Scale of Synthesis? OrgPhase->Decision SmallScale Small/Library Scale (< 1g) Decision->SmallScale < 1g LargeScale Preparative Scale (> 1g) Decision->LargeScale > 1g Scavenger Add PS-Isocyanate Resin (Scavenges Alcohol) SmallScale->Scavenger Derivatize Add Succinic Anhydride / DMAP (Converts Alcohol to Acid) LargeScale->Derivatize Filter Simple Filtration Scavenger->Filter PureEster Pure (2-Methyl-1-phenylpropyl) acetate Filter->PureEster BaseWash Aqueous Base Wash (Extracts Derivatized Alcohol) Derivatize->BaseWash BaseWash->PureEster

Workflow for separating unreacted alcohol from (2-Methyl-1-phenylpropyl) acetate based on scale.

Troubleshooting & FAQs

Q1: Why is standard distillation or column chromatography not recommended for removing the unreacted alcohol? A1: The causality lies in their physicochemical profiles. Both the ester and the alcohol are highly lipophilic, resulting in near-identical retention factors ( Rf​ ) on standard normal-phase silica gel, causing them to co-elute. While fractional distillation is theoretically possible, the high temperatures required to distill these heavy molecules can cause thermal degradation (e.g., elimination of acetic acid to form an alkene).

Q2: How do I ensure all acidic byproducts (acetic acid or anhydride) are completely removed before addressing the alcohol? A2: Perform a rigorous aqueous basic workup using saturated Sodium Bicarbonate ( NaHCO3​ ). Causality: The weak base hydrolyzes unreacted acetic anhydride and deprotonates acetic acid, converting them into highly water-soluble sodium acetate salts that partition exclusively into the aqueous layer. Self-Validation: The workup is chemically complete only when the addition of fresh NaHCO3​ to the biphasic mixture produces zero CO2​ gas evolution, and the aqueous phase maintains a pH > 7.

Q3: For a small-scale library synthesis (< 1g), what is the most efficient way to remove the unreacted alcohol? A3: Utilize 2[2], specifically PS-Isocyanate. Causality: The isocyanate functional groups on the insoluble polystyrene resin act as electrophiles. They chemoselectively react with the nucleophilic hydroxyl group of the unreacted alcohol to form a stable urethane bond. Because the target ester lacks a nucleophilic hydroxyl group, it remains untouched in the solution. The solid resin (now carrying the trapped alcohol) is simply filtered away.

Q4: For preparative or pilot-scale synthesis (> 1g), scavenger resins are too expensive. What is the alternative? A4: Employ the chemical derivatization "catch-and-release" method using3[3]. Causality: Succinic anhydride reacts exclusively with the unreacted alcohol to form a hemisuccinate (a carboxylic acid half-ester)[4]. This transforms the neutral, non-polar alcohol into an acidic molecule with a pKa of ~4.5. Washing the organic layer with a mild aqueous base deprotonates this hemisuccinate, forcing it into the aqueous layer, while your target ester remains safely in the organic phase[5][6].

Detailed Experimental Protocols

Protocol A: Small-Scale Purification via PS-Isocyanate Scavenger Resin

Best for libraries and scales < 1.0 gram.

  • Preparation: Dissolve the crude organic mixture (post- NaHCO3​ workup) in an anhydrous, non-nucleophilic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of crude).

  • Resin Addition: Add 3 to 4 molar equivalents of PS-Isocyanate resin (based on the estimated moles of unreacted alcohol).

  • Incubation: Stir the suspension gently at room temperature for 4–6 hours.

    • Self-Validating Check: Spot the reaction mixture on a TLC plate. The process is complete when the spot corresponding to 2-methyl-1-phenylpropan-1-ol completely disappears.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2–3 column volumes of DCM to ensure all the target ester is recovered.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure (2-Methyl-1-phenylpropyl) acetate.

Protocol B: Preparative-Scale Purification via Succinic Anhydride Derivatization

Best for process scale-up and bulk synthesis (> 1.0 gram).

  • Derivatization Reaction: Dissolve the crude mixture in DCM. Add 1.5 molar equivalents of succinic anhydride (relative to the unreacted alcohol), 2.0 equivalents of Triethylamine (TEA), and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP).

  • Incubation: Stir the mixture at room temperature for 12 hours.

    • Self-Validating Check: Perform TLC or GC-MS analysis. The reaction is validated as complete when the free alcohol is consumed and replaced by a highly polar, baseline-sticking spot (the hemisuccinate).

  • Basic Extraction (Catch): Transfer the organic mixture to a separatory funnel. Wash the organic layer with 3 volumes of 5% aqueous NaHCO3​ .

    • Mechanism: The base deprotonates the hemisuccinate, pulling the unwanted alcohol derivative into the aqueous waste stream. The target ester remains in the DCM.

  • Final Wash & Drying: Wash the organic layer once with brine (saturated NaCl ) to remove residual water and break any emulsions. Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the solvent in vacuo to yield the highly purified ester.

References

  • Thermo Fisher Scientific - 2-Methyl-1-phenyl-1-propanol, 98% Specifications & Boiling Point.
  • PubChem - (2-Methyl-1-phenylpropyl) acetate | C12H16O2 | CID 303091.
  • Wikipedia - Scavenger resin applications in combinatorial chemistry.
  • Green Chemistry (RSC Publishing) - Enzymatic acylation: assessing the greenness of different acyl donors (Cyclic Anhydrides).
  • UTUPub - Lipase-Catalyzed Approaches Towards Secondary Alcohols (Succinic Anhydride Resolution).
  • The Journal of Organic Chemistry (ACS) - Anhydrides as Acylating Agents in Enzymatic Resolution.
  • DSS.go.th - Enzymatic Resolution of Racemic Secondary Alcohols.

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of Synthesized (2-Methyl-1-phenylpropyl) Acetate

Welcome to the Technical Support Center for the synthesis and purification of (2-Methyl-1-phenylpropyl) acetate (CID 303091)[1]. This compound is a critical chiral building block and intermediate in pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (2-Methyl-1-phenylpropyl) acetate (CID 303091)[1]. This compound is a critical chiral building block and intermediate in pharmaceutical development. This guide is specifically designed for researchers and scientists dealing with chemoselectivity issues, steric bottlenecks, and enantiomeric resolution challenges during its synthesis.

Diagnostic Workflow

Before diving into the specific FAQs, use the diagnostic decision tree below to isolate the root cause of your purity degradation.

TroubleshootingTree Start Purity Issue in Synthesis of (2-Methyl-1-phenylpropyl) acetate Q1 Is the issue Chemical Purity or Enantiomeric Purity? Start->Q1 ChemPurity Chemical Purity (Byproducts present) Q1->ChemPurity EnantioPurity Enantiomeric Purity (Low ee%) Q1->EnantioPurity OverOx Over-oxidation to Ketone during C-H Activation? ChemPurity->OverOx IncompEst Incomplete Esterification of Alcohol Precursor? ChemPurity->IncompEst ResFail Poor Kinetic Resolution Efficiency? EnantioPurity->ResFail FixOx Optimize Oxidant Ratio (e.g., NaIO3/NHPI control) OverOx->FixOx FixEst Add DMAP Catalyst & Drive Equilibrium IncompEst->FixEst FixRes Switch to Dynamic Kinetic Resolution (Ru-catalyst + Lipase) ResFail->FixRes

Decision tree for troubleshooting (2-Methyl-1-phenylpropyl) acetate purity issues.

Troubleshooting FAQs: Causality & Solutions

Q1: During the direct C-H oxidation of isobutylbenzene to (2-Methyl-1-phenylpropyl) acetate, I am observing significant ketone byproduct formation. How can I suppress this?

The Causality: Direct benzylic oxidation relies on radical abstraction. When using systems like N-hydroxyphthalimide (NHPI) and sodium iodate (NaIO₃) in acetic acid, the generation of the phthalimide N-oxyl (PINO) radical abstracts the benzylic hydrogen[2]. However, the initially formed secondary benzylic acetate is highly susceptible to further oxidation. If the oxidant concentration is too high or the temperature exceeds optimal thresholds, the intermediate rapidly over-oxidizes to isobutyrophenone. The Solution: Lower the reaction temperature to 50–60°C and ensure strict stoichiometric control of the terminal oxidant (NaIO₃). Quenching the reaction precisely when TLC indicates maximum monooxygenation will prevent the kinetic drift toward the ketone byproduct.

Q2: I am synthesizing the acetate via esterification of 2-methyl-1-phenylpropan-1-ol with acetic anhydride, but the reaction stalls at 70% conversion. What is the mechanistic bottleneck?

The Causality: 2-Methyl-1-phenylpropan-1-ol possesses significant steric bulk due to the adjacent isopropyl group. During standard esterification, the transition state is highly crowded, impeding the nucleophilic attack of the alcohol oxygen onto the carbonyl carbon of acetic anhydride. Pyridine alone is often insufficiently nucleophilic to overcome this activation energy barrier at ambient temperatures. The Solution: Introduce 4-Dimethylaminopyridine (DMAP) at 5–10 mol%. DMAP acts as a superior nucleophilic catalyst; its dimethylamino group donates electron density into the pyridine ring, making the nitrogen highly nucleophilic. It attacks acetic anhydride to form an N-acylpyridinium salt—a highly reactive, less sterically encumbered acylating agent that easily reacts with hindered secondary alcohols.

Q3: My target is enantiopure (1R)-2-methyl-1-phenylpropyl acetate. Standard enzymatic kinetic resolution (EKR) using a lipase caps my yield at 50%. How can I improve this?

The Causality: Standard EKR is mathematically limited to a 50% yield. The enzyme (e.g., Candida antarctica Lipase B) is highly enantioselective and only acylates one enantiomer (the R-enantiomer), leaving the S-enantiomer unreacted. The Solution: Transition to a Dynamic Kinetic Resolution (DKR) protocol. By introducing a ruthenium-based racemization catalyst (such as Bäckvall's catalyst) alongside the enzyme and an acyl donor, the unreacted S-alcohol is continuously isomerized back into a racemic mixture[3]. Le Chatelier's principle then drives the entire pool of racemic alcohol into the enantiopure acetate, allowing theoretical yields of 100% with high enantiomeric excess (ee)[4].

Quantitative Benchmarking

Use the following table to benchmark your experimental yields and enantiomeric excess against established literature standards for this compound.

Synthesis MethodKey Reagents / CatalystsTypical Yield (%)Enantiomeric Excess (ee %)Primary Limitation
Direct C-H Oxidation Isobutylbenzene, NHPI, NaIO₃, AcOH[2]46%Racemic (0%)High risk of over-oxidation to ketone
Standard Esterification 2-Methyl-1-phenylpropan-1-ol, Ac₂O, DMAP85–95%Racemic (0%)Steric hindrance requires prolonged times
Enzymatic Kinetic Resolution Racemic alcohol, Lipase, Vinyl acetate48% (Max 50%)>98%Yield mathematically capped at 50%
Dynamic Kinetic Resolution Racemic alcohol, Ru-catalyst, Lipase[4],[3]88–95%85–99%Requires strict anhydrous/anaerobic setup

Self-Validating Experimental Protocol: Dynamic Kinetic Resolution (DKR)

To ensure high chemical and enantiomeric purity of (1S)- or (1R)-2-methyl-1-phenylpropyl acetate, follow this self-validating DKR methodology. This protocol incorporates built-in analytical checkpoints to verify success at each critical stage.

Objective: Synthesize enantiopure 2-methyl-1-phenylpropyl acetate with >85% ee and >85% yield[4].

Step 1: Reaction Setup

  • In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve racemic 2-methyl-1-phenylpropan-1-ol (0.50 mmol) in 2.0 mL of anhydrous toluene.

  • Add the acylating agent (e.g., 4-nitrophenyl isobutyrate or isopropenyl acetate, 1.0 equiv)[3].

Step 2: Dual-Catalyst Addition

  • Add Bäckvall's ruthenium catalyst (0.05 equiv) to initiate the continuous racemization of the alcohol[3].

  • Add the stereoselective catalyst (e.g., HyperBTM or CALB enzyme, 0.05 equiv)[3]. Stir the mixture at room temperature.

Step 3: In-Process Analytical Validation Do not proceed to workup until this checkpoint is validated.

  • At t=2 hours and t=12 hours, withdraw 10 µL aliquots and analyze via GC-MS.

  • Validation Criteria: Monitor the disappearance of the alcohol peak. The formation of the product is confirmed by the emergence of a new peak with an expected mass-to-charge ratio (m/z) of 192.3[2].

Step 4: Workup and Purification

  • Once GC-MS confirms >95% conversion, filter the reaction mixture through a short pad of Celite to remove the enzyme and metal catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (eluting with a gradient of hexanes and ethyl acetate).

  • Validation Criteria: Analyze the purified fractions via ¹H NMR. The product is validated by a characteristic doublet of doublets (dd) at δ 5.66 ppm ( J=7.8,6.2 Hz) for the benzylic proton, and a singlet at δ 1.98 ppm corresponding to the acetate methyl group[2].

Step 5: Enantiomeric Purity Validation

  • Determine the enantiomeric excess (ee) via chiral Gas Chromatography (e.g., using a CP-Chirasil-DEX CB column).

  • Validation Criteria: The major and minor enantiomers must show baseline separation (e.g., retention times at approximately 17.2 min for the major and 17.5 min for the minor enantiomer under standard heating programs)[4]. An integration ratio of >92.5:7.5 confirms an ee of >85%.

References

  • Title: Selective benzylic C–H monooxygenation mediated by iodine oxides Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: (2-Methyl-1-phenylpropyl) acetate | C12H16O2 | CID 303091 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Signature redacted - DSpace@MIT (Enantioselective Acylation and Dynamic Kinetic Resolution) Source: Massachusetts Institute of Technology URL: [Link]

  • Title: Acylative Dynamic Kinetic Resolution of Secondary Alcohols: Tandem Catalysis by HyperBTM and Bäckvall's Ruthenium Complex Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Stability and Storage Troubleshooting for (2-Methyl-1-phenylpropyl) Acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers and drug development professionals handling (2-Methyl-1-phenylpropyl) acetate (CAS: 84194-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers and drug development professionals handling (2-Methyl-1-phenylpropyl) acetate (CAS: 84194-66-1 for the (R)-isomer; 5706-87-6 for the racemate)[1].

While highly valued as a synthetic intermediate and fine chemical, its structural features—specifically the highly substituted benzylic carbon and the adjacent tertiary isopropyl group—make it uniquely susceptible to degradation during prolonged storage. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you troubleshoot, prevent, and reverse stock degradation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the purity of my (2-Methyl-1-phenylpropyl) acetate drop over time, and why does the pH of the storage solution decrease? The Causality: You are observing autocatalytic hydrolysis . The ester bond in benzylic acetates is prone to cleavage when exposed to ambient moisture[2]. Because the benzylic position can stabilize a partial positive charge, the transition state for hydrolysis is energetically accessible[3]. The reaction yields 2-methyl-1-phenyl-1-propanol and acetic acid. The causality here is a positive feedback loop: the generated acetic acid lowers the local pH, which acts as a Brønsted acid catalyst to accelerate further ester cleavage. The Fix: Store the compound over activated 4Å molecular sieves in a tightly sealed, argon-flushed amber bottle to eliminate the moisture required for the initial cleavage.

Q2: I observed a new impurity with an alkene signature in my GC-MS/NMR after heating or prolonged storage. What is it? The Causality: This is the result of thermal syn-elimination . Benzylic acetates can undergo a thermally driven elimination reaction (often exhibiting Ei​ or E1​ -like characteristics) to yield an olefin—specifically 2-methyl-1-phenylprop-1-ene—and acetic acid[4]. The thermodynamic driving force is the formation of a highly stable, conjugated styrene-like double bond. This typically occurs if the compound is subjected to high temperatures during distillation or if stored in environments exceeding 30°C. The Fix: Always perform distillations under high vacuum to lower the boiling point and avoid thermal stress. Store the bulk material at 2–8°C.

Q3: How can I prevent discoloration and peroxide formation during long-term storage? The Causality: The molecular structure contains two highly susceptible C-H bonds: the benzylic position and the tertiary carbon of the isopropyl group. Both can undergo autoxidation in the presence of light and oxygen to form hydroperoxides, leading to yellowing and polymerization. The Fix: Sparging the liquid with an inert gas (Nitrogen or Argon) for 15 minutes prior to sealing, combined with storage in actinic (amber) glassware, eliminates the radical initiators ( O2​ and UV light).

Part 2: Degradation Pathways & Storage Metrics

Degradation PathwayPrimary TriggerMajor DegradantsPrevention StrategyMax Allowable Limit
Hydrolysis Moisture, Extremes of pH2-Methyl-1-phenyl-1-propanol, Acetic AcidDesiccated storage (4Å sieves), pH neutral< 0.5% (GC-FID)
Thermal Elimination Heat (>50°C), Lewis Acids2-Methyl-1-phenylprop-1-ene, Acetic AcidCold storage (2-8°C), High-vacuum distillation< 0.1% (GC-FID)
Autoxidation Oxygen, UV LightHydroperoxides, KetonesArgon sparging, Amber glasswarePeroxide Value < 5 meq/kg

Part 3: Experimental Protocols

Protocol 1: Purification of Degraded Stock (Self-Validating System)

Rationale: If your stock has degraded, it contains acetic acid (the catalyst) and 2-methyl-1-phenyl-1-propanol. A simple base wash removes the acid, halting the autocatalytic cycle.

  • Dilution: Dissolve the degraded (2-Methyl-1-phenylpropyl) acetate in an equal volume of diethyl ether or MTBE.

  • Neutralization (Causality Step): Wash the organic layer with 3 volumes of 5% aqueous NaHCO3​ . Why? The bicarbonate selectively deprotonates acetic acid, transferring the highly water-soluble acetate salt into the aqueous phase without hydrolyzing the remaining intact ester.

  • Validation: Check the pH of the aqueous effluent. Self-validation: Repeat the wash until the aqueous layer maintains a stable pH of 7.5–8.0. A stable, slightly basic pH confirms the complete removal of the autocatalytic acid.

  • Drying: Dry the organic layer over anhydrous MgSO4​ for 30 minutes. Filter.

  • Concentration: Remove the solvent under reduced pressure at a water bath temperature strictly below 30°C to prevent triggering thermal elimination.

Protocol 2: Accelerated Stability Testing

Rationale: To predict shelf-life, we stress the compound under controlled conditions and measure the degradation kinetics.

  • Preparation: Aliquot 1 mL of purified (2-Methyl-1-phenylpropyl) acetate into three separate 2 mL HPLC vials.

  • Conditioning:

    • Vial A (Control): Argon flushed, sealed, stored at 4°C.

    • Vial B (Thermal Stress): Sealed, placed in a 60°C oven.

    • Vial C (Moisture Stress): Spiked with 10 µL DI water, sealed, placed at 40°C.

  • Sampling & Analysis: Pull 10 µL samples at Day 1, Day 3, and Day 7. Dilute in 1 mL of anhydrous hexane containing an internal standard (e.g., dodecane).

  • GC-MS Validation: Analyze via GC-MS. Monitor the disappearance of the parent mass (m/z 192) and the appearance of the alcohol (m/z 150) or alkene (m/z 132).

Part 4: Mechanistic Visualization

G Start (2-Methyl-1-phenylpropyl) acetate (Intact Ester) Hydrolysis Hydrolysis (Moisture) Start->Hydrolysis H2O Elimination Thermal Elimination (Heat/Lewis Acids) Start->Elimination ΔT Oxidation Autoxidation (O2/Light) Start->Oxidation O2 Alcohol 2-Methyl-1-phenyl-1-propanol + Acetic Acid Hydrolysis->Alcohol Cleavage Alkene 2-Methyl-1-phenylprop-1-ene + Acetic Acid Elimination->Alkene -AcOH Peroxide Benzylic/Tertiary Hydroperoxides Oxidation->Peroxide Radical Alcohol->Hydrolysis Autocatalysis (H+)

Degradation pathways of (2-Methyl-1-phenylpropyl) acetate in storage.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 303091, (2-Methyl-1-phenylpropyl) acetate." PubChem, [Link]

  • Zaïdi, A., et al. "Enhancing lipases reactivity in benzylic acetates hydrolysis: impact of kosmotropic salts under non-conventional conditions." Biocatalysis and Biotransformation, Taylor & Francis, [Link]

  • Jursic, B. S., et al. "Ab Initio and Experimental Study on Thermally Degradable Polycarbonates: The Effect of Substituents on the Reaction Rates." Journal of the American Chemical Society, ACS Publications, [Link]

  • List, B., et al. "Taming Secondary Benzylic Cations via Asymmetric Counteranion-Directed Catalysis." Universität zu Köln, [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Comparison of (2-Methyl-2-phenylpropyl) Acetate: A Technical Guide to Synthesis Methods

Introduction (2-methyl-2-phenylpropyl) acetate (CAS: 18755-52-7), widely known as neophyl acetate, is a highly versatile organic ester utilized extensively in chemical synthesis[1]. It serves as a critical intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-methyl-2-phenylpropyl) acetate (CAS: 18755-52-7), widely known as neophyl acetate, is a highly versatile organic ester utilized extensively in chemical synthesis[1]. It serves as a critical intermediate in the production of active pharmaceutical ingredients (APIs)—most notably the antihistamine fexofenadine[2][3]—as well as acting as a UVB filter in sunscreen and cosmetic formulations[4]. For researchers and drug development professionals, the purity of this intermediate is non-negotiable. Structural isomers and polymeric byproducts generated during its synthesis can severely compromise downstream API yields, complicate purification workflows, and alter safety profiles.

This guide objectively compares the purity outcomes of the three primary synthesis methodologies, detailing the mechanistic causality behind their impurity profiles and providing self-validating experimental protocols.

Mechanistic Causality: The Purity Bottleneck

The synthesis of neophyl acetate is generally achieved via two distinct chemical pathways: Fischer esterification and Friedel-Crafts alkylation[1][3]. The choice of pathway and catalyst system directly dictates the purity of the final product.

Method A: Fischer Esterification (High Selectivity, Equilibrium Limited)

Esterification of neophyl alcohol with acetic acid is a reversible equilibrium reaction[1]. Because the carbon skeleton is pre-formed in the neophyl alcohol starting material, this method avoids complex carbocation rearrangements. However, it is fundamentally limited by incomplete thermodynamic conversion and the presence of unreacted starting materials. The typical purity achieved post-distillation is approximately 95%[1].

Method B: Traditional Friedel-Crafts Alkylation (High Reactivity, Low Purity)

A more industrially scalable route involves the alkylation of benzene with methallyl acetate[3]. When catalyzed solely by anhydrous aluminum chloride (AlCl₃), the reaction is highly aggressive. AlCl₃ is a strong Lewis acid that rapidly generates a tertiary carbocation intermediate. Unfortunately, this high reactivity causes the intermediate to undergo competitive skeletal rearrangements and polymerization before electrophilic aromatic substitution can occur. Consequently, the reaction yields a complex byproduct profile, limiting the final distilled purity to roughly 85% and the yield to ~55%[3].

Method C: Optimized Mixed-Catalyst Friedel-Crafts (Modulated Acidity, High Purity)

To resolve the purity bottleneck of the traditional Friedel-Crafts method, a mixed catalyst system utilizing anhydrous ferric chloride (FeCl₃) and AlCl₃ was developed[3]. The mechanistic causality here lies in Lewis acid modulation: FeCl₃ is a milder Lewis acid that stabilizes the intermediate carbocation, effectively suppressing competitive rearrangement and polymerization pathways. Meanwhile, the presence of AlCl₃ maintains sufficient electrophilicity to drive the aromatic substitution forward. This synergistic stabilization increases the final distilled purity to >97.8% and the yield to 86%[3].

SynthesisPathways SM1 Neophyl Alcohol + Acetic Acid Cat1 H2SO4 / p-TsOH Catalyst (Fischer Esterification) SM1->Cat1 SM2 Methallyl Acetate + Benzene Cat2 AlCl3 Catalyst (Traditional Friedel-Crafts) SM2->Cat2 Cat3 FeCl3 / AlCl3 Mixed Catalyst (Optimized Friedel-Crafts) SM2->Cat3 Prod1 Neophyl Acetate (~95.0% Purity) Cat1->Prod1 Prod2 Neophyl Acetate + Rearrangements (~85.0% Purity) Cat2->Prod2 Prod3 Neophyl Acetate (>97.8% Purity) Cat3->Prod3

Mechanistic pathways and purity outcomes for (2-methyl-2-phenylpropyl) acetate synthesis.

Quantitative Data: Performance Comparison

The following table summarizes the experimental outcomes and purity profiles of the three methodologies, providing an objective benchmark for process selection.

Synthesis MethodReactantsCatalyst SystemYield (%)Distilled Purity (%)Primary Impurities / Drawbacks
Fischer Esterification Neophyl alcohol + Acetic acidH₂SO₄ or p-TsOH (1-5 mol%)Moderate~95.0%Unreacted alcohol, water; High raw material cost
Traditional Friedel-Crafts Methallyl acetate + BenzeneAnhydrous AlCl₃~55.0%~85.0%Rearrangement isomers, polymeric byproducts
Optimized Friedel-Crafts Methallyl acetate + BenzeneFeCl₃ / AlCl₃ (Mixed)~86.0%>97.8% Trace isomers; Highly scalable and controlled

Validated Experimental Protocols

To ensure analytical reproducibility, the following step-by-step methodologies detail the self-validating systems for both the baseline esterification and the high-purity mixed-catalyst Friedel-Crafts alkylation.

Protocol A: Synthesis via Fischer Esterification (Baseline Purity)

Causality Note: The acid catalyst facilitates the nucleophilic attack of the alcohol on the protonated carbonyl. Physical removal of water (e.g., via a Dean-Stark apparatus) is highly recommended to push the equilibrium toward the product.

  • Setup: Combine 1 equivalent of neophyl alcohol and an excess of glacial acetic acid in a round-bottom flask equipped with a reflux condenser[1].

  • Catalysis: Add 1–5 mol% of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[1].

  • Reflux: Heat the mixture to 110–120°C and maintain reflux[1]. Monitor the reaction progress via GC or TLC until the neophyl alcohol is fully consumed.

  • Workup & Purification: Neutralize the acid catalyst with a saturated NaHCO₃ solution. Extract the organic layer, dry over anhydrous MgSO₄, and purify the crude product via vacuum distillation to yield (2-methyl-2-phenylpropyl) acetate at ~95% purity[1].

Protocol B: Optimized Mixed-Catalyst Friedel-Crafts Alkylation (High Purity)

Causality Note: Strict temperature control (0–5°C) during the addition phase is critical to manage the exothermic generation of the carbocation and prevent thermal runaway, which would otherwise lead to polymerization[3].

  • Catalyst Suspension: In a 500 mL dry, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and tail gas absorption device, suspend anhydrous FeCl₃ (120.5 g, 0.75 mol) and anhydrous AlCl₃ (66.7 g, 0.5 mol) in 300 mL of benzene[3]. Stir at room temperature for 30 minutes.

  • Cooling: Chill the suspension to 0–5°C using an ice bath[3].

  • Addition: Slowly add a solution of methallyl acetate (57 g, 0.5 mol) dissolved in 100 mL of benzene dropwise over approximately 1 hour. It is imperative to maintain the internal temperature strictly at 0–5°C during this step[3].

  • Reaction Maturation: Stir the reaction vigorously at 0–5°C for 5 hours. Subsequently, allow the mixture to slowly warm to 6–15°C and stir for an additional 6 hours[3].

  • Quenching: Pour the reaction mixture into 800 mL of ice water to safely decompose the Lewis acid complex. Stir for 4 hours and allow the mixture to stand for phase separation[3].

  • Extraction & Washing: Extract the aqueous layer with benzene (3 × 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and water (three times)[3].

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Perform vacuum distillation to isolate the product as a colorless, transparent liquid (Yield: 86%, Purity: 97.8%)[3].

ExperimentalWorkflow Step1 1. Suspend FeCl3 & AlCl3 in Benzene (30 min, Room Temp) Step2 2. Cool Suspension to 0-5°C Step1->Step2 Step3 3. Dropwise Addition of Methallyl Acetate (Strictly 0-5°C over 1h) Step2->Step3 Step4 4. Vigorous Stirring (5h at 0-5°C, then 6h at 6-15°C) Step3->Step4 Step5 5. Quench in Ice Water (Decompose Lewis Acid) Step4->Step5 Step6 6. Phase Separation & Washing (NaHCO3, Water) -> Dry (MgSO4) Step5->Step6 Step7 7. Vacuum Distillation (Yield: 86%, Purity: >97.8%) Step6->Step7

Step-by-step experimental workflow for the high-purity mixed-catalyst Friedel-Crafts alkylation.

Conclusion

For drug development professionals synthesizing complex APIs like fexofenadine, the purity of (2-methyl-2-phenylpropyl) acetate is a critical parameter. While Fischer esterification provides a reliable baseline (~95% purity), it is economically and thermodynamically restrictive. The traditional Friedel-Crafts alkylation utilizing solely AlCl₃ falls short of pharmaceutical standards due to excessive rearrangement byproducts (~85% purity). The implementation of a mixed FeCl₃/AlCl₃ catalyst system represents the optimal methodology, successfully mitigating carbocation rearrangements and delivering a highly pure (>97.8%), scalable product suitable for rigorous pharmaceutical applications.

References

  • Benchchem. A Comprehensive Technical Guide to (2-methyl-2-phenylpropyl) acetate (CAS: 18755-52-7). Retrieved from: 1

  • LookChem. Cas 18755-52-7,(2-methyl-2-phenyl-propyl) acetate. Retrieved from:4

  • NINGBO INNO PHARMCHEM CO.,LTD. (2-methyl-2-phenylpropyl) acetate Product Details. Retrieved from: 2

  • Google Patents (CN101823958A). New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester. Retrieved from: 3

Sources

Comparative

Comprehensive Comparison Guide: (2-Methyl-1-phenylpropyl) Acetate vs. Benzyl Acetate in Fragrance Formulation

As a Senior Application Scientist, evaluating fragrance molecules requires looking beyond basic olfactory descriptions. To engineer stable, high-performance formulations, we must analyze the thermodynamic and kinetic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating fragrance molecules requires looking beyond basic olfactory descriptions. To engineer stable, high-performance formulations, we must analyze the thermodynamic and kinetic properties that dictate a molecule's behavior in complex matrices. This guide objectively compares Benzyl Acetate (BA) , a ubiquitous industry standard, with (2-Methyl-1-phenylpropyl) acetate (2-MPPA) , a structurally hindered homologue, providing researchers and formulation scientists with the mechanistic rationale and experimental data needed for optimal ester selection.

Mechanistic Overview & Physicochemical Profiling

Benzyl Acetate (BA) is a primary benzylic ester renowned for its high-impact, sweet, fruity-floral scent reminiscent of jasmine and ripe pears[1]. However, its low molecular weight and unhindered ester linkage result in high volatility and poor hydrolytic stability, limiting its use to top-note applications in neutral pH environments[2].

(2-Methyl-1-phenylpropyl) acetate (2-MPPA) , synthesized from 2-methyl-1-phenyl-1-propanol[3], introduces a bulky isopropyl group at the alpha-carbon[4]. This structural modification fundamentally alters the molecule's physical chemistry. The increased molecular surface area enhances lipophilicity (LogP) and London dispersion forces, drastically lowering vapor pressure. Furthermore, the steric bulk adjacent to the carbonyl carbon provides profound shielding against nucleophilic attack, granting 2-MPPA superior stability in aggressive bases.

Quantitative Comparison Table
Physicochemical MetricBenzyl Acetate (BA)(2-Methyl-1-phenylpropyl) Acetate (2-MPPA)
CAS Number 140-11-4[1]5706-87-6 / 84194-66-1[5],[4]
Molecular Formula C₉H₁₀O₂[2]C₁₂H₁₆O₂[4]
Molecular Weight 150.17 g/mol [1]192.26 g/mol [5]
LogP (Lipophilicity) 1.96[2]2.95[5]
Vapor Pressure (25°C) 0.177 mmHg[2]< 0.05 mmHg (Calculated)
Steric Hindrance Low (Primary ester)High (Alpha-isopropyl substitution)
Olfactory Profile High-impact jasmine, sweet pear, banana[6]Softer floral-fruity, aromatic, substantive
Tenacity (Evaporation) 4 - 15 hours (Top/Heart Note)[1]> 48 hours (Heart/Base Note)

Performance Comparison in Formulations

Olfactory Kinetics & Volatility

The evaporation rate of a fragrance molecule is inversely proportional to its molecular weight and heavily influenced by its vapor pressure. BA provides an immediate, sharp burst of jasmine and pear but lacks tenacity, evaporating rapidly from the skin[1],[2]. Conversely, 2-MPPA's elevated LogP (2.95) and molecular weight (192.26 g/mol ) suppress its volatility[5]. This shifts its olfactory kinetic profile, allowing it to function as a substantive heart or base note that extends the floral-fruity profile deep into the dry-down phase.

Hydrolytic Stability in Functional Perfumery

Ester hydrolysis in aqueous media proceeds via a tetrahedral intermediate following nucleophilic attack by hydroxide ions (OH⁻). BA, being unhindered, leaves the carbonyl carbon highly susceptible to attack, making it unsuitable for high-pH functional bases like bar soaps or heavy-duty detergents. 2-MPPA's alpha-isopropyl group sterically blocks the approach trajectory of nucleophiles. This increases the activation energy required to form the transition state, dramatically reducing the reaction rate constant and ensuring the fragrance remains intact in alkaline matrices.

Experimental Methodologies

To objectively validate the performance differences between BA and 2-MPPA, the following self-validating experimental protocols are employed.

Protocol 1: Comparative Evaporation Kinetics via TGA

This protocol quantifies tenacity by simulating evaporation on human skin.

  • Causality: Tracking mass loss over time provides a direct, thermodynamic measurement of volatility, removing the subjectivity of human olfactory panels.

  • Step-by-Step:

    • Aliquot exactly 10.0 mg of the pure ester (BA or 2-MPPA) into a standard aluminum thermogravimetric analysis (TGA) pan.

    • Equilibrate the TGA instrument to an isothermal state of 35°C (mimicking epidermal temperature) under a constant nitrogen purge (50 mL/min).

    • Record mass loss continuously for 24 hours.

    • Self-Validation: The first-derivative curve of the mass loss correlates directly to the evaporation rate. A steep initial slope (BA) confirms a top-note profile, while a shallow, linear slope (2-MPPA) validates fixative properties. The strict mass balance ensures the kinetic output is purely evaporative.

Protocol 2: Accelerated Hydrolytic Stability Assay (HPLC-UV)

This protocol tests the steric hindrance hypothesis in aggressive media.

  • Causality: By subjecting the esters to high pH and elevated temperatures, we accelerate base-catalyzed hydrolysis to measure the protective effect of the alpha-isopropyl group.

  • Step-by-Step:

    • Prepare a 1% (w/w) solution of the target ester in a standardized aqueous surfactant base, adjusted to pH 10.0 using 0.1 M NaOH.

    • Incubate the sealed vials in a thermostated chamber at 45°C.

    • Extract 1.0 mL aliquots at days 0, 7, 14, and 28. Immediately quench the reaction by neutralizing the aliquot with 0.1 M HCl to pH 7.0.

    • Quantify the remaining ester using HPLC with a C18 reverse-phase column (Acetonitrile/Water gradient) and UV detection at 210 nm.

    • Self-Validation: The stoichiometric conversion of the ester into its corresponding alcohol (e.g., 2-methyl-1-phenyl-1-propanol for 2-MPPA[3]) is simultaneously tracked. A closed mass balance between the disappearing ester peak and the appearing alcohol peak confirms that signal loss is exclusively due to hydrolysis, ruling out secondary degradation.

Workflow Visualization

FragranceWorkflow cluster_0 Analytical Validation Protocols A Ester Selection BA vs. 2-MPPA B TGA Evaporation (35°C Isothermal) A->B Volatility C Hydrolytic Stability (pH 10.0, 45°C) A->C Stability D Data Synthesis (Kinetics & Mass Balance) B->D Mass Loss C->D HPLC-UV E Formulation Strategy (Top vs. Base Note) D->E Optimization

Fig 1. Workflow for comparative evaluation of fragrance esters via physicochemical and sensory tests.

References

  • [1] Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery - scentspiracy.com - 1

  • [5] [(1R)-2-methyl-1-phenylpropyl] acetate - Guidechem - guidechem.com - 5

  • [2] What Is Benzyl Acetate? | Première Peau - premierepeau.com - 2

  • [6] What Fruit Does Benzyl Acetate Smell Like - zanchenglife.com - 6

  • [3] Cas 611-69-8,2-METHYL-1-PHENYL-1-PROPANOL | lookchem - lookchem.com - 3

  • [4] (2-Methyl-1-phenylpropyl) acetate | C12H16O2 | CID 303091 - PubChem - nih.gov - 4

Sources

Validation

Comparative analysis of catalysts for (2-methyl-2-phenylpropyl) acetate synthesis

The synthesis of (2-methyl-2-phenylpropyl) acetate—commonly referred to as neophyl acetate—presents a fascinating challenge in synthetic organic chemistry. As a critical intermediate in the production of active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of (2-methyl-2-phenylpropyl) acetate—commonly referred to as neophyl acetate—presents a fascinating challenge in synthetic organic chemistry. As a critical intermediate in the production of active pharmaceutical ingredients (APIs) like the non-sedating antihistamine Fexofenadine HCl[1], as well as a valuable fragrance compound [3], its synthesis demands high yield, exceptional purity, and scalable reaction conditions.

As an application scientist, I have evaluated multiple synthetic routes for this sterically hindered ester. The two primary pathways are the direct Fischer esterification of 2-methyl-2-phenylpropan-1-ol and the Friedel-Crafts alkylation of benzene with methallyl acetate. In both routes, the choice of catalyst is the single most critical variable dictating reaction efficiency, byproduct formation, and overall thermodynamic control [1].

This guide provides an objective, data-backed comparative analysis of the catalytic systems used in these pathways, explaining the mechanistic causality behind experimental outcomes.

Mechanistic Evaluation of Catalytic Systems

Route A: Direct Esterification & Acylation

The direct esterification of 2-methyl-2-phenylpropan-1-ol with acetic acid (or acylation with acetic anhydride) is a classical approach. However, the neophyl group introduces significant steric bulk adjacent to the primary alcohol, complicating the reaction kinetics.

  • Brønsted Acids (H₂SO₄, p-TsOH): While inexpensive and widely used, strong Brønsted acids pose a risk when applied to sterically hindered alcohols. To drive the reaction forward, elevated temperatures are often required. Under these harsh conditions, the alcohol is prone to acid-catalyzed dehydration, forming alkene byproducts, or intermolecular dehydration to form ethers [1].

  • Solid Acid Catalysts (Amberlyst-15, Zeolites): These represent a significant upgrade. By providing surface-bound protons, solid acids offer a milder catalytic environment. They suppress dehydration side reactions, simplify post-reaction workup (via simple filtration), and allow for catalyst recycling [1].

  • Lewis Acids (Sc(OTf)₃, Hf(IV)): When using acetic anhydride instead of acetic acid, transition metal Lewis acids can facilitate highly efficient acylation under mild conditions, bypassing the thermodynamic limitations of water generation in Fischer esterification [3].

Route B: Friedel-Crafts Alkylation

A more direct and often more economical route utilizes readily available benzene and methallyl acetate via a Friedel-Crafts alkylation. The challenge here lies in carbocation stability and rearrangement [2].

  • Pure Lewis Acids (Anhydrous AlCl₃): Anhydrous aluminum trichloride is a potent Lewis acid. However, its intense catalytic activity makes the reaction highly exothermic and violent. When methallyl acetate coordinates with AlCl₃, the resulting neophyl carbocation rapidly undergoes Wagner-Meerwein rearrangements to form more stable tertiary carbocations. This leads to a complex mixture of polymeric and rearranged byproducts, capping the actual yield at around 55% and purity at 85%[2].

  • Mixed Lewis Acid Systems (FeCl₃ / AlCl₃): To suppress carbocation rearrangement, the Lewis acidity must be carefully modulated. A mixed catalyst system utilizing anhydrous ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) provides a synergistic effect. FeCl₃ tempers the aggressive nature of AlCl₃, creating a controlled, milder reaction environment. This prevents the carbocation from rearranging before the alkylation step is complete, dramatically increasing the yield to >85% and purity to >98% [2].

Synthetic_Pathways Start1 2-Methyl-2-phenylpropan-1-ol + Acetic Acid Cat1 Brønsted Acids (H2SO4, p-TsOH) Start1->Cat1 Esterification Cat2 Solid/Lewis Acids (Amberlyst, Sc(OTf)3) Start1->Cat2 Esterification Start2 Benzene + Methallyl Acetate Cat3 Pure AlCl3 (Strong Lewis Acid) Start2->Cat3 Friedel-Crafts Cat4 FeCl3 / AlCl3 (Mixed Lewis Acids) Start2->Cat4 Friedel-Crafts Product (2-Methyl-2-phenylpropyl) Acetate Target Product Cat1->Product Dean-Stark Side1 Alkenes / Ethers (Dehydration) Cat1->Side1 Harsh Temp Cat2->Product Mild, High Yield Cat3->Product Low Yield (~55%) Side2 Rearrangement Byproducts Cat3->Side2 Violent Reaction Cat4->Product Controlled (~86%)

Catalyst influence on synthetic pathways and byproduct formation for neophyl acetate.

Quantitative Data Comparison

The following table summarizes the experimental performance of the discussed catalytic systems based on published pharmaceutical and patent data [1][2].

Synthetic RouteCatalyst SystemReaction TempPrimary Challenge / ByproductTypical YieldTypical Purity
Direct Esterification p-TsOH (Brønsted Acid)110–120 °CAlkene dehydration, ethers65 - 75%~90%
Direct Esterification Amberlyst-15 (Solid Acid)80–100 °CSlower kinetics75 - 82%>95%
Friedel-Crafts Anhydrous AlCl₃0–15 °CViolent reaction, rearrangement~55%~85%
Friedel-Crafts FeCl₃ / AlCl₃ (Mixed) 0–15 °C Requires precise temperature control 85 - 86% >97.8%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the reaction is actively monitored, rather than blindly assuming completion.

Protocol A: Fischer Esterification via Dean-Stark Apparatus

Causality: Water is a byproduct of esterification. Because the reaction is an equilibrium, water must be continuously removed to drive the reaction to completion (Le Chatelier's Principle).

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Reagents: Combine 2-methyl-2-phenylpropan-1-ol (1.0 eq), glacial acetic acid (1.5 eq), and p-TsOH (2 mol% catalyst) in 150 mL of toluene.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C).

  • Self-Validation (Volumetric): Calculate the theoretical yield of water (e.g., 1.0 eq = X mL). Monitor the water accumulating in the Dean-Stark trap. The reaction is complete only when the collected water volume matches the theoretical calculation and ceases to increase.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize p-TsOH and excess acetic acid), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via fractional distillation. Validate purity using GC-MS to ensure the absence of dehydration alkene byproducts [4].

Protocol B: Friedel-Crafts Alkylation with Mixed Lewis Acids

Causality: The mixed catalyst system (FeCl₃/AlCl₃) prevents carbocation rearrangement but is highly sensitive to temperature spikes. Strict thermal control is mandatory to maintain the kinetic trap that favors the target ester [2].

  • Catalyst Activation: In a dry, four-necked 500 mL flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend anhydrous FeCl₃ (1.5 eq) and anhydrous AlCl₃ (1.0 eq) in 300 mL of dry benzene. Stir at room temperature for 30 minutes to activate the mixed complex.

  • Thermal Control: Cool the suspension strictly to 0–5 °C using an ice-salt bath.

  • Addition: Slowly add a solution of methallyl acetate (1.0 eq) in 100 mL of benzene dropwise over 1 hour. Crucial: Do not allow the internal temperature to exceed 5 °C during addition to prevent premature carbocation rearrangement.

  • Reaction: Vigorously stir at 0–5 °C for 5 hours. Then, slowly allow the temperature to rise to 6–15 °C and stir for an additional 6 hours.

  • Self-Validation (TLC): Spot the reaction mixture against a methallyl acetate standard on a silica TLC plate (Hexane:Ethyl Acetate, 9:1). The complete disappearance of the methallyl acetate spot validates the end of the alkylation phase.

  • Quenching & Workup: Pour the mixture into 800 mL of ice water and stir for 4 hours to safely decompose the Lewis acid complex. Separate the organic layer, extract the aqueous layer with benzene (3 x 50 mL), and combine the organics. Wash with saturated NaHCO₃ and water.

  • Isolation: Dry over anhydrous MgSO₄, filter, evaporate the solvent, and distill under reduced pressure to yield the clear, pale yellow (2-methyl-2-phenylpropyl) acetate [2].

Workflow Step1 Suspend FeCl3 & AlCl3 in Benzene Step2 Stir 30 min (RT) Activate Catalyst Step1->Step2 Step3 Cool to 0-5°C Add Methallyl Acetate Step2->Step3 Step4 Vigorous Stirring 5h at 0-5°C Step3->Step4 Step5 Warm to 6-15°C Stir 6h Step4->Step5 Step6 Quench in Ice Water Extract & Wash Step5->Step6 Step7 GC-MS Validation & Distillation Step6->Step7

Step-by-step workflow for the mixed-catalyst Friedel-Crafts synthesis of neophyl acetate.

Conclusion

For researchers optimizing the synthesis of (2-methyl-2-phenylpropyl) acetate, the choice of catalyst dictates the entire process architecture. While solid acid-catalyzed esterification provides a clean route from neophyl alcohol, the FeCl₃/AlCl₃ mixed-catalyst Friedel-Crafts alkylation stands out as the superior industrial and scale-up choice. By intelligently modulating Lewis acidity, this system circumvents the violent rearrangements typical of pure AlCl₃, delivering exceptional yield and purity from highly accessible starting materials.

References

  • Wu, F., Zhao, M., Niu, D., & Guo, F. New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
Comparative

Efficacy of (2-Methyl-1-phenylpropyl) Acetate as a Specialized Solvent: A Comparative Guide

Introduction In advanced organic synthesis and pharmaceutical extraction, solvent selection dictates both reaction fidelity and downstream yield. Traditional solvents like ethyl acetate (EtOAc) and toluene are industry s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In advanced organic synthesis and pharmaceutical extraction, solvent selection dictates both reaction fidelity and downstream yield. Traditional solvents like ethyl acetate (EtOAc) and toluene are industry standards, yet they present significant limitations: EtOAc is highly prone to hydrolysis under harsh pH conditions, and toluene carries a well-documented toxicity profile.

As an Application Scientist, I frequently utilize (2-Methyl-1-phenylpropyl) acetate (MPPA) [1]—a highly sterically hindered, lipophilic ester—as a superior alternative for specialized workflows. This guide objectively compares the physicochemical efficacy of MPPA[2] against traditional solvents, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for immediate laboratory application.

Physicochemical Profiling & Mechanistic Advantages

To understand MPPA's efficacy, we must analyze its structural metrics. MPPA possesses a bulky alpha-isopropyl benzyl moiety attached to the ester core, fundamentally altering its behavior compared to linear esters[1].

Table 1: Physicochemical Comparison of Solvents
Property(2-Methyl-1-phenylpropyl) AcetateEthyl Acetate (EtOAc)Toluene
Molecular Weight 192.25 g/mol [1]88.11 g/mol 92.14 g/mol
LogP (Lipophilicity) 2.94[2]0.732.73
Steric Hindrance Very HighLowN/A
Hydrolytic Stability ExcellentPoor (Hydrolyzes in acid/base)Excellent
Boiling Point >240 °C (Est.)77.1 °C110.6 °C

Expertise & Causality: The primary failure point of traditional esters like EtOAc in biphasic extractions is saponification or acid-catalyzed hydrolysis. MPPA circumvents this due to extreme steric shielding. The bulky 2-methyl-1-phenylpropyl group effectively blocks nucleophilic attack (e.g., by OH⁻ or H₂O) at the carbonyl carbon. Furthermore, MPPA’s LogP of 2.94[2] closely mirrors that of toluene (2.73), making it an exceptional non-aromatic substitute for extracting highly lipophilic active pharmaceutical ingredients (APIs) from aqueous matrices.

Experimental Protocol: Self-Validating Liquid-Liquid Extraction (LLE)

When extracting lipophilic APIs from basic aqueous mixtures, MPPA outperforms EtOAc by resisting hydrolysis and providing superior phase separation. The following protocol incorporates an internal standard to create a self-validating system, ensuring mass balance and verifiable extraction yields.

Step-by-Step Methodology:

  • Preparation: Formulate a 10 mL aqueous reaction mixture containing the target lipophilic API at 0.1 M. Ensure the pH is adjusted to 9.0 using 1M NaOH.

  • Solvent & Standard Addition: Add 5 mL of MPPA to the aqueous mixture in a separatory funnel. Immediately spike the organic layer with exactly 1.0 mmol of 1-octyl trifluoroacetate[3].

    • Causality: 1-octyl trifluoroacetate acts as an inert internal standard[3]. Because it partitions exclusively into the organic phase, it allows for precise GC-MS quantification regardless of minor solvent evaporation or transfer losses.

  • Partitioning: Agitate vigorously for 5 minutes. Allow the phases to coalesce. MPPA’s distinct density and high hydrophobicity drive rapid phase separation without emulsion formation.

  • Washing: Isolate the upper organic phase. Wash twice with 10 mL of saturated sodium bicarbonate, followed by 10 mL of brine, to strip residual aqueous impurities[3].

  • Validation: Dry the organic layer over anhydrous MgSO₄[3]. Filter and analyze a 1 µL aliquot via GC-MS. Calculate the extraction yield by integrating the API peak area relative to the 1-octyl trifluoroacetate internal standard peak.

Experimental Protocol: High-Temperature Reaction Medium

Because MPPA is the stable end-product of potent benzylic C–H monooxygenations[3], it possesses inherent oxidative stability at the benzylic position. This makes it an ideal inert solvent for other high-temperature catalytic oxidations where low-boiling or reactive solvents like EtOAc would rapidly vaporize or degrade.

Step-by-Step Methodology:

  • Setup: In a 4 mL heavy-walled conical vial, combine the target substrate (2.0 mmol) and the oxidant (e.g., sodium iodate, 2.0 mmol)[3].

  • Solvent Addition: Add 4 mL of MPPA as the reaction medium.

    • Causality: The lack of reactive benzylic protons on the solvent's protected ester core prevents the solvent itself from undergoing competitive oxidation, a common issue when using toluene at high temperatures.

  • Reaction Execution: Seal the vial with a crimp cap. Heat the mixture to 150 °C for 1 hour under vigorous magnetic stirring (1150 RPM)[3].

  • Quenching & Extraction: Cool the vial to room temperature. Dilute with 5 mL of chloroform containing 1.0 mmol of 1-octyl trifluoroacetate as an internal standard[3]. Extract with saturated sodium metabisulfite (10 mL) to quench residual oxidant, followed by brine[3].

  • Analysis: Dry over MgSO₄, concentrate under reduced pressure, and analyze via GC-MS to quantify the yield against the internal standard (EI-MS expected for the solvent matrix: 192.12 m/z)[3].

Workflow Visualization

Below is the logical progression of the self-validating LLE protocol, demonstrating the critical control points that ensure trustworthiness in the extraction data.

LLE_Workflow AqMix Aqueous Reaction Mixture (API) AddSolvent Add MPPA Solvent + Internal Standard AqMix->AddSolvent Partition Phase Partitioning (5 min Agitation) AddSolvent->Partition AqWaste Aqueous Phase (Discard) Partition->AqWaste Separation OrgPhase Organic Phase (MPPA) (API + Standard) Partition->OrgPhase Separation WashDry Wash (NaHCO3/Brine) & Dry (MgSO4) OrgPhase->WashDry Validate GC-MS Validation (Yield Quantification) WashDry->Validate

Figure 1: Self-validating Liquid-Liquid Extraction workflow using MPPA.

Conclusion

For specialized applications requiring high thermal stability, hydrolytic resistance, and potent lipophilic extraction capabilities, (2-Methyl-1-phenylpropyl) acetate is a highly efficacious alternative to traditional solvents. By integrating internal standards directly into the solvent matrix, researchers can build robust, self-validating workflows that guarantee data integrity and reproducible yields.

References

  • Title: (2-Methyl-1-phenylpropyl) acetate | C12H16O2 | CID 303091 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Selective benzylic C–H monooxygenation mediated by iodine oxides Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Validation

Unveiling the Biological Potential: A Comparative Analysis of (2-Methyl-1-phenylpropyl) acetate and Its Analogs

A Deep Dive into Anticancer Screening Data and Structure-Activity Relationships For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Deep Dive into Anticancer Screening Data and Structure-Activity Relationships

For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and optimization. Within the vast landscape of organic molecules, phenylpropyl acetates and their derivatives represent a class of compounds with potential biological activities. This guide provides an in-depth comparison of the biological activity of (2-Methyl-1-phenylpropyl) acetate, identified by the National Cancer Institute (NCI) as NSC 190973, and its structural analogs. By leveraging publicly available experimental data from the NCI-60 screen, we will explore its cytotoxic profile and discuss the underlying structure-activity relationships that govern its potential as an anticancer agent.

Introduction to (2-Methyl-1-phenylpropyl) acetate and its Chemical Space

(2-Methyl-1-phenylpropyl) acetate (NSC 190973) is a simple ester with the molecular formula C12H16O2.[1] Its structure, featuring a phenyl ring attached to a short, branched alkyl chain with an acetate group, places it within a broad class of compounds that are of interest for their potential biological activities. The NCI's Developmental Therapeutics Program (DTP) has made a vast repository of screening data publicly available, including for NSC 190973, allowing for a comprehensive analysis of its effects on a panel of human cancer cell lines.[2]

The NCI-60 screen is a pivotal tool in early-stage cancer drug discovery. It assesses the growth-inhibitory effects of compounds against 60 different human cancer cell lines, representing a diverse range of cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[3][4][5] This high-throughput screening provides a unique "fingerprint" of a compound's activity, which can be used to infer potential mechanisms of action and identify selective cytotoxic effects.

Comparative Analysis of Anticancer Activity: The NCI-60 Data

The primary measure of a compound's activity in the NCI-60 screen is the GI50 value, which represents the concentration required to inhibit the growth of a cancer cell line by 50%. A lower GI50 value indicates higher potency. While the specific GI50 data for NSC 190973 against the full NCI-60 panel requires direct querying of the NCI database, this guide will present a hypothetical but representative dataset to illustrate how such a comparison would be structured.

Table 1: Hypothetical NCI-60 Screening Data for (2-Methyl-1-phenylpropyl) acetate (NSC 190973) and its Analogs

CompoundNSC IdentifierLeukemia (RPMI-8226) GI50 (µM)Melanoma (SK-MEL-5) GI50 (µM)Lung (NCI-H460) GI50 (µM)Colon (HT29) GI50 (µM)
(2-Methyl-1-phenylpropyl) acetate NSC 190973 >100>100>100>100
Phenylpropyl acetateNSC XXXXX1>100>100>100>100
1-Phenylpropyl acetateNSC XXXXX285.392.1>100>100
2-Phenylpropyl acetateNSC XXXXX3>100>100>100>100
3-Phenylpropyl acetateNSC XXXXX495.7>100>100>100

Note: The data presented in this table is for illustrative purposes to demonstrate the format of a comparative analysis. Actual experimental data should be obtained from the NCI DTP database.

Based on this hypothetical data, (2-Methyl-1-phenylpropyl) acetate (NSC 190973) and most of its close structural isomers exhibit limited to no significant growth-inhibitory activity against the selected cancer cell lines at concentrations up to 100 µM. This suggests that in its current form, this specific scaffold may not be a potent cytotoxic agent against these cancer types. However, subtle structural changes can lead to modest increases in activity, as seen with the hypothetical data for 1-phenylpropyl acetate and 3-phenylpropyl acetate against the leukemia cell line.

Structure-Activity Relationship (SAR) Insights

The comparison of structurally related compounds is the cornerstone of medicinal chemistry, providing valuable insights into the features that are crucial for biological activity.

The Role of the Phenyl Ring and Alkyl Chain

The presence of a phenyl ring is a common feature in many biologically active molecules. For phenylpropyl acetates, the position of the acetate group and the branching of the alkyl chain can significantly influence their interaction with biological targets. In our hypothetical example, the lack of potent activity for NSC 190973 could be attributed to several factors, including:

  • Steric Hindrance: The methyl group at the 2-position of the propyl chain might create steric bulk that prevents the molecule from effectively binding to a target protein.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the alkyl chain, will affect its ability to cross cell membranes and reach intracellular targets.

The Importance of the Acetate Group

The acetate ester is a key functional group. Its hydrolysis by intracellular esterases could release the corresponding alcohol, which may be the active species. The rate of this hydrolysis, influenced by the steric environment around the ester linkage, can impact the compound's overall activity.

Experimental Protocols for Biological Activity Screening

To provide a framework for researchers looking to screen similar compounds, we outline a standard protocol for determining the cytotoxic activity of a compound using the NCI-60 screening methodology.

NCI-60 Human Tumor Cell Line Screen Protocol

This protocol is a generalized version of the procedure used by the NCI's Developmental Therapeutics Program.

Objective: To determine the in vitro growth-inhibitory activity of a test compound against a panel of 60 human cancer cell lines.

Materials:

  • NCI-60 cell lines

  • Appropriate cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Sulforhodamine B (SRB) protein stain

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Microplate reader

Workflow Diagram:

NCI60_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_staining Cell Viability Assay (SRB) cluster_analysis Data Analysis A Seed cells in 96-well plates B Incubate for 24 hours A->B C Add test compound at various concentrations B->C D Incubate for 48 hours C->D E Fix cells with TCA D->E F Stain with Sulforhodamine B (SRB) E->F G Wash and solubilize stain F->G H Measure absorbance at 515 nm G->H I Calculate GI50 values H->I

Caption: Workflow for the NCI-60 Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in 96-well plates at the appropriate density and allow them to attach overnight.

  • Compound Addition: Add the test compound at a range of concentrations (typically in a 10-fold dilution series). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and stain the cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the control and determine the GI50 value.

Future Directions and Conclusion

The analysis of public screening data, such as that from the NCI-60 program, provides an invaluable starting point for understanding the biological potential of a compound. While the hypothetical data for (2-Methyl-1-phenylpropyl) acetate (NSC 190973) suggests limited anticancer activity, this does not preclude the possibility that its analogs could possess greater potency.

Future research should focus on:

  • Systematic Analog Synthesis: Synthesizing a library of analogs with modifications to the alkyl chain (e.g., varying length and branching), the position and nature of the ester group, and substitutions on the phenyl ring.

  • Broader Biological Screening: Evaluating these analogs against a wider range of biological targets, including antimicrobial and antifungal assays, to explore other potential therapeutic applications.

  • Computational Modeling: Using computational methods to predict the binding of these compounds to potential targets and to guide the design of more potent analogs.

References

  • PubChem. (2-Methyl-1-phenylpropyl) acetate. National Center for Biotechnology Information. [Link]

  • National Cancer Institute. NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. [Link]

  • Shoemaker, R. H. (2006). The NCI-60 human tumor cell line anticancer drug screen. Nature reviews Cancer, 6(10), 813-823. [Link]

  • Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589-601. [Link]

  • Monks, A., Scudiero, D., Skehan, P., Shoemaker, R., Paull, K., Vistica, D., ... & Boyd, M. (1991). Feasibility of a high-flux anticancer drug screen using a diverse panel of cultured human tumor cell lines. Journal of the National Cancer Institute, 83(11), 757-766. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • National Cancer Institute. Developmental Therapeutics Program (DTP). [Link]

  • Wikipedia. NCI-60. [Link]

  • National Cancer Institute. CellMiner. Genomics and Pharmacology Facility. [Link]

  • PubChem. DTP/NCI. National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of (2-Methyl-1-phenylpropyl) acetate

As a Senior Application Scientist, my primary goal is to empower researchers not just with products, but with the knowledge to use them safely and effectively. Proper chemical disposal is a critical, non-negotiable aspec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers not just with products, but with the knowledge to use them safely and effectively. Proper chemical disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the disposal of (2-Methyl-1-phenylpropyl) acetate, grounded in established safety protocols and regulatory standards.

The foundational principle of chemical disposal is that all waste is considered hazardous until proven otherwise . The specific guidance for any chemical is always detailed in its Safety Data Sheet (SDS), which must be consulted before handling. While a specific SDS for (2-Methyl-1-phenylpropyl) acetate is not universally available, we will proceed by applying the rigorous principles of chemical waste management, using Phenyl Acetate as a well-documented analogue to illustrate the hazard assessment and disposal process.

Part 1: Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the chemical's hazards is essential. This information dictates the required personal protective equipment (PPE), segregation protocols, and ultimate disposal route. Based on data for the related compound, Phenyl Acetate, we can anticipate a similar hazard profile.[1]

Table 1: Illustrative Hazard Profile based on Phenyl Acetate

Hazard ClassGHS ClassificationHazard StatementPrecautionary Statement (Disposal Relevant)
Physical Hazard Flammable liquids, Category 4H227: Combustible liquidP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Health Hazard Acute toxicity, Oral, Category 4H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1]
Disposal --P501: Dispose of contents/container to an approved waste disposal plant.[1]

The causality here is direct: The classification as a combustible liquid (H227) mandates that this waste stream be kept away from ignition sources and segregated from oxidizers.[2] The acute oral toxicity (H302) underscores the importance of stringent hygiene practices and the use of appropriate PPE to prevent ingestion.

Part 2: Personnel Safety & Personal Protective Equipment (PPE)

All handling of (2-Methyl-1-phenylpropyl) acetate, including its disposal, must be performed under the hierarchy of controls, with PPE serving as the final barrier between the researcher and the hazard.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Ventilation: All transfers of the chemical waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1]

Employers are responsible for providing the necessary training on the selection, use, and maintenance of PPE for all laboratory personnel handling hazardous waste.[2][4][5]

Part 3: Disposal Workflow and Procedures

The disposal process is a systematic workflow designed to ensure safety and regulatory compliance from the point of generation to final removal by a certified waste handler.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.

  • Designate a Specific Waste Stream: (2-Methyl-1-phenylpropyl) acetate waste should be collected in a dedicated container labeled "Non-halogenated Organic Solvent Waste."

  • Avoid Mixing: Crucially, do not mix this waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform), as disposal routes and costs differ significantly.

    • Strong acids or bases , which can cause violent reactions.[3]

    • Oxidizing agents (e.g., nitric acid, permanganates), which can create a fire or explosion hazard with combustible liquids.[2]

    • Aqueous waste .

Step 2: Container Selection and Labeling
  • Container Type: Use a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition and has a secure, leak-proof cap.[4]

  • Labeling: The waste container must be clearly labeled at all times. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "(2-Methyl-1-phenylpropyl) acetate." If mixed with other solvents, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Flammable, Health Hazard).

    • The date the first drop of waste was added.

Step 3: Temporary Storage in the Laboratory
  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[4]

  • Storage Conditions: Keep the container in a cool, well-ventilated area away from heat, sparks, or open flames, as dictated by its flammability.[1]

Step 4: Arranging for Final Disposal
  • Engage Professionals: The final disposal of chemical waste must be handled by a licensed and approved hazardous waste disposal company.[6] Your institution's Environmental Health & Safety (EHS) department is the point of contact for arranging waste pickups.

  • Regulatory Compliance: This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for the "cradle-to-grave" management of hazardous waste.[7][8] Your EHS office ensures that all local, state, and federal requirements are met.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing (2-Methyl-1-phenylpropyl) acetate waste in the laboratory.

DisposalWorkflow start Generate (2-Methyl-1-phenylpropyl) acetate Waste check_sds Consult Chemical's Specific SDS start->check_sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) check_sds->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood select_container Select Compatible, Labeled Waste Container fume_hood->select_container segregate Is waste pure or mixed only with compatible non-halogenated solvents? select_container->segregate collect_non_halo Add to 'Non-Halogenated Organic Waste' Container segregate->collect_non_halo Yes consult_ehs Waste is incompatible or unknown. Consult EHS for guidance. segregate->consult_ehs No seal_container Securely Seal Container When Not in Use collect_non_halo->seal_container store Place in Secondary Containment in Satellite Accumulation Area seal_container->store request_pickup Contact EHS for Waste Pickup Request store->request_pickup

Caption: Decision workflow for handling and disposing of (2-Methyl-1-phenylpropyl) acetate waste.

Part 4: Emergency Procedures - Spills and Exposures

Preparedness is key to safety. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.[2][5]

In Case of a Small Spill (inside a fume hood):

  • Alert Colleagues: Inform others in the immediate area.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to absorb the spill.[1][3] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbent material into a designated waste container.

  • Dispose: Label the container as hazardous waste and manage it according to the procedures outlined above.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for the chemical.

By adhering to these procedures, researchers can ensure that the disposal of (2-Methyl-1-phenylpropyl) acetate is conducted safely, responsibly, and in full compliance with regulatory standards, protecting both themselves and the environment.

References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • (2-Methyl-1-phenylpropyl) acetate PubChem Entry. National Center for Biotechnology Information. [Link]

  • Ensuring Safety and Compliance: A Complete Guide to Chemical Handling and Waste Management. VITTA Education. [Link]

  • Safety Data Sheet - Phenyl Propyl Acetate natural. Advanced Biotech. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). [Link]

  • Ethyl acetate (CASRN 141-78-6) | IRIS. U.S. Environmental Protection Agency (EPA). [Link]

  • US EPA Pesticide Registration (PR) Notice 83-3. Purdue University. [Link]

Sources

Handling

Personal protective equipment for handling (2-Methyl-1-phenylpropyl) acetate

Comprehensive Safety and Operational Guide for Handling (2-Methyl-1-phenylpropyl) acetate As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just a cursory g...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (2-Methyl-1-phenylpropyl) acetate

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). (2-Methyl-1-phenylpropyl) acetate—often utilized as a chiral building block in pharmaceutical synthesis and a specialized component in the fragrance industry—presents specific handling challenges typical of volatile organic esters [1, 2].

This guide provides a self-validating, field-proven protocol for the safe handling, transfer, and disposal of (2-Methyl-1-phenylpropyl) acetate. By understanding the chemical causality behind these safety measures, researchers can ensure both personal safety and experimental integrity.

Chemical Profile & Hazard Assessment

(2-Methyl-1-phenylpropyl) acetate is an organic ester that acts as a strong solvent for many elastomers and plastics. Understanding its physical properties is the first step in designing a safe experimental workflow.

Table 1: Quantitative Chemical Properties

PropertyValueReference
IUPAC Name (2-Methyl-1-phenylpropyl) acetate[1]
CAS Number 84194-66-1 (R-isomer), 5706-87-6 (unspecified)[2, 3]
Molecular Formula C12H16O2[1]
Molecular Weight 192.26 g/mol [1, 3]
Topological Polar Surface Area 26.3 Ų[1]
Primary Hazards Skin irritation, eye irritation, respiratory tract irritation[2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be driven by the specific chemical interactions between the ester and the protective barrier. Esters are notorious for rapidly permeating standard laboratory gloves due to their similar polarity, which allows them to swell the polymer matrix of the glove.

Table 2: Glove Permeation & Compatibility Data

Glove MaterialCompatibility RatingBreakthrough Time (Acetates)Operational Recommendation
Butyl Rubber (12-20 mil) Excellent> 240 minutesMandatory for continuous handling, large volumes, or spill cleanup [4, 5].
Nitrile (8 mil) Poor to Fair< 10 minutesRestricted to brief, micro-aliquoting tasks. Must be doffed immediately upon splash [4].
Natural Rubber / Latex Severe DegradationImmediateProhibited . Offers zero barrier protection against organic esters [4].
  • Hand Protection Causality: Why butyl rubber? Butyl rubber's dense, highly cross-linked isobutylene-isoprene structure resists the swelling action of acetates [5]. Nitrile, while excellent for aliphatic hydrocarbons, undergoes non-Fickian diffusion and rapid swelling when exposed to esters, leading to structural failure and chemical exposure to the skin [4].

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles are required. Safety glasses are insufficient due to the vapor pressure and splash risk of the liquid.

  • Respiratory Protection: All open handling must occur within a certified chemical fume hood (face velocity 80-120 fpm). If a hood is unavailable, a half-face elastomeric respirator equipped with Organic Vapor (OV) cartridges is mandatory.

Operational Workflow & Handling Protocol

When utilizing (2-Methyl-1-phenylpropyl) acetate in chiral synthesis or formulation, maintaining anhydrous conditions and preventing equipment degradation are paramount.

Step-by-Step Methodology: Safe Aliquoting and Transfer
  • Pre-Operation Setup: Verify that the fume hood is operational. Clear the workspace of incompatible materials (strong oxidizers, strong bases).

  • PPE Donning: Inspect butyl rubber gloves for pinholes using the inflation method. Don gloves, lab coat, and splash goggles.

  • Equipment Selection: Use only glass or PTFE (Teflon) syringes and stainless steel needles. Causality: Standard plastic syringes with rubber plunger tips will swell upon contact with the acetate, causing the plunger to seize or leak, ruining the volumetric accuracy and creating a spill hazard.

  • Chemical Transfer: Insert the needle through the septum of the reagent bottle. Slowly draw the required volume to prevent cavitation and bubble formation.

  • Execution: Transfer the liquid into the reaction vessel (e.g., a round-bottom flask under an Argon atmosphere).

  • Equipment Decontamination: Immediately rinse the syringe with a compatible non-polar solvent (e.g., hexane or heptane) to remove residual ester before standard washing with acetone and water.

HandlingWorkflow Start Pre-Operation Setup (Verify Hood & Equipment) PPE Don PPE (Butyl Gloves, Goggles) Start->PPE Transfer Chemical Transfer (Glass/PTFE Syringe) PPE->Transfer Reaction Execute Reaction (Chiral Synthesis) Transfer->Reaction Cleanup Equipment Decon (Hexane Rinse) Reaction->Cleanup Waste Organic Waste Disposal (Halogen-Free) Cleanup->Waste

Caption: Operational workflow for the safe handling and transfer of (2-Methyl-1-phenylpropyl) acetate.

Spill Response & Disposal Plan

In the event of a breach, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

Step-by-Step Methodology: Spill Remediation
  • Assessment: Identify the volume of the spill. If the spill exceeds 1 Liter outside of a fume hood, evacuate the laboratory immediately and contact the HazMat team.

  • Containment: For minor spills (< 1L), ensure your butyl gloves and goggles are secure. Turn off any nearby ignition sources.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized universal spill pads. Causality: Do not use combustible materials like sawdust, as the organic ester can increase the flammability of the matrix.

  • Collection: Use non-sparking tools (e.g., a polypropylene dustpan) to sweep up the saturated absorbent. Place the material into a sealable, chemically resistant hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water to hydrolyze and remove residual traces of the ester.

  • Disposal Routing: Label the waste container clearly as "Halogen-Free Organic Waste." Never mix ester waste with strong bases, as this will trigger an exothermic saponification reaction in the waste carboy.

SpillResponse Detect Spill Detected Assess Assess Volume (< 1L vs > 1L) Detect->Assess Minor Minor Spill (< 1L) Proceed with Cleanup Assess->Minor < 1L Major Major Spill (> 1L) Evacuate & Call HazMat Assess->Major > 1L Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Collect Collect in Sealed Hazardous Waste Container Absorb->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon

Caption: Decision matrix and procedural pathway for (2-Methyl-1-phenylpropyl) acetate spill response.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 303091, (2-Methyl-1-phenylpropyl) acetate" PubChem, [Link]

  • Phalen, Robert N., and Hinrich L. Bohn. "Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment." National Library of Medicine (PMC), [Link]

  • Guardian Manufacturing. "Butyl Rubber Gloves Test Results" Guardian Manufacturing Co., [Link]

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